Tribromoborane-methyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tribromo(dimethylsulfonio)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVLHAUANAMSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400389 | |
| Record name | Tribromoborane-methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29957-59-3 | |
| Record name | Tribromoborane-methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron tribromide dimethyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tribromoborane-Methyl Sulfide: Properties, Applications, and Protocols
Introduction: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the demand for reagents that are both potent and manageable is paramount. Boron tribromide (BBr₃) is a powerful Lewis acid renowned for its efficacy in cleaving ethers, a critical transformation in the synthesis of complex molecules. However, its high reactivity, volatility, and extreme sensitivity to moisture present significant handling challenges. The tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a stable adduct of boron tribromide and dimethyl sulfide, emerges as a superior alternative. This whitepaper provides an in-depth examination of the physical and chemical properties of BBr₃·SMe₂, offering field-proven insights into its application, handling, and the causality behind its synthetic utility.
Part 1: Core Physicochemical Properties
The complexation of boron tribromide with dimethyl sulfide tempers the former's reactivity, resulting in a reagent that is easier to handle without compromising its synthetic efficacy. BBr₃·SMe₂ is typically supplied as a stable, off-white solid or as a solution in solvents like dichloromethane, which offers greater convenience for laboratory use.[1] The dative bond between the sulfur atom of dimethyl sulfide and the boron atom moderates the Lewis acidity of the borane, making it less pyrophoric and less violently reactive with atmospheric moisture compared to neat BBr₃.
Key Physical Data
A summary of the essential physical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Synonyms | Dimethyl sulfide-tribromoborane, BBr₃·S(CH₃)₂ | [2][3] |
| CAS Number | 29957-59-3 | [2][3] |
| Molecular Formula | C₂H₆BBr₃S | [2][3] |
| Molecular Weight | 312.66 g/mol | [2][3] |
| Appearance | Off-white to dark red or brown powder/solid | [2] |
| Melting Point | 106-108 °C | [2] |
| Form | Available as a solid or as a 1.0 M solution in dichloromethane | [1] |
| Stability | Highly moisture-sensitive; more stable and easier to handle than BBr₃ | [1] |
Part 2: Chemical Reactivity and Synthetic Applications
The utility of BBr₃·SMe₂ is rooted in its behavior as a potent yet controllable Lewis acid. Its primary application lies in the dealkylation of ethers, a cornerstone transformation in the final stages of natural product synthesis and in the modification of pharmaceutical intermediates.
Mechanism of Ether Cleavage
The dealkylation process is initiated by the coordination of the Lewis acidic boron center to the oxygen atom of the ether. This coordination weakens the carbon-oxygen bond, facilitating a nucleophilic attack by a bromide ion, which is delivered either intramolecularly from the BBr₃ moiety or from another equivalent of the reagent. This process results in the formation of an alkyl bromide and an alkoxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol or phenol.
Key Applications in Synthesis:
-
Demethylation of Aryl Methyl Ethers: This is the most common application, frequently used to unmask phenolic hydroxyl groups in advanced synthetic intermediates. While neat BBr₃ can be aggressive, leading to side reactions, the controlled reactivity of BBr₃·SMe₂ allows for cleaner conversions, though often requiring a stoichiometric excess (2-4 equivalents) of the reagent to drive the reaction to completion.[1]
-
Cleavage of Protecting Groups: Beyond simple ethers, BBr₃·SMe₂ is effective for cleaving other protecting groups. For instance, it can hydrolyze methylenedioxy acetals to reveal catechols, a transformation valuable in the synthesis of polyphenolic compounds. It also sees use in cleaving benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) groups from amino acids, although care must be taken to avoid ester hydrolysis under the same conditions.[1]
-
Baylis-Hillman Reactions: The complex can be used as a reagent to mediate the reaction between aldehydes and α,β-unsaturated ketones to furnish Baylis-Hillman adducts, which are versatile building blocks in organic synthesis.
-
Brominating Agent: BBr₃·SMe₂ serves as a source of bromide for various bromination reactions, offering a solid, easy-to-handle alternative to liquid bromine or HBr gas.[2]
Part 3: Experimental Protocols and Safe Handling
The successful application of BBr₃·SMe₂ hinges on a thorough understanding of its handling requirements. Its primary vulnerability is moisture, which leads to rapid decomposition and the release of corrosive hydrogen bromide (HBr) gas.[1] Therefore, all manipulations must be performed under a dry, inert atmosphere.
Mandatory Safety and Handling Procedures:
-
Inert Atmosphere: All reactions must be conducted under a dry inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1][4]
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and protic solvents.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] All transfers and reactions should be performed inside a certified chemical fume hood.[5]
-
Quenching: Reactions involving BBr₃·SMe₂ must be quenched with extreme care. The quench should be performed at low temperatures (e.g., 0 °C or -78 °C) by the slow, dropwise addition of a protic solvent like methanol, followed by water. This procedure safely neutralizes any unreacted reagent and hydrolyzes the boron intermediates.
General Experimental Workflow for Aryl Ether Demethylation
The following diagram and protocol outline a self-validating workflow for a typical demethylation reaction. The system's integrity is maintained through the strict exclusion of atmospheric moisture at every step until the final, controlled quench.
Step-by-Step Laboratory Protocol:
-
Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar is assembled and purged with dry nitrogen or argon.
-
Dissolution: The aryl methyl ether substrate (1.0 eq) is charged into the flask, followed by the addition of anhydrous dichloromethane via syringe.
-
Cooling: The resulting solution is cooled to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of Reagent: this compound (2.0-4.0 eq), either as a solid added under a positive flow of inert gas or as a 1.0 M solution in dichloromethane added dropwise, is introduced to the stirred solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for the required duration, as determined by reaction monitoring.
-
Quenching: Upon completion, the reaction is cooled back to 0 °C and quenched by the very slow, dropwise addition of anhydrous methanol. After gas evolution ceases, water is added.
-
Workup: The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford the desired phenol.
Part 4: Safety Profile
While safer than neat BBr₃, the BBr₃·SMe₂ complex is still a hazardous chemical that demands respect and proper handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6] Upon contact with water, it reacts to produce toxic and corrosive HBr gas.[1]
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity | GHS06 (Skull and Crossbones) | Danger | H301 + H331: Toxic if swallowed or if inhaled (for solutions). |
| Specific Target Organ Toxicity | GHS08 (Health Hazard) | Danger | H351: Suspected of causing cancer (due to methylene chloride solvent). |
| EU Supplemental | - | - | EUH014: Reacts violently with water. |
Note: Hazards may vary depending on whether the reagent is in solid form or in a solvent like methylene chloride.[6]
Conclusion
This compound stands as a vital reagent in the synthetic chemist's toolkit. By forming a stable complex, the formidable dealkylating power of boron tribromide is harnessed in a form that is significantly more practical and safer for laboratory use. Its reliability in cleaving ethers and other protective groups makes it indispensable for the synthesis of complex natural products and active pharmaceutical ingredients. Adherence to strict anhydrous techniques and safety protocols is non-negotiable but enables chemists to leverage the potent reactivity of this complex with confidence and precision.
References
-
E-EROS Encyclopedia of Reagents for Organic Synthesis, "Boron Tribromide", ResearchGate. [Online]. Available: [Link]
-
American Elements, "Boron Tribromide Dimethyl Sulfide Complex". [Online]. Available: [Link]
-
Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E, American Chemical Society. [Online]. Available: [Link]
-
PubChem, "Boron tribromide". [Online]. Available: [Link]
-
PubMed, "Molecular addition compounds. 17. Borane and chloroborane adducts with organic sulfides for hydroboration". [Online]. Available: [Link]
-
SciSpace, "An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides". [Online]. Available: [Link]
-
Fisher Scientific, "SAFETY DATA SHEET - Boron tribromide dimethyl sulfide, 1M solution in methylene chloride". [Online]. Available: [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoborane-methyl sulfide, systematically named dimethyl sulfide-tribromoborane, is a stable and versatile Lewis acid-base adduct. This complex harnesses the potent Lewis acidity of boron tribromide (BBr₃) in a more manageable and storable form, owing to the complexation with dimethyl sulfide (SMe₂).[1] While neat BBr₃ is a highly corrosive and moisture-sensitive fuming liquid, the solid BBr₃·SMe₂ adduct offers enhanced stability and ease of handling, making it a valuable reagent in synthetic organic chemistry.[2] Its primary application lies in the cleavage of ethers, particularly the demethylation of aryl methyl ethers, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.[3] This guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and reactivity of the BBr₃·SMe₂ complex, with a focus on the underlying chemical principles and practical applications.
Molecular Structure and Bonding
The formation of the this compound adduct is a classic example of a Lewis acid-base interaction. The boron atom in BBr₃ is electron-deficient, possessing a vacant p-orbital, which makes it a strong Lewis acid.[4] The sulfur atom in dimethyl sulfide, on the other hand, has two lone pairs of electrons, rendering it a Lewis base. The donation of one of the sulfur's lone pairs to the empty p-orbital of boron results in the formation of a dative covalent bond.
Geometry and Structural Parameters
Below is a table summarizing the key structural parameters for the parent Lewis acid, BBr₃, and the expected geometry of the BBr₃·SMe₂ adduct.
| Parameter | BBr₃ (Experimental) | BBr₃·SMe₂ (Predicted) |
| Geometry at Boron | Trigonal Planar[4] | Tetrahedral |
| B-Br Bond Length | ~1.90 Å[6] | Expected to be slightly elongated |
| Br-B-Br Bond Angle | 120°[4] | ~109.5° |
| B-S Bond | N/A | Dative Covalent Bond |
Diagram of Lewis Acid-Base Adduct Formation:
Caption: Formation of the BBr₃·SMe₂ adduct via a dative bond.
The Nature of the Boron-Sulfur Dative Bond
The strength of the Lewis acidity in boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive based on the electronegativity of the halogens. This trend is explained by the extent of π-backbonding from the filled p-orbitals of the halogens to the vacant p-orbital of the boron atom. This backbonding is most effective for fluorine and least effective for iodine, thus reducing the Lewis acidity of BF₃ and enhancing that of BI₃.[7] In the case of BBr₃, the moderate π-backbonding still leaves the boron atom sufficiently electron-deficient to form a stable adduct with dimethyl sulfide.
The formation of the B-S dative bond results in a formal negative charge on the boron and a formal positive charge on the sulfur. This charge separation contributes to the polar nature of the bond. The strength of this bond is sufficient to render the complex stable under anhydrous conditions, yet it is labile enough to allow for the release of BBr₃ or its reactive equivalent in solution to effect chemical transformations.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for confirming the formation and purity of the BBr₃·SMe₂ adduct.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is particularly informative for studying boron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[8] For tricoordinate boranes like BBr₃, the ¹¹B NMR signal appears at a relatively low field. Upon formation of a tetracoordinate adduct such as BBr₃·SMe₂, the boron nucleus becomes more shielded, resulting in a significant upfield shift of the resonance.[9] This change in chemical shift provides clear evidence of adduct formation.
| Compound | Hybridization of Boron | Typical ¹¹B NMR Chemical Shift Range (ppm) |
| BBr₃ | sp² | Broad, downfield |
| BBr₃·SMe₂ | sp³ | Sharper, upfield |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the changes in vibrational modes upon adduct formation. The B-Br stretching frequencies in BBr₃ are well-characterized. Upon complexation with dimethyl sulfide, new vibrational modes corresponding to the B-S stretch and changes in the B-Br stretching frequencies are expected. A detailed vibrational analysis would show a decrease in the B-Br stretching frequencies due to the change in hybridization from sp² to sp³ and the elongation of the B-Br bonds.
Synthesis and Handling
The this compound complex is commercially available as a solid or in solution.[2] It can also be prepared in situ or isolated by the direct reaction of boron tribromide with dimethyl sulfide.
Experimental Protocol: Synthesis of BBr₃·SMe₂
Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent that reacts violently with water and alcohols, releasing toxic HBr gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.
-
Reagents: Anhydrous dichloromethane (DCM) is used as the solvent. Boron tribromide and dimethyl sulfide should be of high purity.
-
Procedure:
-
To a stirred solution of dimethyl sulfide in anhydrous DCM at 0 °C under a nitrogen atmosphere, an equimolar amount of boron tribromide is added dropwise via a syringe.
-
The reaction is exothermic and results in the formation of a white precipitate of the BBr₃·SMe₂ adduct.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the complex.
-
The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous DCM, and dried under vacuum.
-
Storage: The isolated solid BBr₃·SMe₂ complex should be stored in a tightly sealed container under a dry, inert atmosphere to prevent decomposition.[2]
Reactivity and Applications: Ether Demethylation
The primary synthetic utility of BBr₃·SMe₂ is as a reagent for the cleavage of ethers, particularly the demethylation of aryl methyl ethers.[3] The complex offers a milder and more controlled alternative to neat BBr₃.
Mechanism of Aryl Methyl Ether Demethylation
The mechanism of ether cleavage by BBr₃ is thought to proceed through the initial formation of an oxonium ion intermediate. In the case of the BBr₃·SMe₂ complex, the dimethyl sulfide ligand likely dissociates to some extent in solution, freeing up the BBr₃ to react with the ether.
Diagram of the Proposed Ether Demethylation Mechanism:
Caption: Step-wise mechanism of aryl methyl ether demethylation.
Detailed Mechanistic Steps:
-
Lewis Acid-Base Adduct Formation: The boron tribromide, in equilibrium with its dimethyl sulfide adduct, coordinates to the oxygen atom of the aryl methyl ether, forming an oxonium intermediate. This coordination weakens the C-O bond and makes the methyl group more electrophilic.
-
Nucleophilic Attack: A bromide ion, either from the dissociation of the oxonium intermediate or from another molecule of BBr₃, acts as a nucleophile and attacks the methyl group in an SN2 fashion.
-
C-O Bond Cleavage: The SN2 attack leads to the cleavage of the methyl-oxygen bond, generating methyl bromide (CH₃Br) and an aryloxydibromoborane (Ar-O-BBr₂).
-
Hydrolysis: The reaction is typically quenched with water, which hydrolyzes the aryloxydibromoborane intermediate to yield the corresponding phenol (Ar-OH) and boric acid.
Experimental Protocol: Demethylation of an Aryl Methyl Ether
The following is a general procedure for the demethylation of an aryl methyl ether using BBr₃·SMe₂. Reaction conditions may need to be optimized for specific substrates.
-
Reaction Setup: A solution of the aryl methyl ether in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: The solution is cooled to the desired temperature (typically between -78 °C and 0 °C). The BBr₃·SMe₂ complex (as a solid or a solution in DCM) is then added portion-wise or dropwise. The reaction is often exothermic.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water, methanol, or a saturated aqueous solution of sodium bicarbonate at a low temperature.
-
Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Conclusion
The this compound complex is a powerful and convenient reagent for the cleavage of ethers, a critical transformation in organic synthesis. Its stability and ease of handling compared to neat boron tribromide make it an attractive choice for both laboratory and industrial applications. A thorough understanding of its molecular structure, the nature of the B-S dative bond, and its reaction mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions. While further experimental studies, particularly X-ray crystallographic analysis, would provide more precise structural details, the current body of knowledge, combining theoretical principles and extensive empirical data, firmly establishes BBr₃·SMe₂ as an indispensable tool in the modern synthetic chemist's arsenal.
References
-
ResearchGate. Boron Tribromide. Available at: [Link]
-
Materials Project. mp-23225: BBr3 (Hexagonal, P6_3/m, 176). Available at: [Link]
-
SDSU Chemistry. 11B NMR Chemical Shifts. Available at: [Link]
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
-
brainly.com. Use VSEPR theory to predict the electron-pair geometry and the molecular geometry of boron tribromide. Available at: [Link]
-
YouTube. BBr3 Molecular Geometry / Shape and Bond Angles. Available at: [Link]
-
YouTube. How to Draw the Lewis Structure for BBr3. Available at: [Link]
-
SEDICI. The Lewis acidity of boron trihalides revisited. Available at: [Link]
-
ResearchGate. (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Magritek. Boron NMR Spectroscopy. Available at: [Link]
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
- Google Patents. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents.
-
Common Organic Chemistry. Borane Dimethylsulfide (BMS). Available at: [Link]
-
CORE. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Organic Syntheses. Enals via a Simple Two-Carbon Homologation of Aldehydes and Ketones. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Shimadzu. Development of a Boron Nitride Solid Base Catalyst and Evaluation of its Structure and Solid Base Properties Using FTIR Spectroscopy. Available at: [Link]
-
Boron NMR. Available at: [Link]
-
Gauth. Solved: Use VSEPR theory to predict the molecular shape of the boron tribromide molecule, BBr3. Tr [Chemistry]. Available at: [Link]
-
ResearchGate. ¹¹B NMR spectra at one equivalent BH3·SMe2.... Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. The X-ray structure of the adduct formed upon reaction of aurothiomalate with apo-transferrin: gold binding sites and a unique transferrin structure along the apo/holo transition pathway - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. brainly.com [brainly.com]
- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. shimadzu.com [shimadzu.com]
- 9. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Key Precursor in Pharmaceutical Synthesis
A Note on Chemical Identification: This guide focuses on the chemical compound 2-(2-Chlorophenyl)-2-nitrocyclohexanone , which is correctly identified by the CAS Number 2079878-75-2 . It is important to note that the CAS Number 29957-59-3, provided in the initial query, is authoritatively assigned to Boron tribromide dimethyl sulfide complex. However, due to a notable amount of forensic and chemical synthesis literature incorrectly associating CAS 29957-59-3 with 2-(2-Chlorophenyl)-2-nitrocyclohexanone, and the clear relevance of the latter to researchers in drug development, this guide will focus exclusively on 2-(2-Chlorophenyl)-2-nitrocyclohexanone.
Introduction
2-(2-Chlorophenyl)-2-nitrocyclohexanone, hereafter referred to as 2-CPNCH, is a compound of significant interest in the field of pharmaceutical sciences. Its primary importance lies in its role as a key intermediate in the synthesis of norketamine, which is the major metabolite of ketamine.[1][2][3][4][5] Ketamine, a well-known anesthetic, has garnered substantial attention for its rapid-acting antidepressant effects, particularly in treatment-resistant depression.[4][6] Consequently, the synthesis of ketamine and its analogs is a critical area of research for the development of novel therapeutics for mood disorders. 2-CPNCH serves as a crucial building block in a synthetic pathway to these pharmacologically active molecules.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-CPNCH, with a particular focus on its conversion to norketamine and ketamine, intended for researchers and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-CPNCH is essential for its handling, synthesis, and analysis. The key properties are summarized in the table below, based on data from PubChem (CID 132822093).[9]
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one |
| CAS Number | 2079878-75-2 |
| Appearance | Reported as a yellow powder[2][10] |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 253.0505709 Da |
| Monoisotopic Mass | 253.0505709 Da |
Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH)
The synthesis of 2-CPNCH is a multi-step process that typically begins with the arylation of cyclohexanone. A common route involves the palladium-catalyzed reaction of 1-bromo-2-chlorobenzene with cyclohexanone to form 2-(2-chlorophenyl)cyclohexan-1-one.[11] This intermediate is then subjected to a nitration reaction to yield 2-CPNCH.[11]
An alternative patented method describes the reaction of o-chlorophenyl lithium with oxidized cyclohexene in the presence of a Lewis acid. The resulting intermediate is then oxidized and nitrated to produce 2-CPNCH.[5]
Caption: Synthesis pathway for 2-(2-Chlorophenyl)-2-nitrocyclohexanone.
Application in the Synthesis of Norketamine and Ketamine
The primary application of 2-CPNCH in drug development is its use as a precursor in the synthesis of norketamine and subsequently, ketamine.[1][3][4][7] This synthetic route is of particular interest due to its efficiency and the commercial availability of 2-CPNCH.[2][4]
The process involves two main transformations:
-
Reduction of the nitro group: The nitro group of 2-CPNCH is reduced to a primary amine to form norketamine. This can be achieved using various reducing agents, with zinc powder and formic acid being a commonly cited method in the literature.[1][7]
-
N-methylation of norketamine: Norketamine is then converted to ketamine through the introduction of a methyl group to the primary amine. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is an effective method for this N-methylation.[1][7] This reaction is known for its high yield and relatively short reaction time.[1][6]
Caption: Synthetic pathway from 2-CPNCH to Norketamine and Ketamine.
Experimental Protocols
Synthesis of Norketamine from 2-CPNCH (Reduction)
-
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
-
In a suitable reaction vessel, dissolve 2-(2-chlorophenyl)-2-nitrocyclohexanone in formic acid.
-
Under an inert atmosphere (e.g., argon), add zinc powder portion-wise to the solution while stirring. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove excess zinc and other solids.
-
The filtrate can then be worked up using standard procedures, such as neutralization and extraction with an organic solvent, to isolate the norketamine product.
Synthesis of Ketamine from Norketamine (Eschweiler-Clarke Reaction)
-
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
-
To a solution of norketamine in a suitable solvent (e.g., methanol), add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by standard techniques, such as column chromatography, to yield ketamine.
Analytical Methodologies
The identification and characterization of 2-CPNCH are crucial for quality control and forensic purposes. A combination of analytical techniques is typically employed.[2][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 2-CPNCH. The mass spectrum provides a unique fragmentation pattern that can be used for its definitive identification.[2][10]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is used for the analysis of thermolabile compounds like 2-CPNCH and provides highly accurate mass data for unambiguous identification.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 2-CPNCH. Two-dimensional NMR techniques like COSY and HSQC can provide further detailed structural information.[2][4][10]
-
Single-Crystal X-ray Diffraction: This technique can be used to determine the precise three-dimensional structure of crystalline 2-CPNCH.[2][10]
Safety and Handling
Based on available Safety Data Sheets (SDS), 2-(2-Chlorophenyl)-2-nitrocyclohexanone is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[12] However, as with any chemical, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[13]
-
First Aid:
-
Storage: Store in a cool, dry place away from incompatible materials.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to note that while 2-CPNCH itself may not be classified as hazardous, the reagents used in its synthesis and its conversion to norketamine and ketamine can be hazardous and should be handled with appropriate safety precautions.
References
-
A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. (2023). Forensic Science International. [Link]
-
2-(2-Chlorophenyl)-2-nitrocyclohexanone. PubChem. [Link]
-
Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. (2021). Organic Letters. [Link]
-
A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. (2023). PubMed. [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]
-
Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. (2022). PubMed. [Link]
-
Pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review. (2024). ResearchGate. [Link]
-
A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. ResearchGate. [Link]
- Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. (2022). CoLab.
-
Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one. LookChem. [Link]
-
Approaches Towards the Synthesis of Ketamine Metabolites. (2020). eGrove, University of Mississippi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 9. 2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. biosynth.com [biosynth.com]
A Researcher's In-Depth Guide to the Safe Handling and Application of Tribromoborane-Methyl Sulfide Complex
Introduction: A Safer, More Manageable Lewis Acid for Demethylation
Tribromoborane (BBr₃) is a powerful Lewis acid renowned for its efficacy in the cleavage of ethers and esters, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. However, its high reactivity, corrosiveness, and violent reaction with water make it a challenging reagent to handle safely. The tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a solid or a solution in dichloromethane, offers a significant improvement in handling and safety while retaining the potent demethylating capabilities of the parent Lewis acid.[1] This guide provides a comprehensive overview of the safety precautions, handling procedures, and a practical application of the BBr₃·SMe₂ complex, designed for researchers and professionals in the field of drug development and organic synthesis. The complexation of BBr₃ with dimethyl sulfide moderates its reactivity, making it less prone to fuming in air and reacting violently with adventitious moisture, thus offering a more controlled and user-friendly alternative.[1]
Hazard Identification and Risk Mitigation
While the BBr₃·SMe₂ complex is more stable than neat BBr₃, it is still a hazardous substance that demands respect and careful handling. The primary hazards are associated with its reactivity with water and its corrosive nature.
Key Hazards:
-
Water Reactivity: The complex reacts with water and other protic solvents, liberating hydrogen bromide (HBr) gas, which is corrosive and toxic upon inhalation.[1] This reaction can be vigorous if a large amount of water is present.
-
Corrosivity: BBr₃·SMe₂ is corrosive to skin, eyes, and the respiratory tract.[2][3] Direct contact can cause severe burns.
-
Toxicity: The complex is toxic if inhaled or ingested.[3] Inhalation of vapors or HBr produced upon hydrolysis can lead to respiratory irritation and damage.
-
Stench: The dimethyl sulfide component has a strong, unpleasant odor.[1]
Engineering Controls: The First Line of Defense
The primary engineering control for handling BBr₃·SMe₂ is a certified chemical fume hood with a face velocity of 80-125 feet per minute.[4] The fume hood ensures that any vapors or liberated HBr gas are contained and exhausted safely. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory when working with BBr₃·SMe₂. The following table summarizes the required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles and a face shield | Protects against splashes and fumes that can cause severe eye damage.[3][4] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact.[4] Always inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against spills and splashes.[4] |
| Footwear | Closed-toe shoes and full-length pants. | Ensures no skin is exposed.[4] |
| Respiratory Protection | Generally not required when working in a fume hood. | In the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge for acid gases may be necessary.[3] |
Storage and Handling: A Systematic Approach
Proper storage and handling procedures are critical to prevent accidents and maintain the integrity of the reagent.
Storage
-
Store BBr₃·SMe₂ in a cool, dry, and well-ventilated area designated for corrosive materials.[1]
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][5]
-
Store away from incompatible materials such as water, strong oxidizing agents, and bases.[1]
Handling Workflow
The following diagram illustrates a safe and logical workflow for handling BBr₃·SMe₂ from storage to use in a reaction.
Caption: A logical workflow for the safe handling of BBr₃·SMe₂.
Experimental Protocol: Demethylation of an Aryl Methyl Ether
This section provides a detailed, step-by-step methodology for a common application of BBr₃·SMe₂: the demethylation of an aryl methyl ether. This protocol is based on established procedures and should be adapted as necessary for specific substrates.[3]
Materials:
-
Aryl methyl ether (1 equivalent)
-
This compound complex (1.1 equivalents per methoxy group)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles (oven-dried)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Dissolve the aryl methyl ether in anhydrous DCM in the reaction flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Under a positive pressure of inert gas, slowly add the BBr₃·SMe₂ solution to the stirred reaction mixture via syringe. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃. This will neutralize the excess BBr₃ and any HBr formed. Be aware of potential gas evolution (CO₂).
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Reaction Mechanism: Ether Cleavage
The cleavage of an aryl methyl ether by BBr₃ proceeds through a Lewis acid-base adduct formation, followed by nucleophilic attack of a bromide ion on the methyl group. The following diagram illustrates the generally accepted mechanism.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sci-hub.sg [sci-hub.sg]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Whitepaper: Navigating the Reactivity of Tribromoborane-Methyl Sulfide with Protic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoborane-methyl sulfide (BBr₃·SMe₂) has emerged as a pivotal reagent in modern organic synthesis, offering a more tractable and stable alternative to neat boron tribromide.[1] Its utility, particularly in the deprotection of aryl methyl ethers, is a cornerstone of complex molecule synthesis in the pharmaceutical and agrochemical industries.[2][3] However, its potent Lewis acidity dictates a complex and often vigorous reactivity profile with protic solvents and functional groups. This guide provides an in-depth exploration of the mechanistic underpinnings of these reactions, offering field-proven insights into controlling and leveraging the unique chemical behavior of BBr₃·SMe₂. We will dissect its interactions with water, alcohols, and amines, providing not just procedural steps but the causal logic behind them, to empower researchers to design robust and predictable synthetic strategies.
Introduction: The BBr₃·SMe₂ Complex - Stability Meets Potency
Boron tribromide (BBr₃) is a powerful Lewis acid, but its utility is hampered by its extreme reactivity, particularly its violent and exothermic reaction with atmospheric moisture, which releases corrosive hydrogen bromide gas.[4][5][6] The formation of a stable, solid complex with dimethyl sulfide (BBr₃·SMe₂) mitigates these handling challenges.[1] This complex can be accurately weighed and stored for extended periods, yet it retains the potent electrophilicity required for challenging chemical transformations.[1] The dimethyl sulfide ligand serves to temper the reactivity of the boron center, allowing for more controlled reactions compared to the neat reagent.[2]
The core of BBr₃·SMe₂'s reactivity lies in the highly electrophilic nature of the boron atom, which readily coordinates with electron-rich atoms such as oxygen and nitrogen found in protic solvents and substrates. This initial Lewis acid-base interaction is the gateway to a variety of transformative chemical pathways.
Fundamental Reactivity with Protic Species
The general mechanism of BBr₃·SMe₂ with a generic protic solvent (H-X, where X is an electronegative group like -OH, -OR, or -NR₂) begins with the coordination of the heteroatom (X) to the boron center. This step activates the substrate for subsequent reactions.
Figure 1: Generalized reaction pathway with protic substrates.
Interaction with Specific Protic Solvents: A Mechanistic Overview
Water: A Cautionary Tale of Hydrolysis
The reaction of BBr₃·SMe₂ with water is extremely vigorous and serves as a critical safety consideration. The interaction is a rapid hydrolysis that produces boric acid (B(OH)₃), hydrogen bromide (HBr), and regenerates dimethyl sulfide.
Reaction: BBr₃·SMe₂ + 3 H₂O → B(OH)₃ + 3 HBr + SMe₂
Due to this high reactivity, all manipulations involving BBr₃·SMe₂ must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[7][8] Any residual moisture in the reaction vessel or solvents will consume the reagent and generate corrosive byproducts, impacting reaction stoichiometry and yield.
Alcohols: Efficient Conversion to Alkyl Bromides
BBr₃·SMe₂ is an effective reagent for the conversion of alcohols to alkyl bromides. This transformation is particularly useful for primary and secondary alcohols and proceeds with inversion of stereochemistry, which is indicative of an Sₙ2 mechanism.[1]
The causality behind this process involves:
-
Activation: The alcohol's oxygen atom acts as a Lewis base, attacking the electrophilic boron center. This forms an oxonium-type intermediate, converting the hydroxyl group from a poor leaving group into a highly activated species.
-
Displacement: A bromide ion, either from the BBr₃ moiety or another equivalent of the reagent, acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group. This backside attack displaces the borate-containing group and inverts the stereocenter, if one is present.
This method provides a valuable alternative to other brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[9][10][11]
Figure 2: Workflow for the conversion of alcohols to alkyl bromides.
Amines: Adduct Formation and Potential for Demethylation
Primary and secondary amines, being strong Lewis bases, react readily with BBr₃·SMe₂. The initial reaction is the formation of a stable Lewis acid-base adduct.[12] Unlike alcohols, the subsequent reaction is less straightforward. The high strength of the B-N bond can make further reactions challenging.
However, BBr₃·SMe₂ can be employed for demethylating aryl methyl ethers even in the presence of amine functionalities, such as primary arylamines.[13] This suggests that while the amine will coordinate to a molar equivalent of the boron reagent, excess reagent can still perform the desired ether cleavage. Careful control of stoichiometry is therefore critical. The acidic workup required after the reaction will protonate the amine, necessitating a subsequent basic extraction to recover the neutral product.
Core Application: The Demethylation of Aryl Methyl Ethers
The premier application of BBr₃·SMe₂ in drug development and complex synthesis is the cleavage of ethers, particularly the demethylation of aryl methyl ethers to phenols.[5] This reaction is valued for its high efficiency and often proceeds under mild conditions, tolerating a range of other functional groups.[5]
Recent mechanistic studies, supported by Density Functional Theory (DFT) calculations, have challenged the long-held assumption of a simple 1:1 stoichiometry.[14][15][16] It is now understood that a single equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, proceeding through dibromo- and monobromoborane intermediates before final hydrolysis.[14][15][16]
The Causality of the Three-Cycle Mechanism:
-
Cycle 1: BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond via bromide attack on the methyl group, producing methyl bromide (MeBr) and an aryloxydibromoborane (ArOBBr₂).[14][17]
-
Cycle 2: The resulting ArOBBr₂ is still a potent Lewis acid. It can coordinate with a second molecule of the aryl methyl ether, leading to the formation of a diaryloxybromoborane [(ArO)₂BBr] and another molecule of MeBr.[14]
-
Cycle 3: This process repeats a third time, with (ArO)₂BBr reacting with a final ether molecule to yield a triaryl borate [B(OAr)₃] and a third molecule of MeBr.[14][15]
-
Hydrolysis: Aqueous workup hydrolyzes the triaryl borate to yield three equivalents of the final phenol product and boric acid.
Figure 3: The three-cycle catalytic mechanism of BBr₃ in aryl ether cleavage.
This mechanistic insight is critical for process optimization, as it demonstrates that sub-stoichiometric amounts of the boron reagent can be effective, leading to improved atom economy and reduced reagent cost.[15]
Data & Protocols: From Theory to Practice
Quantitative Data Summary
The following table summarizes typical reaction conditions for key transformations involving BBr₃·SMe₂. Note that specific substrates may require optimization.
| Substrate Type | Stoichiometry (BBr₃·SMe₂) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | 1.1 - 1.5 eq. | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | >90 |
| Secondary Alcohol | 1.2 - 2.0 eq. | Dichloromethane (DCM) | 0 to 25 | 2 - 12 | 80 - 95 |
| Aryl Methyl Ether | 1.0 - 3.0 eq. per MeO | Dichloromethane (DCM) | -78 to 40 | 4 - 24 | 75 - 95 |
Experimental Protocols
Trustworthiness through Self-Validation: These protocols are designed to be self-validating. The described workup procedures are intended to effectively neutralize reactive species and separate products from byproducts, ensuring the purity and integrity of the isolated material.
Protocol 1: Demethylation of an Aryl Methyl Ether (e.g., 4-methoxybiphenyl)
-
Safety: This procedure must be performed in a well-ventilated fume hood. BBr₃·SMe₂ is corrosive and reacts violently with water.[4][8] Methyl bromide is a toxic gas.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: To the flask, add 4-methoxybiphenyl (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm of the reaction.
-
Reagent Addition: Add BBr₃·SMe₂ (1.2 eq.) portion-wise or a 1.0 M solution in DCM dropwise via syringe over 15 minutes. A precipitate may form upon addition.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by methanol. This step hydrolyzes the boron intermediates and destroys any excess reagent.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM and water. Separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to neutralize HBr), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the final product, 4-phenylphenol.
-
Protocol 2: Conversion of 1-Octanol to 1-Bromooctane
-
Safety: Follow all safety precautions outlined in Protocol 1.
-
Methodology:
-
Inert Atmosphere & Reagent Prep: In a flame-dried flask under N₂, dissolve 1-octanol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add BBr₃·SMe₂ (1.2 eq.).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS.
-
Quenching: Cool to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup & Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-bromooctane, which can be further purified by distillation if necessary.
-
Conclusion
This compound is more than just a stabilized version of BBr₃; it is a nuanced and powerful tool for modern organic synthesis. Its reactivity with protic solvents, while demanding careful handling and anhydrous conditions, unlocks essential transformations from alcohol bromination to the strategic deprotection of phenols. By understanding the underlying Lewis acid-base mechanisms and the causal factors driving these reactions, researchers can move beyond rote application of protocols. This deeper comprehension, particularly of the multi-cycle efficiency in ether cleavage, empowers scientists in drug development and beyond to innovate, optimize, and solve complex synthetic challenges with greater confidence and precision.
References
-
ResearchGate. Boron Tribromide. [Link]
-
Loba Chemie. (2019-01-07). BORON TRIBROMIDE 99% EXTRA PURE MSDS. [Link]
-
Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. [Link]
-
ResearchGate. (2015-10-18). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]
-
PubMed. (2015-12). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
PubMed Central. Reductive Dimerization of Macrocycles Activated by BBr3. [Link]
-
National Institutes of Health. (2024-02-19). Mass Spectral Library for DNA Adductomics. [Link]
-
ResearchGate. (2014-07-29). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. [Link]
-
Organic Chemistry. Alcohol to Bromide - Common Conditions. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
YouTube. (2013-10-29). Reaction of Alcohols with Phosphorus Tribromide. [Link]
-
Chemistry LibreTexts. (2024-07-30). 24.7: Synthesis of Amines. [Link]
-
SafeWork NSW. Methyl bromide technical fact sheet. [Link]
-
American Chemical Society. (2026-01-10). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. [Link]
-
YouTube. (2020-04-22). Amine Preparation 4 - Reductive Amination. [Link]
-
PubMed. (2014-01-01). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. [Link]
-
Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. [Link]
-
MDPI. Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). [Link]
-
Wikipedia. Hydroboration–oxidation reaction. [Link]
-
Royal Society of Chemistry. Boron trihalide adducts of dimethyl sulphide. A nuclear magnetic resonance study of exchange reactions and mixed boron trihalide adducts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sci-hub.box [sci-hub.box]
- 17. Methyl bromide technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
The Alchemist's Bromide: A Comprehensive Technical Guide to Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
For the modern researcher, scientist, and drug development professional, the ability to selectively and efficiently cleave ether bonds is a cornerstone of complex molecule synthesis. Among the arsenal of reagents available for this task, the tribromoborane-methyl sulfide complex (BBr₃·SMe₂) stands out as a versatile and more manageable alternative to neat boron tribromide. This guide provides an in-depth exploration of this powerful reagent, from its fundamental properties and nomenclature to its mechanistic intricacies and practical applications in the synthesis of pharmaceuticals and natural products.
Nomenclature and Identification: A Reagent of Many Names
Clarity in communication is paramount in the sciences. This compound is known by several names in the literature and commercial catalogs, which can be a source of confusion. A comprehensive understanding of its nomenclature is the first step toward its effective utilization.
| Name Type | Name | Reference |
| Common Name | This compound | |
| Alternative Name | Dimethyl sulfide-tribromoborane | [1] |
| Systematic Name | Tribromoborane-dimethyl sulfide complex | [2] |
| IUPAC Name | tribromo(dimethylsulfonio)boranuide | |
| CAS Number | 29957-59-3 | [1][2] |
| Molecular Formula | C₂H₆BBr₃S | [2] |
| Molecular Weight | 312.66 g/mol | [2] |
| Linear Formula | BBr₃ · S(CH₃)₂ |
The Reagent's Profile: Properties and Advantages
The complexation of the potent Lewis acid boron tribromide with dimethyl sulfide yields a stable, solid reagent that is significantly easier to handle than the fuming, highly corrosive liquid BBr₃.[3] This enhanced stability and ease of handling are primary drivers for its use in delicate and multi-step syntheses.
| Property | Value | Reference |
| Appearance | White to off-white or reddish-brown powder | [2] |
| Melting Point | 106-108 °C | [2] |
| Purity (Typical) | ≥ 97% | [2] |
| Form Supplied | Solid or as a 1.0 M solution in dichloromethane | [1][3] |
The dimethyl sulfide ligand tempers the reactivity of the boron center, making the reagent more selective and less prone to side reactions compared to its uncomplexed counterpart. However, it is crucial to note that a two- to four-fold excess of the complex may be necessary to achieve complete dealkylation of aryl ethers.[3]
The Core Application: Mechanistic Insights into Ether Cleavage
The primary and most celebrated application of BBr₃·SMe₂ is the cleavage of ethers, a critical transformation in natural product synthesis and the deprotection of hydroxyl groups in drug development.[4] The reaction is particularly effective for the demethylation of aryl methyl ethers.
The mechanism of ether cleavage by boron tribromide has been a subject of detailed study, with computational chemistry providing significant insights.[4][5] The process is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion intermediate. This is followed by a nucleophilic attack of a bromide ion on the alkyl group of the ether.
Caption: Generalized mechanism of ether cleavage by BBr₃·SMe₂.
For aryl methyl ethers, density functional theory calculations suggest a more complex, multi-cycle mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether.[4][5] This proceeds through a series of charged intermediates, ultimately leading to the formation of a triaryloxyborane species, which is then hydrolyzed during aqueous workup to yield the desired phenol.
In the Trenches: Applications in Pharmaceutical and Natural Product Synthesis
The utility of BBr₃·SMe₂ is not merely academic; it has been instrumental in the synthesis of complex and biologically active molecules.
Pharmaceutical Synthesis:
A notable example is its use in the preparation of a precursor to the HIV protease inhibitor KNI-764.[1] This highlights the reagent's compatibility with complex molecular architectures and its role in the development of life-saving therapeutics. Boron-containing compounds, in general, are a growing class of pharmaceuticals, with drugs like Bortezomib (Velcade) demonstrating their therapeutic potential.[6] The synthetic methodologies enabled by reagents like BBr₃·SMe₂ are crucial for the exploration of new boron-based drug candidates.
Natural Product Synthesis:
In the realm of natural product synthesis, BBr₃·SMe₂ and its parent compound, BBr₃, are frequently employed for the deprotection of hydroxyl groups in the final stages of a synthetic route. For instance, in the total synthesis of Lucidimine B, a Ganoderma alkaloid, BBr₃ was used for a critical demethylation step.[7] While BBr₃·SMe₂ offers a milder alternative, the fundamental reactivity is the same, making it a valuable tool for chemists working on the synthesis of complex natural products.
The Chemist's Compass: A Guide to Practical Application
The successful use of BBr₃·SMe₂ hinges on careful planning and execution of the reaction. The following represents a generalized workflow for a demethylation reaction.
Caption: Generalized experimental workflow for a demethylation reaction using BBr₃·SMe₂.
A Step-by-Step Protocol for Aryl Methyl Ether Demethylation:
The following is a representative, self-validating protocol synthesized from common laboratory practices. Note: All procedures should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
-
Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aryl methyl ether.
-
Dissolution: The substrate is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to the desired temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice/water bath.
-
Reagent Addition: this compound complex (typically 1.5 to 3 equivalents per ether group) is added portion-wise as a solid or dropwise as a solution in anhydrous DCM.
-
Reaction: The reaction is stirred at the cooled temperature or allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Workup: The mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired phenol.
Safety and Handling: A Prudent Approach to a Powerful Reagent
While the complex is more stable than neat BBr₃, it is still a hazardous chemical that requires careful handling. It is corrosive and reacts with water, releasing hydrogen bromide gas.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and closed-toe shoes must be worn.
Handling and Storage:
-
Handle exclusively in a well-ventilated chemical fume hood.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and oxidizing agents.
-
Keep under an inert atmosphere (e.g., nitrogen or argon).
Characterization Corner: What to Expect
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad signal in the tetracoordinate boron region, likely shifted from the reference (BF₃·OEt₂).[8][9] The chemical shift will be influenced by the coordination of the dimethyl sulfide.
-
¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methyl protons of the dimethyl sulfide ligand, potentially broadened due to the quadrupolar boron nucleus.[10]
-
¹³C NMR: The ¹³C NMR would show a signal for the methyl carbons of the dimethyl sulfide ligand.[11][12]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic stretches for the B-Br and S-C bonds.[13]
Conclusion
This compound is a powerful and practical reagent for the modern organic chemist. Its enhanced stability and ease of handling compared to boron tribromide, coupled with its efficacy in ether cleavage, make it an invaluable tool in the synthesis of complex molecules, from natural products to life-saving pharmaceuticals. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures, as outlined in this guide, will empower researchers to harness the full potential of this versatile alchemist's bromide.
References
-
[¹¹B NMR spectra at one equivalent BH3·SMe2. The ¹¹B NMR spectra of the clear solutions after hydroboration of (from bottom to top) α-terpinene (B6), 1,3,5,5-tetramethyl-1,3-cyclohexadiene (D6), 2,3-dimethyl-1,3-butadiene (A4), 1,2,4,5-tetramethyl-1,4-cyclohexadiene (C6), and 1,5-cyclooctadiene (D8) in diglyme. Diagram adapted from Andreou et al.[9] - ResearchGate]([Link])
Sources
- 1. ボロントリブロミド ジメチルスルフィド錯体 溶液 1.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Lewis acidity of Tribromoborane-methyl sulfide complex
An In-depth Technical Guide to the Lewis Acidity of the Tribromoborane-Methyl Sulfide Complex
Authored by a Senior Application Scientist
Abstract
Tribromoborane (BBr₃) is a powerful Lewis acid with broad utility in organic synthesis, particularly for the cleavage of ethers and acetals.[1] However, its high reactivity, corrosiveness, and fuming nature present significant handling challenges. The formation of a solid, stable 1:1 adduct with dimethyl sulfide (Me₂S), BBr₃·SMe₂, provides a safer and more convenient surrogate.[1] This guide provides a comprehensive technical analysis of the Lewis acidity of this complex. We will explore the fundamental principles governing the acidity of boron trihalides, the impact of complexation with a Lewis base, and the rigorous experimental and computational methodologies employed to quantify this critical chemical property. This document is intended for researchers, chemists, and drug development professionals who utilize boron-based reagents and seek a deeper mechanistic understanding of their function.
Foundational Concepts: Lewis Acidity of Boron Trihalides
A Lewis acid is defined as an electron-pair acceptor. Boranes, particularly the boron trihalides (BX₃), are archetypal Lewis acids due to the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital.[2] The Lewis acidity of these compounds is a critical determinant of their reactivity in chemical transformations.
A counterintuitive trend is observed in the Lewis acidity of boron trihalides: BF₃ < BCl₃ < BBr₃ < BI₃.[3][4][5] Based solely on the electronegativity of the halogens, one would expect BF₃ to be the strongest Lewis acid. The reversal of this trend is explained by the extent of π-back-donation from the lone pairs of the halogen atoms into the empty p-orbital of the boron atom. This donation is most effective for the compact, similarly sized p-orbitals of fluorine and boron, which partially alleviates the electron deficiency of the boron center in BF₃. As the halogen size increases down the group, the orbital overlap becomes less effective, resulting in a more electron-deficient and thus more Lewis acidic boron center in BBr₃ and BI₃.[4][5]
The BBr₃·SMe₂ Complex: A Tamed Reagent
The BBr₃·SMe₂ complex is a Lewis acid-base adduct formed by the donation of a lone pair of electrons from the sulfur atom of dimethyl sulfide to the vacant p-orbital of the boron atom in tribromoborane.
Caption: Formation of the BBr₃·SMe₂ Lewis acid-base adduct.
This complexation serves a critical practical purpose. Pure BBr₃ is a volatile, fuming liquid that reacts violently with protic solvents.[1] The BBr₃·SMe₂ complex is a stable, off-white solid, making it significantly easier and safer to store, handle, and dispense.[1][6] In reactions, it serves as a solid source of BBr₃, which is typically liberated in situ. The coordination to dimethyl sulfide effectively moderates the Lewis acidity of the boron center, as the boron's vacant orbital is already occupied by the sulfur's lone pair. The measured "effective" Lewis acidity of the complex is therefore substantially lower than that of free BBr₃.
Experimental Quantification of Lewis Acidity
The strength of a Lewis acid is not an absolute value but is often evaluated by its effect on a probe molecule.[7] Several spectroscopic methods have been developed for this purpose, with NMR-based techniques being the most prevalent due to their convenience and precision.[8]
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely adopted experimental procedure for assessing Lewis acidity.[3][9] It utilizes triethylphosphine oxide (Et₃PO, TEPO) as a sensitive ³¹P NMR probe.
Principle: The Lewis basic oxygen atom of Et₃PO coordinates to the Lewis acidic center being studied. This interaction withdraws electron density from the phosphorus atom, causing a deshielding effect that results in a downfield shift of its ³¹P NMR resonance.[2][9] The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO provides a quantitative measure of the Lewis acidity. This can be expressed as an "Acceptor Number" (AN), where a higher AN indicates greater Lewis acidity.[9]
Caption: Experimental workflow for the Gutmann-Beckett method.[9]
Experimental Protocol: Gutmann-Beckett Titration of BBr₃·SMe₂
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A typical concentration is 0.05 M.
-
Reference Spectrum: Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO stock solution. Record the chemical shift (δfree). The reference shift in hexane is 41.0 ppm.[9]
-
Sample Preparation: Accurately weigh a sample of BBr₃·SMe₂ complex into an NMR tube. Dissolve it in a known volume of the deuterated solvent.
-
Titration: Add one molar equivalent of the Et₃PO stock solution to the NMR tube containing the BBr₃·SMe₂ complex.
-
Measurement: Acquire the ³¹P{¹H} NMR spectrum of the mixture. Record the new, downfield-shifted chemical shift of the Et₃PO-BBr₃ adduct (δadduct).
-
Analysis: The difference, Δδ = δadduct - δfree, provides a direct comparison of Lewis acidity. For the BBr₃·SMe₂ complex, the observed shift will reflect the equilibrium between the free components, the BBr₃·SMe₂ complex, and the BBr₃·OPEt₃ complex. The result will be a significantly smaller shift compared to that of uncomplexed BBr₃, which has a very high acceptor number.[3]
The Childs Method
An alternative NMR-based technique is the Childs method, which employs trans-crotonaldehyde as a ¹H NMR probe.[2]
Principle: The Lewis acid coordinates to the carbonyl oxygen of crotonaldehyde. This interaction is electronically communicated through the conjugated π-system, leading to a downfield shift of the aldehydic protons, particularly the γ-proton (H3). The magnitude of the shift change (Δδ¹H) is correlated with Lewis acidity.
Causality and Limitations: The Childs method is generally considered suitable only for the strongest Lewis acids.[8][10] The weaker Lewis basicity of crotonaldehyde compared to Et₃PO means that for moderately strong acids like the BBr₃·SMe₂ complex, the equilibrium may not sufficiently favor adduct formation, leading to unreliable measurements.[10] Furthermore, the probe itself can be susceptible to side reactions with highly reactive Lewis acids.[8]
Computational Quantification of Lewis Acidity
Computational chemistry provides powerful tools to quantify the intrinsic or "global" Lewis acidity (gLA) of a molecule, independent of the experimental probe.[7] These methods are invaluable for understanding underlying electronic effects.
Fluoride Ion Affinity (FIA)
The most widely accepted computational metric for Lewis acidity is the Fluoride Ion Affinity (FIA).[11][12]
Principle: FIA is defined as the negative of the enthalpy change (or Gibbs free energy change) for the gas-phase reaction of a Lewis acid with a fluoride ion to form a stable adduct.[4][13]
LA + F⁻ → [LA-F]⁻ ; FIA = -ΔH
A higher FIA value (i.e., a more exothermic reaction) corresponds to stronger Lewis acidity.[12] For the boron trihalides, the calculated FIA values correctly reproduce the experimentally observed trend (BF₃ < BCl₃ < BBr₃).[4][5]
Caption: General computational workflow for determining Fluoride Ion Affinity (FIA).
When applied to the BBr₃·SMe₂ complex, the direct FIA calculation would be low, as it would measure the affinity for fluoride by the already-coordinated boron center. A more insightful calculation would involve determining the dissociation energy of the BBr₃·SMe₂ complex itself, which quantifies the strength of the Lewis acid-base interaction.
LUMO Energy
A simpler, "intrinsic" measure of Lewis acidity can be derived from the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[7]
Principle: The LUMO is the primary orbital that accepts the electron pair from a Lewis base. A lower LUMO energy level signifies a greater propensity to accept electrons and thus a stronger intrinsic Lewis acidity.[14][15] For BBr₃, the LUMO is the vacant pz orbital on the boron atom. Upon complexation with Me₂S, this orbital becomes the B-S σ* antibonding orbital, and its energy is significantly raised. This computational result directly illustrates the reduction in Lewis acidity upon adduct formation.
Summary of Lewis Acidity Data
The Lewis acidity of a compound can be classified as "global" (gLA), an intrinsic thermodynamic property often measured by FIA, or "effective" (eLA), which is the effect measured by a probe molecule like in the Gutmann-Beckett method.[7] These two scales do not always correlate perfectly, especially for sterically hindered Lewis acids.[7][8]
| Compound | Lewis Acidity Class | Method | Relative Strength | Rationale |
| BBr₃ | Strong Lewis Acid | Gutmann-Beckett | Very High | Electron-deficient boron with poor B-Br π-overlap.[3][4] |
| FIA (Computational) | Very High | Highly exothermic reaction with F⁻.[4][5] | ||
| LUMO Energy | Very Low | Low-lying vacant p-orbital on boron. | ||
| BBr₃·SMe₂ | Moderate Lewis Acid | Gutmann-Beckett | Moderate | Boron's vacant orbital is occupied by the SMe₂ ligand. |
| FIA (Computational) | Low | The boron center is already coordinated, reducing its affinity for F⁻. | ||
| LUMO Energy | High | The relevant acceptor orbital is the high-energy B-S σ* orbital. |
Conclusion for the Applied Scientist
For professionals in drug development and synthetic chemistry, the BBr₃·SMe₂ complex represents a masterful balance of reactivity and practicality. While its effective Lewis acidity, as measured by standard techniques like the Gutmann-Beckett method, is moderate, its utility lies in its role as a stable precursor to the highly potent Lewis acid, BBr₃. The choice to use BBr₃·SMe₂ is not driven by a need for moderate Lewis acidity but by the desire for a safe and manageable way to deploy the powerful demethylating capabilities of free BBr₃. Understanding that the complex must first dissociate to release the active species is key to designing reaction conditions (e.g., temperature, solvent) that favor this equilibrium and achieve efficient substrate conversion. This guide provides the fundamental framework and the specific analytical tools necessary to rationalize and control the reactivity of this indispensable synthetic reagent.
References
-
Gutmann–Beckett method. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Greb, L., et al. (n.d.). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal. [Link]
-
Illuminating Lewis acidity strength. (n.d.). Cardiff University. [Link]
-
Kovács, B., et al. (2024). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Chemical Science, 15(18), 6845-6854. [Link]
-
New Lab Manual: Determination of Lewis Acidity using 31P NMR. (2016, October 5). Magritek. [Link]
-
Determination of Lewis Acidity using 31P NMR. (n.d.). Magritek. [Link]
-
Gabbert, S. J., et al. (2009). Fluoride ion recognition by chelating and cationic boranes. Accounts of Chemical Research, 42(2), 153-163. [Link]
-
Nödling, A. R., et al. (2012). NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. ResearchGate. [Link]
-
Greb, L. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 60(43), 23146-23154. [Link]
-
Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]
-
Jursic, B. S., & Dixon, D. A. (2009). Lewis Acidities and Hydride, Fluoride, and X- Affinities of the BH3-nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry, 48(20), 9976-9990. [Link]
-
Ranasinghe, S., et al. (2025). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ResearchGate. [Link]
-
Jursic, B. S., & Dixon, D. A. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. Inorganic Chemistry, 48(20), 9976-9990. [Link]
-
Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. (2020, November 20). Scinapse. [Link]
-
Synthesis, Characterization and Anion Binding Properties of Boron-based Lewis Acids. (n.d.). University of Houston. [Link]
-
Lewis acids and bases. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis and lewis acidity of fluorinated triaryl borates. (2023, January 14). RSC Publishing. [Link]
-
Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing. [Link]
-
A new and internally consistent scale of Lewis acidity. (n.d.). Dalton Transactions. [Link]
-
Chase, P. A., et al. (2008). Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes. Dalton Transactions, (21), 2782-2792. [Link]
-
Boron Tribromide. (n.d.). ResearchGate. [Link]
-
First-order Nonlinear Optical Response of C2Bn-2Hn-1X (n = 14-17; X = H ...). (2020, May 24). Regular Article. [Link]
-
Discovery of Functional Luminescence Properties Based on Flexible and Bendable Boron-Fused Azomethine/Azobenzene Complexes with ... (n.d.). Kyoto University Research Information Repository. [Link]
-
Relative energies of important molecular orbitals in compounds 1-7. (n.d.). ResearchGate. [Link]
-
Can we use Boron tribromide dimethyl sulfide complex to demethylate the methoxy groups on ring A of colchicine? (2015, November 20). ResearchGate. [Link]
-
Boron Tribromide Dimethyl Sulfide Complex. (n.d.). AMERICAN ELEMENTS. [Link]
-
Figure S4.1. Energy of molecular orbitals in complexes 1-4. H-HOMO,... (n.d.). ResearchGate. [Link]
-
Enhancement of the Lowering Effect on Energy Levels of LUMO by the Formation of B-N Dative Bond for Near-infrared Light Absorpti. (n.d.). Kyoto University Research Information Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. magritek.com [magritek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide to the Spectroscopic Characterization of Tribromoborane-Methyl Sulfide
This technical guide provides a comprehensive overview of the spectroscopic properties of tribromoborane-methyl sulfide (BBr₃·S(CH₃)₂), a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that are crucial for the identification, characterization, and quality control of this important Lewis acid-base adduct.
Introduction: The Significance of this compound
This compound, also known as dimethyl sulfide-tribromoborane, is a stable and easily handleable solid form of the highly reactive boron tribromide. Its utility in organic chemistry stems from its ability to act as a potent Lewis acid, facilitating a range of chemical transformations. Notably, it is widely employed for the cleavage of ethers, particularly aryl methyl ethers, a critical step in the synthesis of many pharmaceutical compounds and natural products. The formation of the adduct with dimethyl sulfide moderates the reactivity of boron tribromide, making it a more selective and less hazardous reagent compared to the free gas.
The precise characterization of this adduct is paramount to ensure its purity and reactivity. Spectroscopic methods, particularly NMR and IR, provide a detailed fingerprint of the molecule, allowing for unambiguous identification and the detection of potential impurities. This guide will provide a thorough analysis of the expected spectroscopic data and the underlying principles governing these observations.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is a classic example of a Lewis acid-base adduct formation. The lone pair of electrons on the sulfur atom of dimethyl sulfide donates into the empty p-orbital of the boron atom in boron tribromide.
Caption: Lewis acid-base adduct formation.
Experimental Protocol: Synthesis
Safety Precaution: Boron tribromide is a corrosive and moisture-sensitive substance. Dimethyl sulfide is a volatile and flammable liquid with a strong odor. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve boron tribromide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a positive pressure of nitrogen.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of dimethyl sulfide (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred BBr₃ solution over 15-20 minutes.
-
Precipitation and Isolation: Upon addition, a white or off-white solid will precipitate. Continue stirring at 0 °C for an additional 30 minutes.
-
Filtration: Isolate the solid product by filtration under a blanket of nitrogen using a Schlenk filter or a similar apparatus.
-
Washing: Wash the solid with a small amount of cold, anhydrous CH₂Cl₂ to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum to remove residual solvent. The resulting product should be a white to off-white powder.
Self-Validation: The successful synthesis of the adduct can be initially verified by the formation of the solid precipitate and its characteristic melting point of 106-108 °C.[1] Subsequent spectroscopic analysis, as detailed below, will provide definitive confirmation of the product's identity and purity.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of NMR and IR spectroscopy provides a comprehensive characterization of the this compound adduct. The expected spectroscopic data is summarized in the table below.
| Spectroscopic Technique | Nucleus/Region | Expected Chemical Shift/Frequency | Rationale |
| ¹H NMR | Methyl Protons (CH₃) | ~ 2.5 - 3.0 ppm | Deshielding due to the electron-withdrawing effect of the positively charged sulfur atom upon coordination to boron. |
| ¹¹B NMR | Boron-11 | ~ -10 to -20 ppm | Upfield shift upon coordination of the Lewis base, characteristic of a four-coordinate boron atom.[2] |
| ¹³C NMR | Methyl Carbons (CH₃) | ~ 20 - 25 ppm | Single peak for the two equivalent methyl carbons, deshielded by the adjacent sulfur atom. |
| IR Spectroscopy | C-H stretching | ~ 2900 - 3000 cm⁻¹ | Characteristic of methyl C-H bonds. |
| C-H bending | ~ 1300 - 1450 cm⁻¹ | Characteristic of methyl C-H bonds. | |
| B-Br stretching | ~ 600 - 700 cm⁻¹ | Vibrational mode of the boron-bromine bonds. | |
| B-S stretching | ~ 500 - 600 cm⁻¹ | Vibrational mode of the newly formed boron-sulfur bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of specific nuclei within a molecule. For this compound, ¹H, ¹¹B, and ¹³C NMR are particularly informative.
Caption: Workflow for NMR characterization.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound adduct in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube. The use of an inert atmosphere during sample preparation is recommended to prevent hydrolysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Interpretation:
The ¹H NMR spectrum is expected to show a single sharp peak corresponding to the six equivalent protons of the two methyl groups. In the free dimethyl sulfide, the methyl protons resonate around 2.1 ppm. Upon coordination to the Lewis acidic boron tribromide, the electron density on the sulfur atom is reduced, leading to a deshielding of the adjacent methyl protons. This results in a downfield shift of the ¹H NMR signal. For the analogous borane-methyl sulfide complex (BH₃·S(CH₃)₂), the methyl proton signal appears at 2.264 ppm.[3] Due to the stronger electron-withdrawing effect of the three bromine atoms compared to three hydrogen atoms, the chemical shift for the methyl protons in BBr₃·S(CH₃)₂ is anticipated to be further downfield, likely in the range of 2.5 - 3.0 ppm. The presence of a single, sharp singlet confirms the symmetrical nature of the adduct and the equivalence of the two methyl groups.
Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum. A reference standard, such as BF₃·OEt₂, is typically used, with its chemical shift set to 0 ppm.
Interpretation:
¹¹B NMR is highly diagnostic for determining the coordination state of boron. Three-coordinate boranes typically exhibit broad signals at lower field, while four-coordinate boranes show sharper signals at a higher field.[2] The uncomplexed boron tribromide has a chemical shift of approximately +40 ppm. Upon formation of the adduct with dimethyl sulfide, the boron atom becomes four-coordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum. The expected chemical shift for BBr₃·S(CH₃)₂ is in the range of -10 to -20 ppm, characteristic of a tetracoordinate boron atom in a neutral complex.[2] The observation of a single, relatively sharp peak in this region is strong evidence for the formation of the desired adduct.
Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
Interpretation:
The ¹³C NMR spectrum is expected to display a single resonance for the two equivalent methyl carbons. The chemical shift of these carbons will be influenced by the electronegativity of the adjacent sulfur atom. The deshielding effect of the positively charged sulfur in the adduct will cause the carbon signal to appear downfield compared to free dimethyl sulfide. A predicted chemical shift in the range of 20-25 ppm is reasonable. The presence of a single peak confirms the symmetry of the adduct.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups and for confirming the formation of new bonds.
Protocol:
-
Sample Preparation: The IR spectrum of the solid adduct can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. All sample preparation should be conducted in a dry environment to prevent hydrolysis.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C-H Stretching and Bending: The methyl groups will give rise to C-H stretching vibrations in the region of 2900-3000 cm⁻¹ and C-H bending vibrations around 1300-1450 cm⁻¹.
-
B-Br Stretching: The strong B-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹.
-
B-S Stretching: The formation of the new boron-sulfur bond will result in a characteristic B-S stretching vibration. This is expected to be observed in the 500-600 cm⁻¹ range. The appearance of this band, which is absent in the spectra of the starting materials, is a key indicator of successful adduct formation.
Conclusion: A Cohesive Spectroscopic Profile
The combination of ¹H, ¹¹B, and ¹³C NMR with IR spectroscopy provides a powerful and self-validating toolkit for the unambiguous characterization of this compound. The expected downfield shift of the methyl protons in the ¹H NMR, the significant upfield shift of the boron signal in the ¹¹B NMR, and the appearance of a B-S stretching band in the IR spectrum collectively confirm the formation of the Lewis acid-base adduct. These spectroscopic techniques are indispensable for ensuring the quality and reliability of this important synthetic reagent, thereby supporting the advancement of chemical research and development.
References
-
SDSU Chemistry. 11B NMR Chemical Shifts. [Link]
-
Chem-Impex. Boron tribromide dimethyl sulfide complex. [Link]
-
PubMed Central. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. [Link]
-
ResearchGate. ¹¹B NMR spectra at one equivalent BH3·SMe2. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Semantic Scholar. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]
-
Wikipedia. Lewis acids and bases. [Link]
-
ResearchGate. Fragments of 13 C NMR spectra of 8 in acetone-d 6 (a), 8 in DMSO-d 6.... [Link]
-
Institute of Chemistry Ceylon. 11B NMR Spectroscopy. [Link]
-
MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
-
Reddit. Effect of boron groups on 13 C NMR chemical shift. [Link]
-
Magritek. Boron NMR Spectroscopy. [Link]
-
AMERICAN ELEMENTS. Boron Tribromide Dimethyl Sulfide Complex. [Link]
-
University of Durham. Boron NMR. [Link]
-
Purdue University. Elucidation of the Boron- 11 Nuclear Magnetic Resonance Spectra of Some B,H13(ligand) Derivatives. [Link]
-
Journal of the Chemical Society (Resumed). 481. Infrared spectra of boron compounds. [Link]
-
ResearchGate. Synthesis, crystal structure, and spectroscopic characterization of the borazine derivatives and . [Link]
Sources
Methodological & Application
Application Notes: Protocol for Ether Cleavage Using Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
Introduction: A Modern Approach to a Classic Transformation
The cleavage of ethers, particularly the demethylation of aryl methyl ethers to their corresponding phenols, is a cornerstone transformation in organic synthesis, crucial for the late-stage modification of complex molecules in drug development and natural product synthesis. For decades, boron tribromide (BBr₃) has been the reagent of choice for this purpose, valued for its high reactivity and broad substrate scope.[1] However, neat BBr₃ is a volatile, corrosive, and highly moisture-sensitive liquid, posing significant handling challenges.[1] The development of the tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a stable, crystalline solid, has provided a safer and more user-friendly alternative without compromising the synthetic utility of the parent reagent.[1] This document provides a detailed protocol for the application of BBr₃·SMe₂ in ether cleavage, grounded in mechanistic understanding and practical insights for researchers in the pharmaceutical and chemical sciences.
The Causality Behind the Reagent: Mechanistic Insights
The efficacy of BBr₃ and its methyl sulfide complex in ether cleavage stems from the strong Lewis acidity of the boron center. The generally accepted mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, activating the carbon-oxygen bond for cleavage.
Recent computational studies have refined our understanding of this process, particularly for aryl methyl ethers.[2][3] Rather than a simple unimolecular dissociation, a more complex pathway is proposed where one equivalent of BBr₃ can facilitate the cleavage of up to three equivalents of an aryl methyl ether.[2][3] This occurs through a series of cycles involving charged intermediates, ultimately leading to the formation of a triphenoxyborane species, which is then hydrolyzed during aqueous workup to yield the phenol.[2][3]
This "three-cycle" mechanism has significant practical implications, suggesting that sub-stoichiometric amounts of BBr₃ can be effective, a departure from the traditional 1:1 stoichiometry often employed.[2][4] The BBr₃·SMe₂ complex is believed to act as a solid-state source of BBr₃, dissociating in solution to release the active reagent. The dimethyl sulfide ligand enhances the stability and handling of the reagent without interfering with its fundamental reactivity.
Visualizing the Reaction Pathway
Caption: Simplified mechanism of BBr₃-mediated ether cleavage.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful ether cleavage.
Materials and Reagents
-
Aryl methyl ether (substrate)
-
This compound complex (BBr₃·SMe₂)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Methodology
-
Reaction Setup:
-
Under an inert atmosphere, add the aryl methyl ether (1.0 equiv) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar. The recommended concentration is typically 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve the BBr₃·SMe₂ (1.0-1.5 equiv per ether group) in anhydrous dichloromethane.
-
Add the BBr₃·SMe₂ solution dropwise to the stirred solution of the substrate at 0 °C over 10-15 minutes. A white precipitate may form upon addition.[5]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Quenching:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of deionized water. This step is exothermic and will produce HBr gas; ensure adequate ventilation in a fume hood.
-
Continue stirring for 30 minutes at room temperature to ensure complete hydrolysis of the boron intermediates.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography, recrystallization, or distillation as appropriate.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for ether cleavage.
Substrate Scope and Reaction Parameters
The BBr₃·SMe₂ complex is highly effective for the cleavage of a wide range of ethers. The following table summarizes typical reaction conditions for various substrates.
| Substrate Type | Stoichiometry (BBr₃·SMe₂) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Simple Aryl Methyl Ether | 1.0 - 1.2 equiv | 0 to RT | 2 - 6 | >90 | Generally clean and high-yielding. |
| Electron-rich Aryl Methyl Ether | 1.0 - 1.2 equiv | 0 to RT | 1 - 4 | >95 | Faster reaction rates. |
| Electron-deficient Aryl Methyl Ether | 1.2 - 1.5 equiv | RT to 40 | 12 - 24 | 70 - 90 | Slower reaction rates may require heating. |
| Hindered Aryl Methyl Ether | 1.5 - 2.0 equiv | RT to 40 | 24 - 48 | 50 - 80 | Steric hindrance can significantly slow the reaction. |
| Benzyl Ethers | 1.0 - 1.2 equiv | 0 to RT | 2 - 8 | >90 | Readily cleaved. |
| Alkyl Ethers | 1.5 - 2.0 equiv | RT to reflux | 12 - 24 | Variable | Cleavage can be less selective. |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific substrate.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several checkpoints to ensure its trustworthiness:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the premature decomposition of BBr₃·SMe₂ by atmospheric moisture.[1]
-
Anhydrous Conditions: All solvents and glassware must be rigorously dried to maintain the reactivity of the reagent.
-
Controlled Addition: The dropwise addition of the reagent at low temperature helps to manage the initial exotherm of the reaction.
-
Careful Quenching: The slow and controlled addition of water during the workup is essential for safety and to ensure the complete hydrolysis of boron intermediates.
-
Monitoring Progress: Regular monitoring by TLC or HPLC allows for the determination of the reaction endpoint, preventing unnecessary side reactions or incomplete conversion.
Safety and Handling: An Authoritative Grounding
BBr₃·SMe₂ is a safer alternative to neat BBr₃, but it is still a hazardous chemical and must be handled with appropriate precautions.[6][7]
-
Handling: Always handle BBr₃·SMe₂ in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[9]
-
Storage: Store BBr₃·SMe₂ in a tightly sealed container in a cool, dry place away from moisture.[8]
-
Spills: In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reagent- Low reaction temperature- Short reaction time- Deactivated reagent | - Increase stoichiometry of BBr₃·SMe₂- Increase reaction temperature- Extend reaction time- Use a fresh bottle of reagent |
| Low Yield | - Incomplete reaction- Product degradation- Issues during workup | - Address incomplete reaction (see above)- Avoid prolonged heating- Ensure complete extraction of the product |
| Formation of Side Products | - High reaction temperature- Presence of other sensitive functional groups | - Run the reaction at a lower temperature- Consider protecting other sensitive functional groups |
Conclusion
The this compound complex is a powerful and practical reagent for the cleavage of ethers, offering significant advantages in handling and safety over neat boron tribromide. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can confidently and effectively utilize this reagent in a variety of synthetic applications.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
-
Amherst College. (2022, January 24). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. Amherst College. [Link]
-
University of Nebraska-Lincoln. (n.d.). Boron Tribromide. University of Nebraska-Lincoln EHS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. amherst.edu [amherst.edu]
- 8. biosynth.com [biosynth.com]
- 9. purdue.edu [purdue.edu]
The Synthetic Chemist's Guide to Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
For the modern organic chemist, particularly those in medicinal and process chemistry, the selective cleavage of ether protecting groups is a frequent and often critical step. While neat boron tribromide (BBr₃) is a powerful and widely recognized reagent for this transformation, its high reactivity, moisture sensitivity, and fuming nature present significant handling challenges.[1][2] The tribromoborane-methyl sulfide complex (BBr₃·SMe₂), a stable, crystalline solid, has emerged as a superior alternative, offering the potent dealkylation capacity of BBr₃ in a safer and more user-friendly form.[2] This guide provides an in-depth exploration of the applications, mechanisms, and detailed protocols for utilizing BBr₃·SMe₂ in organic synthesis.
The BBr₃·SMe₂ Advantage: Taming a Powerful Reagent
Neat boron tribromide is a strong Lewis acid that readily coordinates to the oxygen atom of an ether, facilitating nucleophilic attack by a bromide ion to cleave the carbon-oxygen bond.[3][4] However, its vigorous reaction with atmospheric moisture to release corrosive hydrogen bromide (HBr) gas necessitates stringent anhydrous handling techniques.[1]
The complexation of BBr₃ with dimethyl sulfide (SMe₂) tempers this reactivity. The sulfur atom of SMe₂ forms a dative bond with the electron-deficient boron center, creating a stable adduct that is less susceptible to hydrolysis and easier to handle and store.[2] While the Lewis acidity is moderated, it remains sufficient to effect the desired ether cleavage, often with improved chemoselectivity compared to its uncomplexed counterpart. The solid nature of BBr₃·SMe₂ allows for more accurate weighing and dispensing, a crucial factor for reproducible, large-scale reactions.
Core Application: Selective Cleavage of Ethers
The primary application of BBr₃·SMe₂ is the deprotection of ethers, most notably the demethylation of aryl methyl ethers to furnish phenols. This reaction is a cornerstone in natural product synthesis and the late-stage modification of complex pharmaceutical intermediates.[2][5]
Mechanism of Action: A Stepwise Perspective
The cleavage of an aryl methyl ether by BBr₃·SMe₂ proceeds through a well-established, albeit debated, mechanistic pathway. The core sequence involves Lewis acid activation followed by nucleophilic displacement.
-
Reagent Dissociation: In solution (typically dichloromethane), the BBr₃·SMe₂ complex is in equilibrium with free BBr₃ and dimethyl sulfide. It is the free, highly Lewis-acidic BBr₃ that is the primary active species.
-
Lewis Acid-Base Adduct Formation: The boron atom of BBr₃ coordinates to the ether oxygen, forming a boronium ion intermediate. This coordination polarizes the C-O bond, making the alkyl group (e.g., methyl) highly electrophilic.[3][6]
-
Nucleophilic Attack: A bromide ion, either from another equivalent of BBr₃ or from a BBr₄⁻ species formed in situ, acts as a nucleophile.[7] It attacks the activated alkyl group via an Sₙ2 mechanism, leading to the formation of an alkyl bromide (e.g., bromomethane) and a diaryloxyborane species.[8]
-
Hydrolysis (Workup): The reaction is quenched with a protic solvent, such as water or methanol. This hydrolyzes the borane intermediates to release the desired phenol and boric acid byproducts.[9]
Recent computational studies suggest a more complex mechanism where one equivalent of BBr₃ can sequentially cleave up to three equivalents of an ether, proceeding through various charged intermediates and involving multiple reaction cycles.[3][7]
Workflow for Ether Cleavage using BBr₃·SMe₂
Caption: General experimental workflow for ether deprotection.
Chemoselectivity and Substrate Scope
BBr₃·SMe₂ exhibits excellent chemoselectivity for the cleavage of different ether types. The general reactivity trend follows:
Alkyl Aryl Ethers > Dialkyl Ethers > Diaryl Ethers (typically inert) [10]
-
Methyl Ethers: Methyl ethers of phenols are readily cleaved.[5]
-
Benzyl Ethers: Benzyl ethers can also be cleaved, although sometimes requiring slightly harsher conditions than methyl ethers. This provides an orthogonal deprotection strategy to hydrogenolysis, especially in molecules containing reducible functional groups.[11]
-
Hindered Ethers: While BBr₃ is effective, the cleavage of sterically hindered ethers can be challenging and may require elevated temperatures. The bimolecular nature of the proposed dominant mechanism suggests that extreme steric hindrance around the ether linkage can impede the reaction.[12]
-
Functional Group Tolerance: At low temperatures (0 °C or below), BBr₃·SMe₂ is highly selective. Functional groups like esters, amides, and ketones are generally tolerated. However, at elevated temperatures, cleavage of esters and lactones can occur.[13] Methylenedioxy groups (acetals) are typically stable to BBr₃.[10]
Application Notes & Protocols
General Considerations
-
Stoichiometry: A slight excess of BBr₃·SMe₂ per ether group is typically required. A common starting point is 1.2 to 2.0 equivalents. For substrates with multiple Lewis basic sites (e.g., carbonyls, amines), additional equivalents may be necessary to account for non-productive complexation.
-
Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is inert to the reagent and effectively solubilizes most organic substrates.[14]
-
Temperature: Reactions are almost always initiated at low temperatures (-78 °C to 0 °C) to control the initial exothermic reaction upon addition of the reagent.[14] The reaction is then allowed to warm to room temperature or gently heated if necessary.[14]
-
Workup: Careful quenching is critical. Slow addition of methanol or water at 0 °C is standard. Quenching with methanol can form volatile trimethyl borate, which can be removed by co-evaporation with additional methanol, simplifying purification.[15]
Table 1: Reaction Conditions for Demethylation of Aryl Methyl Ethers
| Entry | Substrate Type | Equivalents of BBr₃·SMe₂ | Temperature | Time | Typical Yield | Reference |
| 1 | Simple Aryl Methyl Ether | 1.2 - 1.5 | 0 °C to RT | 2 - 16 h | >90% | [14] |
| 2 | Electron-Rich Aryl Ether | 1.2 - 1.5 | -20 °C to RT | 1 - 6 h | >90% | [5] |
| 3 | Electron-Deficient Aryl Ether | 1.5 - 2.5 | RT to 40 °C | 12 - 24 h | 70-85% | [2] |
| 4 | Sterically Hindered Ether | 2.0 - 4.0 | RT to 40 °C | 24 - 48 h | 50-75% | [12] |
| 5 | Benzyl Aryl Ether | 1.5 - 2.0 | 0 °C to RT | 4 - 12 h | 80-95% | [11] |
Detailed Protocol: Demethylation of 4-Methoxybiphenyl
This protocol details the cleavage of a standard aryl methyl ether to its corresponding phenol.
Materials:
-
4-Methoxybiphenyl
-
This compound complex (BBr₃·SMe₂)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybiphenyl (1.84 g, 10.0 mmol).
-
Dissolution: Add anhydrous DCM (40 mL) via syringe. Stir the mixture under a positive pressure of nitrogen until all the solid has dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Carefully add BBr₃·SMe₂ (4.06 g, 13.0 mmol, 1.3 equiv) to the stirred solution portion-wise over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add methanol (10 mL) dropwise to quench the excess reagent. Caution: Gas evolution (HBr) will occur.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 4-phenylphenol.
Mechanism of Workup
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep in Pearson+ [pearson.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Benchtop Guide to Tribromoborane-Methyl Sulfide (BBr₃·SMe₂) in Natural Product Synthesis
Abstract
For researchers, scientists, and drug development professionals engaged in the complex art of natural product synthesis, the strategic cleavage of protecting groups is a paramount challenge. Methyl ethers, lauded for their stability throughout multi-step syntheses, often require a robust yet selective method for their removal in the final stages to unveil the desired polyhydroxylated natural product. This guide provides an in-depth exploration of tribromoborane-methyl sulfide (BBr₃·SMe₂), a superior reagent for the demethylation of aryl methyl ethers. We delve into the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols, and present case studies illustrating its successful application in the total synthesis of complex molecules. This document is designed to bridge theory with practice, offering the causality behind experimental choices to empower chemists to confidently and effectively utilize this powerful reagent.
The Reagent: Understanding BBr₃·SMe₂
From Fuming Liquid to Tame Solid: A Superior Reagent
Boron tribromide (BBr₃) is a powerful Lewis acid renowned for its ability to cleave ethers.[1][2] However, neat BBr₃ is a volatile, corrosive, and intensely moisture-sensitive fuming liquid, posing significant handling challenges.[2][3] The formation of a stable, solid complex with dimethyl sulfide (SMe₂) transforms this reagent into a much more manageable tool for the synthetic chemist.[4] BBr₃·SMe₂ is a white solid that is easier to store, weigh, and handle, significantly enhancing safety and experimental reproducibility without compromising the inherent reactivity required for ether cleavage.[4][5]
| Property | Tribromoborane (BBr₃) | This compound (BBr₃·SMe₂) |
| CAS Number | 10294-33-4 | 29957-59-3 |
| Appearance | Colorless to amber fuming liquid | White to off-white solid/powder |
| Molecular Weight | 250.52 g/mol | 312.66 g/mol |
| Melting Point | -46.3 °C | 106-108 °C |
| Handling | Highly moisture-sensitive; reacts violently with protic solvents; requires careful handling under a strictly inert atmosphere.[2] | Moisture-sensitive but significantly easier to handle than neat BBr₃; can be weighed quickly in the air. |
| Solvents | Dichloromethane, Hexane | Dichloromethane |
The Mechanism of Aryl Methyl Ether Cleavage
The demethylation of an aryl methyl ether by BBr₃ is a classic example of Lewis acid-mediated bond cleavage.[1][6] The complex with dimethyl sulfide serves as a stable reservoir for BBr₃, which is released in situ. The generally accepted mechanism proceeds through several key steps:
-
Lewis Acid-Base Adduct Formation: The highly electrophilic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the aryl methyl ether, forming an oxonium intermediate.[6][7]
-
Nucleophilic Attack: A bromide ion, either from another equivalent of BBr₃ or the BBr₄⁻ anion, acts as a nucleophile. It attacks the methyl group in an Sₙ2-type displacement.[7][8] The choice of the methyl group over the aromatic ring is due to the inherent difference in hybridization (sp³ vs. sp²) and sterics; the methyl carbon is a much better electrophile for this nucleophilic attack.
-
Bond Cleavage & Product Formation: This attack cleaves the carbon-oxygen bond, releasing methyl bromide (CH₃Br) as a volatile byproduct and forming an aryloxydibromoborane intermediate.
-
Hydrolysis (Workup): Upon completion of the reaction, the addition of water or a mild aqueous base hydrolyzes the aryloxydibromoborane, liberating the free phenol and forming boric acid (H₃BO₃).[6]
Recent computational studies suggest a more intricate mechanism where one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and various boron species before final hydrolysis.[7][8][9] This highlights the reagent's high efficiency.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cleavage of Protecting Groups with Tribromoborane-Methyl Sulfide: A Detailed Guide for Researchers
For chemists engaged in the intricate art of organic synthesis, particularly within the realms of natural product synthesis and drug development, the strategic removal of protecting groups is a critical and often challenging step. Among the arsenal of reagents available for the cleavage of ether protecting groups, boron tribromide (BBr3) is a powerful, albeit aggressive, tool. This guide focuses on its more manageable counterpart, the tribromoborane-methyl sulfide complex (BBr3·SMe2), offering a comprehensive overview of its application, mechanistic underpinnings, and practical protocols for its effective and safe use in the laboratory.
The Reagent: Understanding BBr3·SMe2
This compound is a coordination complex of the potent Lewis acid boron tribromide with the less volatile and less noxious dimethyl sulfide. This complexation tames the high reactivity and fuming nature of neat BBr3, rendering it a more user-friendly solid or solution that is easier to handle, store, and measure.[1][2] Despite its attenuated reactivity, BBr3·SMe2 remains a highly effective reagent for the cleavage of a variety of ether protecting groups, most notably aryl methyl ethers.[2]
Table 1: Comparison of BBr3 and BBr3·SMe2
| Feature | Boron Tribromide (BBr3) | This compound (BBr3·SMe2) |
| Physical Form | Colorless to amber, fuming liquid | White solid or solution in dichloromethane |
| Handling | Highly moisture-sensitive, fumes in air, requires careful handling under inert atmosphere.[2] | More stable in air, easier to handle and weigh.[2] |
| Storage | Requires storage under a dry, inert atmosphere.[2] | Can be stored for longer periods with less stringent inert atmosphere requirements.[2] |
| Reactivity | Highly reactive, often leading to less selective reactions. | Milder and often more selective, though may require a larger excess of the reagent.[2] |
| Stoichiometry | Typically 1 equivalent per ether group.[2] | Often requires a 2- to 4-fold excess for complete reaction.[2] |
The Mechanism of Ether Cleavage
The cleavage of ethers by BBr3 or its methyl sulfide complex proceeds through a well-established, yet nuanced, mechanism. The core of the reaction lies in the potent Lewis acidity of the boron center.
Figure 1: General mechanism of ether cleavage by BBr3·SMe2.
-
Lewis Acid-Base Adduct Formation: The reaction initiates with the coordination of the Lewis acidic boron atom to the oxygen atom of the ether. This coordination weakens the C-O bonds of the ether, making them more susceptible to cleavage.
-
Nucleophilic Attack: A bromide ion, either from another molecule of BBr3 or from the dissociation of the initial adduct, acts as a nucleophile and attacks one of the alkyl groups of the ether in an SN2-like fashion.[1] This results in the cleavage of the C-O bond, forming an alkyl bromide and a dialkyl borinate intermediate. For aryl methyl ethers, the attack preferentially occurs at the less sterically hindered methyl group.[1]
-
Hydrolysis: The reaction is quenched with a protic solvent, typically water or methanol, during the workup. This hydrolyzes the boron-oxygen bond, liberating the desired alcohol or phenol and forming boric acid or its ester as a byproduct.
Recent computational studies on the dealkylation of aryl methyl ethers by BBr3 suggest a more complex "three-cycle mechanism" where one equivalent of BBr3 can cleave up to three equivalents of the ether before hydrolysis.[3][4] This highlights the efficiency of the reagent and provides a rationale for the sometimes observed substoichiometric effectiveness.
Substrate Scope and Selectivity
BBr3·SMe2 is a versatile reagent for the cleavage of a variety of ether protecting groups.
-
Aryl Methyl Ethers: This is the most common application. The deprotection of phenolic methyl ethers proceeds efficiently to yield the corresponding phenols.[5]
-
Benzyl Ethers: Benzyl ethers can also be cleaved, although sometimes requiring slightly harsher conditions than aryl methyl ethers.[1]
-
Aliphatic Ethers: While less common, the cleavage of aliphatic ethers is also possible. The reaction generally follows an SN2 pathway, with the bromide attacking the less substituted carbon.
-
Other Protecting Groups: BBr3·SMe2 has been shown to cleave other protecting groups such as acetals under conditions where standard acidic methods fail.[5]
Functional Group Tolerance:
One of the key advantages of using BBr3·SMe2 under controlled conditions is its relative selectivity. While it is a strong Lewis acid, certain functional groups can be tolerated:
-
Esters and Lactones: Generally, ester groups are stable to the reaction conditions used for ether cleavage.[2] However, lactones can be susceptible to ring-opening.[2]
-
Carbonyls: Aldehydes and ketones can be tolerated, although the Lewis acidic nature of the reagent can sometimes lead to side reactions.
-
Halogens: Aryl and alkyl halides are typically stable.
-
Nitro Groups: Aromatic nitro groups are generally compatible.
It is crucial to note that selectivity is highly dependent on the substrate and the reaction conditions (temperature, stoichiometry, and reaction time). A pilot reaction on a small scale is always recommended to determine the optimal conditions for a new substrate.
Experimental Protocols
General Considerations and Safety Precautions
-
Anhydrous Conditions: BBr3·SMe2 is moisture-sensitive. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Dichloromethane (DCM) is the most commonly used solvent. It is crucial to use anhydrous DCM.
-
Temperature Control: Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exotherm and then allowed to warm to room temperature or heated if necessary.
-
Quenching: The reaction must be quenched carefully by the slow addition of a protic solvent like methanol or water, as the reaction with these solvents is highly exothermic.[6]
Figure 2: General workflow for deprotection with BBr3·SMe2.
Protocol for the Demethylation of an Aryl Methyl Ether
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
This compound complex (BBr3·SMe2, 2.0 - 4.0 mmol)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, inert gas supply, syringe, and other standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl methyl ether (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve the BBr3·SMe2 (2.0 - 4.0 mmol) in anhydrous DCM (5 mL).
-
Slowly add the BBr3·SMe2 solution to the solution of the aryl methyl ether via syringe over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL). Caution: This is an exothermic reaction.
-
After the initial quenching, add saturated aqueous NaHCO3 solution until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired phenol.
Troubleshooting
Table 2: Common Problems and Solutions in BBr3·SMe2 Deprotection Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent. - Low reaction temperature or short reaction time. - Presence of moisture in the reaction. | - Increase the equivalents of BBr3·SMe2. - Allow the reaction to stir for a longer period or gently heat if the substrate is stable. - Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield | - Product degradation under reaction conditions. - Difficult workup leading to product loss. - Incomplete quenching. | - Perform the reaction at a lower temperature. - Optimize the workup procedure, for example, by using a milder quenching agent or adjusting the pH. - Ensure complete hydrolysis of the boron intermediates. |
| Formation of an Emulsion or Insoluble Material during Workup | - Formation of boron salts. | - Add brine to the aqueous layer to break the emulsion.[7] - Filter the mixture before extraction. - If quenching with methanol, ensure its complete removal before aqueous workup. |
| Unexpected Side Products | - Reaction with other functional groups. - Rearrangement of the substrate or product. | - Lower the reaction temperature and shorten the reaction time. - Use a more selective deprotection method if necessary. |
Conclusion
The this compound complex is a valuable and practical reagent for the cleavage of ether protecting groups in organic synthesis. Its enhanced stability and ease of handling compared to neat boron tribromide make it an attractive choice for a wide range of applications, from routine deprotections to the final steps in the synthesis of complex natural products. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to safe handling practices, researchers can effectively utilize BBr3·SMe2 to achieve their synthetic goals. As with any powerful reagent, a thorough understanding of its properties and a cautious, systematic approach are the keys to successful and reproducible results.
References
-
Reddit. (2020). BBr3 demethylation. r/Chempros. [Link]
- Fieser, L. F., & Fieser, M. (n.d.). Boron Tribromide.
-
Organic Syntheses. (1969). 3,3'-dihydroxybiphenyl. Organic Syntheses, 49, 50. [Link]
- BenchChem. (2025).
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Hisashi Yamamoto, K. Maruoka, K. Hattori. (n.d.). Boron Tribromide.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
ResearchGate. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Reddit. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?. r/OrganicChemistry. [Link]
-
Reddit. (2025). BBr3 deprotection byproducts. r/Chempros. [Link]
-
Jaiswal, G., & Pan, S. C. (2024). BBr3-mediated dearomative spirocyclization of biaryl ynones: facile access to spiro[5.5]dienones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Dimethylation with BBr3?. [Link]
- American Chemical Society. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E.
-
Chemical Safety Library. (2017). CSL00051. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical Safety Library [safescience.cas.org]
- 7. researchgate.net [researchgate.net]
Reaction of Tribromoborane-methyl sulfide with carbonyl compounds
An Application Guide to the Strategic Use of Tribromoborane-Methyl Sulfide in Carbonyl-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromoborane (BBr₃) is a powerful Lewis acid renowned for its efficacy in cleaving ether and ester linkages, a critical step in the synthesis of complex molecules, particularly in drug development. However, its high reactivity and challenging handling have led to the widespread adoption of its more stable and manageable complex with dimethyl sulfide, BBr₃·SMe₂.[1] This application note provides an in-depth guide to the reaction of BBr₃·SMe₂ with carbonyl compounds. It moves beyond simple protocols to explain the underlying mechanisms, strategic considerations for chemoselectivity, and detailed experimental procedures. The goal is to equip researchers with the expertise to predict and control the outcomes when applying this versatile reagent to substrates containing aldehydes, ketones, esters, and lactones.
The Reagent: Understanding BBr₃·SMe₂
Boron tribromide itself is a colorless, fuming liquid that reacts violently with protic solvents and is highly sensitive to moisture, decomposing to boric acid and hydrogen bromide.[1][2] The complexation with dimethyl sulfide (SMe₂) tempers this reactivity, resulting in a white solid or a solution that is significantly easier to store and handle.[1] The sulfide acts as a Lewis base, donating its lone pair of electrons to the electron-deficient boron center. In solution, the complex exists in equilibrium with free BBr₃, which is the active reagent in the reactions discussed.
The primary utility of BBr₃ lies in its role as a potent Lewis acid, which readily coordinates to oxygen atoms.[3] This interaction activates the substrate, facilitating nucleophilic attack by the bromide ion to cleave C-O bonds, most notably in the dealkylation of ethers.[3][4]
The Core Mechanism: A Tale of Lewis Acidity and Nucleophilic Attack
The reaction of BBr₃ with any oxygen-containing functional group, including carbonyls, begins with the formation of a Lewis acid-base adduct. The specific pathway that follows is dictated by the nature of the substrate.
Context: The Well-Understood Ether Cleavage
To appreciate the nuances of carbonyl reactivity, one must first understand the canonical mechanism of ether cleavage. This reaction is a cornerstone of synthetic chemistry, often used to deprotect hydroxyl groups.
-
Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates to the ether oxygen, forming an oxonium-like intermediate.
-
Activation & Attack: This coordination polarizes the C-O bond, making the adjacent carbon atom more electrophilic. For methyl ethers, a bromide ion then attacks the methyl group in an Sₙ2-like fashion.[4][5]
-
Product Formation: This concerted step releases methyl bromide (a gas) and a dibromoborinate intermediate (R-OBBr₂), which is hydrolyzed to the desired alcohol or phenol during aqueous workup.
Recent computational studies suggest a more intricate mechanism where one equivalent of BBr₃ may sequentially cleave up to three equivalents of an ether, proceeding through charged intermediates and various phenoxyborane species before hydrolysis.[6][7][8]
Diagram 1: Simplified mechanism of aryl methyl ether cleavage by BBr₃.
Reaction with Carbonyl Compounds
The interaction of BBr₃·SMe₂ with a carbonyl group also starts with coordination to the carbonyl oxygen. However, the subsequent steps diverge significantly from the ether cleavage pathway.
-
Esters: Generally, ester groups are more resistant to cleavage by BBr₃ than ethers under typical deprotection conditions.[1] This crucial difference allows for the selective dealkylation of an aryl methyl ether in the presence of an ester, a common requirement in medicinal chemistry. The stability arises from the resonance delocalization of the ester group, which reduces the electrophilicity of the acyl carbon compared to an activated ether.
-
Lactones: In contrast to acyclic esters, cyclic esters (lactones) are susceptible to ring-opening by BBr₃. The reaction proceeds under mild conditions to yield ω-halocarboxylic acids, likely driven by the release of ring strain.[1]
-
Aldehydes and Ketones: The reaction with aldehydes and ketones is highly substrate-dependent. A critical observation is that with aromatic aldehydes containing methoxy groups (e.g., methoxybenzaldehyde), bromination of the carbonyl group to form a gem-dibromide (a benzal bromide) can occur more rapidly than the demethylation of the ether.[1] This competing reaction is a significant potential pitfall and must be considered during synthetic planning.
Strategic Application & Chemoselectivity
The utility of BBr₃·SMe₂ in complex syntheses hinges on understanding and controlling its chemoselectivity. The choice of solvent, temperature, and stoichiometry are paramount.
Diagram 2: Decision workflow for using BBr₃·SMe₂ with multifunctional substrates.
Table 1: Reactivity Profile of BBr₃·SMe₂ with Common Functional Groups
| Functional Group | Typical Reactivity with BBr₃·SMe₂ | General Conditions | Outcome & Comments |
| Aryl Methyl Ether | High | -78°C to RT, 1-3 eq. per ether | Cleavage to phenol. The presence of a nearby carbonyl can facilitate selective deprotection.[1][9] |
| Alkyl Methyl Ether | Moderate to High | 0°C to RT | Cleavage to alcohol. Cleavage occurs at the more substituted C-O bond for secondary/tertiary ethers.[1] |
| Ester (Acyclic) | Low | -78°C to RT | Generally stable under conditions used for ether cleavage. |
| Lactone (Cyclic Ester) | High | 0°C to RT | Ring-opening to form an ω-bromocarboxylic acid.[1] |
| Aldehyde (Aromatic) | High | 0°C to RT | Can be faster than ether cleavage. Leads to gem-dibromide (benzal bromide) formation.[1] |
| Ketone | Moderate | Variable | Less reactive than aldehydes. Can form stable adducts. |
Experimental Protocols
Safety First: BBr₃·SMe₂ is a moisture-sensitive and corrosive reagent. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[2]
Protocol 1: Selective Demethylation of an Aryl Methyl Ether in the Presence of an Ester
This protocol describes a general procedure for cleaving a methyl ether without affecting a nearby ester functionality.
-
Objective: To demonstrate the chemoselective deprotection of a hydroxyl group.
-
Methodology:
-
Preparation: Dissolve the substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add BBr₃·SMe₂ (or a 1.0 M solution of BBr₃ in DCM) (1.2-1.5 eq. per ether group) dropwise via syringe over 10-15 minutes. A white precipitate may form upon addition.[10]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath and cautiously quench by the slow, dropwise addition of water or saturated aqueous NaHCO₃ solution.[11]
-
Work-up: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Cleavage of a Lactone to an ω-Bromocarboxylic Acid
This protocol illustrates the ring-opening of a cyclic ester.
-
Objective: To synthesize an ω-bromocarboxylic acid from a lactone precursor.
-
Methodology:
-
Preparation: Dissolve the lactone (1.0 eq.) in anhydrous DCM (0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add BBr₃ (1.0 M solution in DCM) (1.5-2.0 eq.) dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool the mixture to 0°C and slowly add water to quench the reaction.
-
Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product can often be purified by crystallization or silica gel chromatography.
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent; reaction time too short; low temperature. | Add additional BBr₃·SMe₂; increase reaction time; allow the reaction to proceed at a higher temperature (e.g., 0°C or RT). |
| Formation of Side Products | Reaction temperature too high; reaction time too long; substrate instability. | Run the reaction at a lower temperature (-78°C); carefully monitor and quench as soon as the starting material is consumed. |
| Low Yield after Work-up | Product is water-soluble; emulsion during extraction. | For polar products, saturate the aqueous layer with NaCl before extraction. To break emulsions, add brine or filter through Celite. |
| Aldehyde Bromination | Inherent reactivity of the substrate. | This is difficult to avoid. Consider alternative deprotection strategies (e.g., BCl₃·SMe₂) or protecting the aldehyde group prior to ether cleavage. |
References
-
Title: Boron Tribromide Source: ResearchGate URL: [Link]
-
Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Source: Common Organic Chemistry URL: [Link]
-
Title: Reactions of Aromatic Aldehydes with Boron Halides Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Boron Tribromide Source: Common Organic Chemistry URL: [Link]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: ResearchGate URL: [Link]
-
Title: BBr3 demethylation Source: Reddit URL: [Link]
-
Title: 3,3'-dihydroxybiphenyl Source: Organic Syntheses Procedure URL: [Link]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: National Institutes of Health URL: [Link]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers Source: ScholarWorks@GVSU URL: [Link]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: PubMed URL: [Link]
-
Title: BBr3 deprotection of ethers. How did it turn into a ketone? Source: Reddit URL: [Link]
-
Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of Tribromoborane-Methyl Sulfide (BBr3·SMe2) in Pharmaceutical Synthesis
Preamble: A Shift Towards Precision and Safety in Demethylation
In the intricate landscape of pharmaceutical synthesis, the cleavage of ether protecting groups, particularly methyl ethers, is a frequently encountered and critical transformation. For decades, neat boron tribromide (BBr3) has been the reagent of choice for this purpose, valued for its high reactivity. However, its utility is often overshadowed by its significant drawbacks: it is a volatile, highly corrosive, and moisture-sensitive liquid that fumes in air, presenting considerable handling challenges. The advent of the tribromoborane-methyl sulfide complex (BBr3·SMe2) has marked a significant advancement, offering a safer and more manageable alternative without compromising the desired reactivity. This solid complex, formed between BBr3 and dimethyl sulfide, enhances stability and reduces volatility, making it an indispensable tool in the modern synthetic chemist's arsenal for the development of active pharmaceutical ingredients (APIs).
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of BBr3·SMe2. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven protocols, and address the critical safety considerations necessary for its successful implementation.
The Reagent: Properties and Advantages of BBr3·SMe2
This compound, also known as dimethyl sulfide-tribromoborane, is a stable complex of the potent Lewis acid BBr3.[1][2] The coordination of dimethyl sulfide to the boron center moderates the reactivity of BBr3, resulting in a reagent that is easier to handle and store.[3][4]
| Property | Value | Source |
| Synonyms | Dimethyl sulfide-tribromoborane, this compound | [1][3] |
| CAS Number | 29957-59-3 | [3][5] |
| Molecular Formula | C2H6BBr3S or BBr3 · S(CH3)2 | [3][6] |
| Molecular Weight | 312.66 g/mol | [5][6] |
| Appearance | Off-white to dark red or brown powder/solid | [3][6] |
| Melting Point | 106 - 108 °C | [3][6] |
| Stability | More stable and less moisture-sensitive than neat BBr3 | [4] |
The primary advantage of BBr3·SMe2 over neat BBr3 lies in its improved handling characteristics. As a solid, it is less volatile and does not fume aggressively in air, significantly reducing the risks associated with inhalation and exposure.[4] This stability allows for more accurate dispensing and safer manipulation within a standard laboratory fume hood, a critical consideration in both research and scale-up environments.
Core Application: The Mechanism of Aryl Methyl Ether Demethylation
The cleavage of aryl methyl ethers to their corresponding phenols is the most prominent application of BBr3·SMe2 in pharmaceutical synthesis.[1] This reaction is fundamental for unmasking hydroxyl groups, a common step in the total synthesis of natural products and the late-stage functionalization of drug candidates.[7]
The mechanism proceeds through a Lewis acid-base interaction, followed by a nucleophilic attack.[7][8]
-
Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr3 acts as a strong Lewis acid, coordinating to the oxygen atom of the aryl methyl ether. This initial step forms an oxonium ion intermediate.[7][8]
-
Nucleophilic Attack: A bromide ion, either from another equivalent of BBr3 or from the dissociation of the initial adduct, acts as a nucleophile. It attacks the electrophilic methyl group in an SN2-type displacement.[8]
-
C-O Bond Cleavage: This nucleophilic attack leads to the cleavage of the carbon-oxygen bond, releasing methyl bromide (a volatile gas) and forming a diaryloxy- or aryloxydibromoborane intermediate.[7]
-
Hydrolysis (Work-up): Upon aqueous work-up, the boron-oxygen bond is hydrolyzed to liberate the final phenolic product and boric acid.
Sources
- 1. Boron tribromide dimethyl sulfide complex 1.0M dichloromethane 29957-59-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Boron tribromide dimethyl sulfide complex 97 29957-59-3 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Scalable Demethylation Reactions Using Boron Tribromide-Methyl Sulfide Complex
Introduction: The Critical Role of Demethylation in Drug Development
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the myriad of chemical transformations employed, the cleavage of methyl ethers to unmask hydroxyl groups—a process known as demethylation—stands out as a crucial and frequently utilized step. Aryl methyl ethers are prevalent in a vast array of natural products and synthetic intermediates. The corresponding phenolic hydroxyl group is often a key pharmacophore, essential for binding to biological targets, improving solubility, or serving as a handle for further functionalization.
While numerous reagents can effect demethylation, many suffer from harsh reaction conditions, low functional group tolerance, and scalability issues, limiting their utility in industrial settings.[1] Boron tribromide (BBr₃) has long been recognized as a powerful and versatile reagent for ether cleavage under relatively mild conditions.[1][2] However, its high reactivity, volatility, and extreme sensitivity to moisture present significant handling and safety challenges, particularly on a larger scale.[3][4]
This application note details the use of the boron tribromide-methyl sulfide complex (BBr₃·SMe₂) as a superior alternative for scalable demethylation reactions. This stable, solid complex mitigates many of the hazards associated with neat BBr₃ while retaining its potent demethylating activity. We will delve into the mechanistic underpinnings of the reaction, provide comprehensive safety and handling guidelines, and present a detailed, field-proven protocol for its application in a scalable setting.
The BBr₃·SMe₂ Complex: A Safer and More Convenient Reagent
The boron tribromide-methyl sulfide complex is a commercially available, free-flowing solid that offers significant advantages over neat BBr₃:
-
Enhanced Stability: BBr₃·SMe₂ is significantly less sensitive to atmospheric moisture, making it easier to store and handle over long periods.[2]
-
Reduced Hazards: As a solid, the complex has a much lower vapor pressure than liquid BBr₃, drastically reducing the inhalation hazard associated with corrosive and toxic HBr fumes that are readily formed upon contact with moist air.[2]
-
Ease of Dosing: The solid nature of the complex allows for more accurate and convenient weighing and dispensing, which is critical for reproducibility and scalability.
While the complex is more stable, it is important to note that a two- to four-fold excess of the reagent may be necessary to achieve complete dealkylation compared to neat BBr₃.[2] This is a minor trade-off for the substantial improvements in safety and handling.
Mechanism of Demethylation
The cleavage of aryl methyl ethers by BBr₃ or its methyl sulfide complex proceeds through a well-established Lewis acid-mediated pathway. The fundamental steps are as follows:
-
Lewis Acid-Base Adduct Formation: The highly Lewis acidic boron center of BBr₃ coordinates to the ethereal oxygen atom. This coordination weakens the C-O bond and makes the methyl group more susceptible to nucleophilic attack.[5][6]
-
Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the activated methyl group in an Sₙ2-like fashion.[5][6][7]
-
C-O Bond Cleavage: This nucleophilic attack results in the cleavage of the methyl-oxygen bond, generating methyl bromide (a volatile byproduct) and an aryloxy-dibromoborane intermediate (ArOBBr₂).[8]
-
Hydrolysis: Upon aqueous work-up, the aryloxy-dibromoborane intermediate is hydrolyzed to yield the final phenolic product and boric acid.[8]
Recent computational studies suggest a more intricate mechanism involving charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of an aryl methyl ether, proceeding through multiple catalytic cycles.[9][10]
Caption: General mechanism of aryl methyl ether demethylation using BBr₃·SMe₂.
Safety and Handling of BBr₃·SMe₂
While safer than neat BBr₃, the BBr₃·SMe₂ complex is still a hazardous chemical that reacts with water and must be handled with appropriate precautions.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a flame-resistant lab coat.[3] All manipulations should be performed in a certified chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and metals.[4] The reagent reacts violently with protic solvents.[2]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[4]
-
Spill & Waste Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material and collect for proper disposal. All waste containing BBr₃·SMe₂ or its byproducts must be disposed of as hazardous waste according to institutional guidelines.
Scalable Demethylation Protocol
This protocol provides a general procedure for the demethylation of an aryl methyl ether on a multi-gram scale. The specific conditions (temperature, reaction time, stoichiometry) may need to be optimized for different substrates.
Materials and Equipment:
-
BBr₃·SMe₂ complex
-
Anhydrous dichloromethane (DCM)
-
Aryl methyl ether starting material
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriately sized round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel (optional, for large-scale addition of reagent solution)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Caption: Step-by-step experimental workflow for scalable demethylation.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and a nitrogen or argon inlet, add the aryl methyl ether starting material (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, carefully add the BBr₃·SMe₂ complex (2.0-4.0 eq per methoxy group) to the stirred solution portion-wise.
-
Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. For larger scales, consider dissolving the BBr₃·SMe₂ in a minimal amount of anhydrous DCM and adding it via an addition funnel.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 1 to 24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Field Insight: Some sterically hindered or electron-deficient ethers may require gentle heating (e.g., 40 °C) to proceed to completion. However, always start at room temperature to assess the reactivity.
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
CRITICAL STEP: Slowly and carefully add methanol to the reaction mixture to quench the excess BBr₃·SMe₂. This is an exothermic process that will evolve gas. Ensure adequate stirring and cooling to maintain control.
-
Causality Note: Methanol reacts with the excess boron reagent to form trimethyl borate and HBr. Using methanol is often preferred over water for the initial quench as the reaction is typically more manageable.[11][12]
-
-
Aqueous Work-up:
-
After the quenching is complete (i.e., gas evolution has ceased), slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Continue adding until the aqueous layer is neutral or slightly basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Troubleshooting: If an emulsion or solid precipitate forms at the interface during extraction, adding brine can help break it up.[12]
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude phenolic product can then be purified by standard methods such as recrystallization or flash column chromatography.
-
Data Summary and Substrate Scope
The BBr₃·SMe₂ complex is effective for the demethylation of a wide range of aryl methyl ethers. The following table provides a general overview of typical reaction parameters.
| Substrate Class | Stoichiometry (eq. per OMe) | Temperature (°C) | Typical Time (h) | Yield Range (%) | Notes |
| Electron-Rich Aryl Methyl Ethers | 2.0 - 2.5 | 0 to RT | 1 - 6 | 85 - 98 | Reactions are typically fast and high-yielding. |
| Electron-Neutral Aryl Methyl Ethers | 2.5 - 3.0 | RT | 4 - 12 | 80 - 95 | Standard conditions are generally effective. |
| Electron-Deficient Aryl Methyl Ethers | 3.0 - 4.0 | RT to 40 | 12 - 24 | 60 - 85 | May require excess reagent and/or gentle heating. |
| Poly-methoxylated Arenes | 2.0 - 3.0 | RT | 8 - 18 | 70 - 90 | Stoichiometry should be adjusted for each methoxy group.[8] |
| Heterocyclic Methyl Ethers | 2.5 - 4.0 | 0 to RT | 6 - 24 | 50 - 85 | Substrate dependent; care must be taken with acid-sensitive heterocycles. |
Note: RT = Room Temperature. Yields are highly substrate-dependent and the above data are illustrative.
Conclusion
The boron tribromide-methyl sulfide complex is a highly effective, safe, and scalable reagent for the demethylation of aryl methyl ethers, a critical transformation in pharmaceutical and chemical synthesis. By offering the potent reactivity of BBr₃ in a more stable and manageable solid form, BBr₃·SMe₂ facilitates safer process development and scale-up operations. The protocol and guidelines presented herein provide a robust framework for researchers, scientists, and drug development professionals to confidently implement this valuable synthetic tool in their workflows.
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed, 2015(34), 7460–7467. [Link]
-
Brückner Research Group. (n.d.). Lab-Specific Standard Operating Procedure (LSOP) for the use of BBr3. University of Connecticut. [Link]
-
Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Sci-Hub. [Link]
-
Vrettos, E. I. (2018). Response to "Dimethylation with BBr3?". ResearchGate. [Link]
-
Lord, R. L., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]
-
Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research. [Link]
-
University of Rochester. (n.d.). Boron Tribromide Standard Operating Procedure. University of Rochester. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Suzuki, A., & Ishiyama, T. (n.d.). Boron Tribromide. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Fiveable. (n.d.). Ether Cleavage Definition. Fiveable. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
Sources
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. purdue.edu [purdue.edu]
- 4. fishersci.com [fishersci.com]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sci-hub.box [sci-hub.box]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. researchgate.net [researchgate.net]
Mastering the Aftermath: A Comprehensive Guide to Work-up Procedures for Reactions Involving Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
Abstract
Tribromoborane-methyl sulfide (BBr₃·SMe₂) is a versatile and powerful Lewis acid, prized in organic synthesis for its efficacy in cleaving ethers and esters, among other transformations.[1][2] Its complex with dimethyl sulfide tames the reactivity and improves the handling of neat boron tribromide, a notoriously corrosive and moisture-sensitive reagent.[1][3] However, the successful isolation of the desired product hinges on a well-designed and meticulously executed work-up procedure. The presence of boron-containing byproducts, residual reagent, and the generation of hydrogen bromide upon quenching necessitates a robust and rational approach to reaction termination and purification. This guide provides an in-depth analysis of the chemical principles governing BBr₃·SMe₂ reaction work-ups, offering detailed protocols, troubleshooting advice, and safety considerations for researchers in synthetic chemistry and drug development.
Introduction: The Dual Nature of BBr₃·SMe₂
Boron tribromide's high Lewis acidity makes it an exceptional reagent for dealkylation, particularly of aryl methyl ethers.[4][5][6] The reaction proceeds via the formation of an ether-boron adduct, followed by nucleophilic attack of a bromide ion on the alkyl group.[4] The resulting dialkoxyborane can be hydrolyzed during the work-up to yield the desired alcohol or phenol.[6] The complex with dimethyl sulfide (SMe₂) offers a significant practical advantage by rendering the reagent a more stable, manageable solid or solution.[1][7]
Despite its utility, the work-up of BBr₃·SMe₂ reactions is not trivial. The primary challenges include:
-
Violent Quenching: BBr₃ reacts violently with protic solvents like water and alcohols, releasing significant heat and corrosive hydrogen bromide (HBr) gas.[3][8]
-
Boron Byproduct Removal: The formation of boric acid and various boronate esters can complicate purification, sometimes leading to emulsions or co-elution with the product.[9]
-
Product Lability: The strongly acidic conditions generated during quenching can be detrimental to sensitive functional groups on the target molecule.
Understanding these challenges is the first step toward designing an effective work-up strategy.
Safety First: Handling BBr₃·SMe₂ and Its Quench
Due to its hazardous nature, all manipulations involving BBr₃·SMe₂ and the subsequent work-up must be conducted with stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, long pants, closed-toe shoes, safety goggles or a face shield, and appropriate chemical-resistant gloves.[10][11][12]
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive HBr fumes.[7][11]
-
Inert Atmosphere: BBr₃·SMe₂ is moisture-sensitive. Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).[3][13]
-
Quenching Precautions: The quenching process is highly exothermic. It must be performed slowly, at low temperature (e.g., 0 °C or below), and with vigorous stirring to dissipate heat effectively.[8][9]
The Chemistry of the Quench: A Mechanistic Perspective
The choice of quenching agent is critical and dictates the subsequent purification strategy. The primary goal is to safely neutralize the excess BBr₃ and hydrolyze the boron-oxygen bonds formed during the reaction.
Upon completion of the reaction, the mixture contains the product as a boronate complex (e.g., RO-BBr₂), unreacted BBr₃·SMe₂, and the solvent. The addition of a protic quenching agent (e.g., water or methanol) initiates a cascade of reactions.
Standard Work-up Protocols
The choice between an aqueous or a non-aqueous work-up depends on the stability and physical properties of the desired product.
Protocol 1: Standard Aqueous Work-up
This is the most common procedure, suitable for products that are stable to acidic conditions and are not water-soluble.
Step-by-Step Methodology:
-
Cooling: After the reaction is complete (monitored by TLC or LCMS), cool the reaction vessel to 0 °C or -78 °C in an ice or dry ice/acetone bath.[9][14]
-
Slow Quenching: While stirring vigorously, slowly and carefully add a quenching agent. Options include:
-
Methanol (MeOH): Often preferred as it reacts to form trimethyl borate, which can be partially removed under reduced pressure.[15]
-
Water or Ice-Water: Can be added directly. This is a very exothermic process that generates HBr.[9]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or other weak bases: Use with extreme caution as rapid gas evolution (CO₂) can cause excessive foaming and pressure build-up.
-
-
Warming and Dilution: Allow the mixture to slowly warm to room temperature. Dilute with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion or a solid precipitate forms at the interface, adding brine (saturated NaCl solution) can help break it up.[9]
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous NaHCO₃ (to neutralize residual HBr)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Boron Byproduct Removal via Azeotropic Distillation
For stubborn boron impurities, azeotropic removal with methanol is a highly effective technique.[16][17]
Step-by-Step Methodology:
-
Initial Quench: Perform a preliminary quench with methanol at low temperature as described in Protocol 1.
-
Concentration: Remove the volatiles under reduced pressure.
-
Methanol Addition and Evaporation: Add a generous portion of methanol to the residue and concentrate again. The methanol reacts with boric acid/boronates to form the volatile trimethyl borate (B(OMe)₃, b.p. 68.7 °C).
-
Repeat: Repeat the methanol addition and evaporation cycle 3-5 times to ensure complete removal of boron residues.[15] A flame test on the distillate can be used to check for the presence of boron (a green flame indicates boron).[8]
-
Final Work-up: After the final evaporation, dissolve the residue in an organic solvent and proceed with a standard aqueous wash as described in Protocol 1 (steps 4-7).
Protocol 3: Non-Aqueous Work-up
This method is advantageous for highly water-soluble or water-sensitive products. The goal is to remove boron byproducts without introducing an aqueous phase.
Step-by-Step Methodology:
-
Quench and Volatiles Removal: Quench the reaction with excess methanol at low temperature. Concentrate the mixture to dryness, co-evaporating with methanol multiple times as described in Protocol 2 to remove boron as B(OMe)₃.[15]
-
Filtration: After the final evaporation, triturate the residue with a non-polar solvent (e.g., hexanes, pentane) or a mixture of a non-polar and a slightly more polar solvent (e.g., hexanes/ether) to precipitate any remaining inorganic salts. Filter the mixture through a pad of Celite® or silica gel.[15]
-
Elution: Wash the filter cake with the chosen organic solvent to recover the product.
-
Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified by chromatography or crystallization.
Decision-Making in Work-up Selection
The optimal work-up strategy is dictated by the properties of the final product.
Troubleshooting Common Work-up Issues
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion | Formation of insoluble boron salts or amphiphilic byproducts. | Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase.[9] Filtration of the entire biphasic mixture through a pad of Celite® can also be effective. |
| Product is a Zwitterion | Product is insoluble in both aqueous and organic layers at neutral pH. | Avoid aqueous work-up if possible (use Protocol 3). If an aqueous work-up is necessary, carefully adjust the pH of the aqueous layer to find the isoelectric point where the product might precipitate, or adjust to a pH where it is fully protonated or deprotonated to increase solubility in one of the phases. |
| Low Yield | Product precipitation during quench; product partitioning into the aqueous layer; product degradation. | Ensure the quench is performed at a very low temperature. If the product has acidic/basic handles, perform extractions at appropriate pH values. For sensitive products, a non-aqueous work-up is preferred. |
| Boron Impurities in Final Product | Incomplete hydrolysis of boronate esters; insufficient washing. | Implement the azeotropic removal with methanol (Protocol 2). Purification by flash chromatography on silica gel can also be effective, as boron compounds often stick to the baseline.[15] |
Conclusion
The work-up of reactions involving BBr₃·SMe₂ is a critical, multi-step process that requires careful planning and execution. By understanding the underlying chemical principles, adhering to strict safety protocols, and selecting the appropriate quenching and purification strategy based on the product's properties, researchers can confidently and efficiently isolate their target compounds. The protocols and troubleshooting guide presented here offer a comprehensive framework for navigating the challenges associated with this powerful reagent, ensuring reproducible and high-yielding synthetic outcomes.
References
- Vertex AI Search. (2009).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Boron tribromide dimethyl sulfide, 1M solution in methylene chloride.
- Echemi. (n.d.).
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. Semantic Scholar. [Link]
- Chem Service. (2015).
-
Li, J. J., & Lim, C. S. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(21), 7605–7607. [Link]
- Sigma-Aldrich. (2025).
-
Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Workup Tricks: Reagents.
-
ResearchGate. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link]
- ResearchG
-
Vrettos, E. I. (2018). Response to "Dimethylation with BBr3?". ResearchGate. [Link]
-
McOmie, J. F. W., & West, D. E. (1973). 3,3'-dihydroxybiphenyl. Organic Syntheses, 53, 41. [Link]
- ChemicalBook. (2019).
- The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx.
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Europe PMC. [Link]
- Wikipedia. (n.d.). Organoboron chemistry.
- Organic Syntheses Procedure. (n.d.). 1-HEXYNYL(PHENYL)
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- SciSpace. (n.d.).
-
ResearchGate. (2018). A Hierarchy of Aryloxide Deprotection by Boron Tribromide | Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. [Link]
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- ResearchGate. (n.d.). Organic Synthesis Using Boron and Organoboron Halides | Request PDF.
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (n.d.). Synthesis of Organoboron Compounds via Diborane(4)
-
Reddit. (2023). BBr3 deprotection byproducts : r/Chempros. [Link]
-
Sciencemadness Discussion Board. (2011). Boron Tribromide. [Link]
- Common Organic Chemistry. (n.d.). Acid to Alcohol - Borane Dimethylsulfide (BH3-SMe2).
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 3. Boron Tribromide [commonorganicchemistry.com]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ie [fishersci.ie]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Technical Support Center: Tribromoborane-Methyl Sulfide (BBr₃·SMe₂) Demethylation
Welcome to the technical support center for Tribromoborane-Methyl Sulfide (BBr₃·SMe₂) mediated demethylation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reagent for the cleavage of methyl ethers, a critical step in the synthesis of many pharmaceutical compounds and natural products. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ensure the integrity of your results.
The BBr₃·SMe₂ complex offers a significant handling advantage over neat BBr₃, being a more stable and less volatile solid.[1] However, its reactivity profile necessitates a thorough understanding of potential side reactions and byproducts to achieve high-yielding, clean conversions. This guide is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established chemical literature.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent issues encountered during BBr₃·SMe₂ demethylation reactions. Each entry details the problem, explores the causative chemistry, and provides actionable solutions.
Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?
Answer:
Incomplete conversion is a common frustration, often attributable to one of three factors: reagent stoichiometry, reagent quality, or insufficient reactivity for your specific substrate.
-
Causality - Stoichiometry: The reaction mechanism involves the coordination of the Lewis acidic boron center to the ether oxygen.[1][2][3] Critically, BBr₃ will also coordinate to any other Lewis basic site in your molecule (e.g., carbonyls, nitriles, amines, other heteroatoms). Each of these sites will consume one equivalent of the reagent before it can act on the target methyl ether. For complete cleavage, a minimum of one equivalent of BBr₃ is required for each ether and other Lewis-basic functional group.[1] In practice, a two- to four-fold excess of BBr₃·SMe₂ may be necessary to drive the reaction to completion.[1]
-
Causality - Reagent Quality: Both BBr₃ and its dimethyl sulfide complex are highly sensitive to moisture.[1] The reagent readily hydrolyzes to boric acid and hydrogen bromide (HBr) upon exposure to atmospheric moisture, rendering it inactive for ether cleavage. If you are using an older bottle of reagent or have reason to suspect improper storage, its effective concentration may be significantly lower than stated.
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Carefully count all Lewis basic sites in your starting material and ensure you are using at least a 1:1 molar ratio of BBr₃ per site. Consider increasing the excess to 2-3 equivalents per methyl ether group.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of BBr₃·SMe₂ or BBr₃ solution. If using a solution, ensure it has been stored under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature/Time: While many demethylations proceed at room temperature, some less reactive aryl methyl ethers may require gentle heating (e.g., refluxing in DCM at 40-45 °C) or extended reaction times.[4][5] Monitor the reaction progress by TLC or LCMS to determine the optimal endpoint.
-
Question 2: My yield is extremely low, and I suspect I'm losing my product during the aqueous workup. How can I prevent this?
Answer:
Product loss during workup is frequently traced to the quenching step and subsequent extractions, particularly when an intermediate borate ester complex leads to emulsions or unexpected solubility behavior.
-
Causality - Quenching Method: A common procedure involves quenching the reaction with methanol. While this effectively destroys excess BBr₃, it can be a trap. If your final phenolic product is soluble in methanol, adding it to the reaction mixture and then proceeding directly to an aqueous/organic extraction will result in a significant portion of your product remaining in the aqueous/methanol phase.[6]
-
Causality - Emulsion/Agglomerate Formation: The workup process hydrolyzes aryloxyborane intermediates to the final phenol and boric acid.[4] These boron salts can be poorly soluble or act as emulsifying agents, creating a thick "gunk" or agglomerate at the interface between the organic and aqueous layers, physically trapping your product.[6] This is especially common with poly-hydroxylated aromatic products.
-
Troubleshooting Steps:
-
Modify the Quench:
-
Method A (Methanol with Evaporation): If you quench with methanol, you must remove it under reduced pressure before performing the aqueous extraction.[6] After quenching, evaporate the methanol and the DCM solvent completely. Then, redissolve the residue in a fresh portion of DCM (or another suitable extraction solvent like Ethyl Acetate) and proceed with the aqueous wash.
-
Method B (Direct Aqueous Quench): A more direct and often cleaner method is to carefully and slowly add the entire reaction mixture to a vigorously stirred flask of crushed ice or ice-cold water.[5] This hydrolyzes the boron species and excess reagent.
-
-
Break Emulsions: If an agglomerate or emulsion forms, add a saturated aqueous solution of NaCl (brine) to the separatory funnel.[6] Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" organic product from the aqueous phase.
-
Adjust pH: The phenolic product is acidic and will be deprotonated and extracted into a basic aqueous layer (e.g., NaOH).[4] Subsequent re-acidification of the aqueous layer will precipitate the product, which can then be extracted. However, if your molecule is amphoteric, it might become insoluble at a certain pH, contributing to the interfacial agglomerate. In such cases, filtering the entire biphasic mixture through a pad of celite can sometimes recover the trapped solid product.
-
Question 3: I'm observing unexpected byproducts. Which other functional groups are known to react with BBr₃?
Answer:
While BBr₃ is an excellent reagent for methyl ether cleavage, its high Lewis acidity means it is not perfectly selective. Several other functional groups can react, leading to undesired side products.
-
Known Liabilities:
-
Aldehydes: In molecules containing both a methoxy group and an aldehyde, bromination of the carbonyl group to a benzal bromide can occur more rapidly than demethylation.[1]
-
Lactones & Cyclic Ethers: These can be opened by BBr₃ to yield ω-bromo carboxylic acids and ω-bromo alkanols, respectively.[1]
-
Silyl Ethers: Common protecting groups like t-butyldimethylsilyl (TBS) and t-butyldiphenylsilyl (TBDPS) ethers are readily cleaved by BBr₃ to give the corresponding alcohol and silylbromide (which hydrolyzes).[1]
-
Esters & Amides: While generally more robust than ethers, esters can sometimes be cleaved, particularly under harsh conditions. Amides are typically stable.
-
Protecting Groups: Acid-labile protecting groups such as benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) are susceptible to cleavage by the HBr generated in situ from any trace moisture, or by BBr₃ itself.[1]
-
-
Generally Stable Groups:
-
Mitigation Strategy: The best strategy is prevention through careful substrate design. If a sensitive functional group is present, consider an alternative demethylating agent or protect the sensitive group if possible. If the side reaction is unavoidable, chromatographic purification will be necessary to separate the desired product from the byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the BBr₃·SMe₂ complex over neat BBr₃? The BBr₃·SMe₂ complex is a white, stable solid that is significantly easier and safer to handle than neat BBr₃, which is a volatile, fuming, and highly corrosive liquid.[1] The complex moderates the reactivity and allows for more controlled addition and reaction initiation.
Q2: What is the accepted mechanism for the demethylation of aryl methyl ethers? The reaction proceeds via a Lewis acid-base adduct formation between the boron atom and the ether's oxygen.[1][7] For methyl ethers, this is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion.[2][3][8] This cleaves the alkyl-oxygen bond, generating methyl bromide and an aryloxy-dibromoborane intermediate (ArOBBr₂). Recent computational studies suggest a more complex mechanism where one BBr₃ molecule can sequentially demethylate up to three ether molecules, forming B(OAr)₃ before hydrolysis.[7][9]
Q3: What are the best solvents for this reaction? Anhydrous dichloromethane (DCM) is the most commonly used and preferred solvent.[4] Other halogenated solvents like 1,2-dichloroethane (DCE) can also be used. Protic solvents (water, alcohols) react violently and are incompatible.[1] Ethereal solvents like THF and diethyl ether are also unsuitable as they are Lewis bases and can be cleaved by BBr₃.[1]
Q4: How should I properly store and handle BBr₃·SMe₂? The reagent is highly moisture-sensitive.[1] It should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container. All transfers should be performed using anhydrous techniques in a well-ventilated fume hood.
Visualizing the Chemistry
Diagrams provide a clear, conceptual framework for understanding reaction pathways and troubleshooting logic.
Caption: The reaction mechanism for BBr₃-mediated demethylation of aryl methyl ethers.
Caption: A decision-tree workflow for troubleshooting common demethylation issues.
Standard Experimental Protocol: Demethylation of an Aryl Methyl Ether
This protocol is a generalized procedure and may require optimization for specific substrates. All operations should be conducted in a fume hood under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.
Materials:
-
Aryl methyl ether (1.0 equiv)
-
BBr₃·SMe₂ complex or 1.0 M BBr₃ in DCM (1.5 - 3.0 equiv per methoxy group)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching, optional)
-
Deionized Water, Crushed Ice
-
Saturated aq. NaHCO₃ solution
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Extraction Solvent (e.g., DCM, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the aryl methyl ether (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive substrates or exothermic reactions, cooling to -78 °C (dry ice/acetone bath) is recommended.[5]
-
Reagent Addition: Add the BBr₃·SMe₂ solid in one portion or add the 1.0 M BBr₃ solution dropwise via syringe over 10-15 minutes. A white precipitate may form upon addition.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).[4][5] Monitor the reaction's progress by TLC or LCMS until the starting material is consumed. If the reaction is slow, it can be gently heated to reflux (~40 °C).[5]
-
Quenching (Choose one method):
-
Method A (Ice Water): In a separate flask, prepare a vigorously stirring mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice water.[5] A precipitate of the product may form.
-
Method B (Methanol): Cool the reaction mixture back to 0 °C and add methanol dropwise to quench any excess BBr₃. Crucially, after quenching, remove all solvents on a rotary evaporator. [6]
-
-
Workup & Extraction:
-
If the product has precipitated during the quench, it can be collected by filtration.[5]
-
If the product is in solution, transfer the mixture to a separatory funnel. If you used Method B, first redissolve the residue in DCM.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and finally, brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final phenolic product.
References
-
McOmie, J. F. W.; Watts, M. L.; West, D. E. 3,3′-Dihydroxybiphenyl. Org. Synth.1968 , 48, 53. DOI: 10.15227/orgsyn.048.0053. Available: [Link]
-
Kosak, T. M.; Conrad, H. A.; Korich, A. L.; Lord, R. L. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. Eur. J. Org. Chem.2015 , 2015 (34), 7460–7467. DOI: 10.1002/ejoc.201501042. Available: [Link]
-
ResearchGate Discussion. Dimethylation with BBr3? [Online].2018 . Available: [Link]
-
Lord, R. L.; Korich, A. L.; Kosak, T. M.; Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.2015 . Available: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Online]. Available: [Link]
-
Reddit r/Chempros Discussion. BBr3 demethylation. [Online].2019 . Available: [Link]
-
Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. [Online].2015 . Available: [Link]
-
Vickery, E. H.; Pahler, L. F.; Eisenbraun, E. J. Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. J. Org. Chem.1979 , 44 (25), 4444–4446. DOI: 10.1021/jo01339a014. Available: [Link]
-
Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry.2014 . Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 9. sci-hub.box [sci-hub.box]
Technical Support Center: Optimizing Tribromoborane-Methyl Sulfide (BBr3·SMe2) Cleavage Reactions
Welcome to the technical support guide for optimizing ether cleavage reactions using Tribromoborane-Methyl Sulfide (BBr3·SMe2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful demethylation reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are successful, reproducible, and safe.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of recommended solutions.
Question 1: My reaction is incomplete, and I've recovered a significant amount of starting material. What went wrong?
Answer: Incomplete cleavage is the most common issue encountered. It typically stems from three primary factors: reagent stoichiometry, reaction conditions, or the presence of contaminants.
-
Probable Cause 1: Insufficient Reagent. The reaction stoichiometry is critical. While the fundamental mechanism involves a 1:1 interaction between BBr3 and the ether, practical applications often demand more.[1][2][3][4] One mole of BBr3 is required for each ether group and for any other Lewis-basic functional groups (e.g., carbonyls, nitriles) in your substrate, which will competitively coordinate to the boron center.[5]
-
Solution: Increase the equivalents of BBr3·SMe2. For aryl methyl ethers, a two- to four-fold excess of the reagent may be necessary to drive the reaction to completion.[6] It is advisable to perform a small-scale trial to determine the optimal stoichiometry for your specific substrate.
-
-
Probable Cause 2: Moisture Contamination. BBr3·SMe2 and its parent Lewis acid, BBr3, are extremely sensitive to moisture.[6][7] Water will rapidly and violently decompose the reagent, reducing its effective concentration and generating hydrobromic acid (HBr), which can complicate the reaction.[8]
-
Solution: Ensure rigorous anhydrous conditions. All glassware must be oven- or flame-dried. The solvent, typically dichloromethane (DCM), must be anhydrous.[9] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 3: Sub-optimal Temperature or Reaction Time. While many reactions proceed to completion at room temperature after a low-temperature initiation, sterically hindered or electron-deficient ethers may require more forcing conditions.[10]
-
Solution: After adding the reagent at a low temperature (e.g., -78°C or 0°C), allow the reaction to warm to room temperature and stir overnight.[11] If the reaction is still sluggish (as monitored by TLC or LCMS), gentle heating (e.g., to 40-45°C) can be attempted, but this increases the risk of side reactions.[11]
-
Question 2: My desired product is formed, but the yield is low due to decomposition or the formation of multiple side products. How can I improve selectivity?
Answer: Product decomposition or the formation of side products indicates that the reaction conditions are too harsh for your substrate. BBr3 is a powerful Lewis acid and can catalyze undesired reactions.[9]
-
Probable Cause 1: Reaction Temperature is Too High. The initial coordination of BBr3 to the ether is exothermic. If the reagent is added too quickly or at too high a starting temperature, localized heating can cause decomposition.
-
Probable Cause 2: Incompatible Functional Groups. BBr3 is known to react with other functional groups. For instance, it can open lactones, react with aldehydes, and cleave certain silyl ethers.[6] In some cases, it can even promote unexpected intramolecular cyclization reactions instead of the intended demethylation.[12]
-
Solution: Review the compatibility of all functional groups in your starting material. If sensitive groups are present, a milder demethylating agent may be required. Alternatively, a protecting group strategy may be necessary. For substrates prone to oxidation (e.g., hydroquinones), subsequent work-up and exposure to air can lead to the formation of quinones.[13] In such cases, performing the work-up under an inert atmosphere can be beneficial.
-
-
Probable Cause 3: Prolonged Exposure to the Reagent. Leaving the reaction for an excessive amount of time after completion can lead to gradual product degradation.
-
Solution: Monitor the reaction progress closely using an appropriate technique like TLC or LCMS. Once the starting material is consumed, proceed with the work-up without unnecessary delay.[9]
-
Question 3: I'm struggling with the work-up. I'm observing emulsions or a solid precipitate that makes extraction difficult.
Answer: Work-up challenges are common due to the nature of the boron-containing byproducts. The initial product is a borate ester (ArOBBr2), which is hydrolyzed during the quench.
-
Probable Cause 1: Improper Quenching. The quenching of excess BBr3 is highly exothermic and can be violent if not performed correctly.[8] The resulting boric acid and boronic acid derivatives can be gelatinous or polymeric, leading to purification issues.
-
Solution A (Methanol Quench): The most common and effective method is to quench the reaction at low temperature (0°C) by the slow, dropwise addition of anhydrous methanol.[8][14] This converts the boron species into volatile trimethyl borate (B(OMe)3). The methanol and B(OMe)3 can then be removed under reduced pressure.[15] This process can be repeated several times to ensure all boron residues are removed.[8]
-
Solution B (Aqueous Quench): Alternatively, the reaction mixture can be added dropwise to a vigorously stirring mixture of ice water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO3).[11][14] This must be done cautiously in a fume hood. Using brine can sometimes help break up agglomerates that form between the aqueous and organic layers.[14]
-
-
Probable Cause 2: Product Solubility. Your demethylated product may have different solubility properties than the starting material. Zwitterionic products, for example, can be particularly difficult to extract from an aqueous phase.[15]
-
Solution: If your product is a zwitterion, avoiding an aqueous work-up altogether by using the methanol quench method is highly recommended.[15] If an aqueous work-up is necessary, carefully adjusting the pH of the aqueous layer may be required to suppress the solubility of your product in the aqueous phase before extraction.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in BBr3·SMe2 cleavage reactions.
Caption: A workflow for troubleshooting BBr3·SMe2 reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between neat BBr3 and the BBr3·SMe2 complex?
BBr3 is a colorless, fuming liquid that is highly corrosive and reacts violently with moisture.[6] The BBr3·SMe2 complex is a more stable, white solid that is easier and safer to handle.[6][16] The dimethyl sulfide attenuates the reactivity of the boron center, making the complex less aggressive than neat BBr3.[16] Consequently, reactions with the complex may require slightly more forcing conditions or a larger excess of the reagent to achieve the same outcome as neat BBr3.[6]
Q2: How should I properly handle and store BBr3·SMe2?
Due to its high reactivity with moisture and air, all operations should be carried out in a well-ventilated fume hood under an inert atmosphere.[8][17] Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible substances like water and alcohols.[18] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[8][18]
Q3: What is the mechanism of ether cleavage with BBr3?
The reaction is initiated by the formation of a Lewis acid-base adduct between the ethereal oxygen and the electron-deficient boron atom.[5] This coordination weakens the C-O bond and makes the methyl carbon more electrophilic. A bromide ion then attacks the methyl group in an SN2-like fashion, cleaving the C-O bond to form methyl bromide and a dibromoborinate intermediate (ArOBBr2).[19][20] This intermediate is then hydrolyzed during the aqueous or alcohol work-up to yield the final phenol product.[19] Recent computational studies suggest a more complex mechanism where one equivalent of BBr3 may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of cycles.[1][2][3][4]
Caption: The mechanism of BBr3-mediated ether cleavage.
Q4: Which other functional groups are sensitive to BBr3·SMe2?
Besides ethers, BBr3·SMe2 can react with a variety of functional groups. It is known to cleave acetals, ketals, and some esters. It can also react with carbonyl groups and open strained rings like epoxides. It is generally not compatible with unprotected alcohols and amines. Diphenyl ethers and methylenedioxy groups are notably resistant to cleavage by BBr3.[21]
Key Reaction Parameters & Protocols
Summary of Reaction Conditions
| Parameter | Recommendation | Rationale & Notes |
| Stoichiometry | 1.5 - 4.0 equivalents per ether group. | Additional equivalents are needed for other Lewis basic sites.[5] Empirically determine the optimal amount for complex substrates. |
| Solvent | Anhydrous Dichloromethane (DCM). | Halogenated solvents are standard. Ethers and THF are not suitable as they will react with BBr3.[6] |
| Temperature | Initial addition at -78°C to 0°C, then warm to RT. | Crucial for controlling reactivity and preventing decomposition of sensitive substrates.[9] Gentle heating may be required for difficult cases.[11] |
| Reaction Time | 4 hours to overnight (24h). | Monitor by TLC or LCMS to avoid over-exposure and potential product degradation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Demethylation
-
Set up an oven-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the aryl methyl ether substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to the desired starting temperature (e.g., 0°C using an ice-water bath).
-
To this stirring solution, add a solution of BBr3 (e.g., 1.0 M in DCM) or BBr3·SMe2 dropwise via syringe over 5-10 minutes.[11] Ensure the internal temperature does not rise significantly.
-
After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.
-
Stir the reaction overnight (or for the time determined by optimization) at room temperature.
-
Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.
Protocol 2: Recommended Work-up Procedure (Methanol Quench)
-
Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
CAUTIOUSLY add anhydrous methanol dropwise to the stirring reaction mixture. The quench is exothermic and will produce HBr gas. Ensure the addition is slow enough to control the reaction.
-
After the initial exothermic reaction has subsided, add a larger portion of methanol.[15]
-
Remove the solvent, excess methanol, and the resulting trimethyl borate (bp 68-69°C) via rotary evaporation.
-
Re-dissolve the residue in methanol and concentrate under reduced pressure again. Repeat this step 2-3 times to ensure the complete removal of boron byproducts.[8]
-
The resulting crude product can then be dissolved in an appropriate solvent (e.g., ethyl acetate, DCM) and washed with water or brine, dried over Na2SO4, filtered, and concentrated to yield the crude phenol, which can be purified by chromatography or crystallization.
References
- ResearchGate. (n.d.). Boron Tribromide.
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
- The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx.
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015).
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- ResearchGate. (2018). Dimethylation with BBr3?.
- Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers, pro....
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. [Link]
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Purdue University. (n.d.). Boron Tribromide.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
- BenchChem. (n.d.). Optimizing reaction conditions for Desketoraloxifene synthesis.
- Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl.
- ECHEMI. (n.d.). Can we use Boron tribromide dimethyl sulfide complex to....
- Reddit. (2012). How to dispose of boron tribromide?. r/chemistry.
- ResearchGate. (n.d.). Reaction conditions: 0.2 mmol alkene, BBr3 or BCl3 (1.0 M in DCM,....
- Reddy, L. R., et al. (2010). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Beilstein Journal of Organic Chemistry, 6, 1198-1202.
- American Chemical Society. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- Reddit. (2023). BBr3 deprotection byproducts. r/Chempros.
- Sigma-Aldrich. (n.d.). Boron tribromide dimethyl sulfide complex 1.0M dichloromethane.
- Chem-Impex. (n.d.). Boron tribromide dimethyl sulfide complex.
- Reddit. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.sg [sci-hub.sg]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chemimpex.com [chemimpex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. purdue.edu [purdue.edu]
- 19. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 20. The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep in Pearson+ [pearson.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quenching Methods for Tribromoborane-Methyl Sulfide Reactions
Welcome to the technical support center for handling reactions involving the tribromoborane-methyl sulfide complex (BBr₃·SMe₂). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent demethylating agent. The following sections provide in-depth answers to common questions and troubleshooting strategies for the critical quenching step of your experimental workflow. Our focus is on ensuring reaction success, maximizing product purity, and prioritizing laboratory safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the quenching of BBr₃·SMe₂ reactions, providing the foundational knowledge needed for successful and safe experimental design.
Q1: What is the chemical principle behind quenching a BBr₃·SMe₂ reaction?
Answer: The primary goal of quenching is to neutralize any excess BBr₃ and to break down the boron-oxygen intermediates formed during the reaction (e.g., aryloxy- or alkoxy-dibromoboranes). BBr₃ is a strong Lewis acid and is highly reactive, particularly towards protic species.[1][2] The quenching process involves the addition of a reagent that will react with these boron compounds to form more stable, easily removable byproducts. This is crucial for stopping the reaction and enabling the isolation of the desired product. The process is highly exothermic and must be handled with extreme care.[3]
Caption: General principle of quenching BBr₃ reactions.
Q2: What are the most common quenching agents, and how do I choose the right one?
Answer: The choice of quenching agent is critical and depends on the stability and solubility of your product. The three most common choices are methanol, water, and aqueous bases. Each has distinct advantages and disadvantages.
| Quenching Agent | Mechanism & Byproducts | Pros | Cons | Best For... |
| Methanol (MeOH) | Reacts to form volatile trimethyl borate (B(OMe)₃, b.p. 68-69 °C) and HBr. | Byproducts are easily removed by evaporation (rotovap).[4] | Can be a highly exothermic and vigorous reaction.[3] If not fully removed, MeOH can complicate extractions. | Water-sensitive or zwitterionic products where an aqueous workup is undesirable.[4] |
| Water (H₂O) / Ice | Hydrolyzes boron species to boric acid (B(OH)₃) and HBr.[5] | Inexpensive and effective. Boric acid has low solubility in many organic solvents. | Can be a violent reaction.[2][6] Boric acid can sometimes precipitate, causing emulsions or filtration issues.[7] | Standard, robust products that are not sensitive to water or strong acid (HBr is a byproduct). |
| Aqueous Base (e.g., sat. NaHCO₃) | Neutralizes excess BBr₃ and the HBr byproduct, forming boric acid and sodium salts. | Neutralizes the reaction mixture directly, which can be beneficial for acid-sensitive products. | Vigorous gas evolution (CO₂) in addition to the heat from quenching. Can lead to emulsions. | Products that are sensitive to the strongly acidic conditions generated by H₂O or MeOH quenching. |
Q3: Why is it critical to perform the quenching at low temperatures?
Answer: The reaction of BBr₃ with protic solvents like water and alcohols is extremely exothermic and can be violent.[2][3][6] Performing the quench at low temperatures (typically 0 °C to -78 °C) is a critical safety measure to control the reaction rate and dissipate the heat generated. A rapid temperature increase can cause the solvent to boil, leading to a dangerous pressure buildup and potential release of toxic and corrosive HBr fumes.[1] Always add the quenching agent slowly and dropwise to a well-stirred, chilled reaction mixture.
Q4: My product is a zwitterion. What is the best quenching and workup strategy?
Answer: Zwitterionic products are often highly polar and can be difficult to extract from an aqueous phase. For these compounds, avoiding an aqueous workup altogether is the most effective strategy. The recommended method is a methanol quench.[4]
Field-Proven Protocol for Zwitterionic Products:
-
Cool the reaction mixture to 0 °C or below in an ice bath.
-
Slowly and carefully add anhydrous methanol to quench the excess BBr₃.
-
Once the initial vigorous reaction subsides, allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure (rotovap).
-
Add more methanol and repeat the evaporation step. This is done multiple times to azeotropically remove the boron as volatile trimethyl borate.[4][6]
-
Once the boron is removed, the resulting residue contains your zwitterionic product, which can then be purified by methods suitable for polar compounds, such as recrystallization or specialized chromatography.
Q5: How can I confirm that the quenching process is complete?
Answer: Complete quenching is essential before proceeding with workup, especially before removing the reaction from the fume hood or concentrating on a rotary evaporator.[6]
-
Visual Observation: The most immediate indicator is the cessation of any visible reaction, such as fuming or gas evolution, upon the addition of the quenching agent.
-
Flame Test for Boron: This is a classic and effective method.[6] Take a small aliquot of the quenched reaction mixture (after evaporation of the solvent and addition of fresh methanol) on the tip of a copper wire or a cotton swab. Introduce it to a flame. A bright green flame indicates the presence of volatile boron esters (like trimethyl borate), signifying that boron is still present. The absence of a green flame suggests the removal is complete.[6]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during the quenching and workup of BBr₃·SMe₂ reactions.
Problem 1: A violent, uncontrollable exotherm occurred during quenching.
-
Root Cause Analysis: This is almost always due to the quenching agent being added too quickly or with insufficient cooling. The BBr₃·SMe₂ complex is more stable than BBr₃ alone, but its reaction with protic solvents is still highly energetic.[1]
-
Preventative Measures & Solution:
-
Ensure Adequate Cooling: Always use an ice bath (0 °C) or a dry ice/acetone bath (-78 °C), especially for larger-scale reactions.
-
Slow, Controlled Addition: Add the quenching agent dropwise via an addition funnel. Never pour the quenching agent directly into the reaction.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat and prevent localized hot spots.
-
Dilution: Quenching a diluted reaction mixture is safer than quenching a concentrated one.
-
Caption: Workflow for safe, controlled quenching.
Problem 2: An intractable emulsion or precipitate formed during aqueous workup.
-
Root Cause Analysis: This common issue is often caused by the formation of insoluble boric acid or boronic acid byproducts at the interface of the organic and aqueous layers.[7] Certain products, especially those with both polar and nonpolar functionalities, can act as surfactants, stabilizing the emulsion.
-
Troubleshooting Workflow:
-
Add Brine: Break up the emulsion by adding a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, often forcing a separation.[7]
-
Adjust pH: The solubility of your product and the boron byproducts can be pH-dependent. Cautiously adjust the pH with dilute acid or base.
-
Filter through Celite®: If a fine precipitate is the cause, filter the entire biphasic mixture through a pad of Celite® or another filter aid to remove the solid particles.
-
Solvent Modification: Try adding a small amount of a different organic solvent (e.g., THF, ethyl acetate) that may help disrupt the emulsion.
-
If All Else Fails - Revert to an Anhydrous Workup: If the emulsion cannot be broken, concentrate the mixture, and re-attempt the workup using the methanol/evaporation method described in FAQ Q4.
-
Caption: Troubleshooting workflow for emulsions.
Problem 3: My final product is contaminated with boron byproducts.
-
Root Cause Analysis: This indicates incomplete removal of either boric acid (from an aqueous quench) or trimethyl borate (from a methanol quench). Boric acid can sometimes be carried through extractions if the product is very polar, while trimethyl borate can be left behind if evaporation is incomplete.
-
Purification Strategies:
-
Azeotropic Removal (for Methanol Quench): This is the most robust method for removing boron. After the initial workup, dissolve the crude product in a minimal amount of DCM or toluene, add a significant volume of methanol, and re-concentrate on the rotary evaporator. Repeat this process 2-3 times to ensure all boron is removed as B(OMe)₃.[4][6]
-
Aqueous Wash: If the product is stable and soluble in a non-polar organic solvent, washing the organic layer with water or a slightly basic solution can help remove residual boric acid.
-
Chromatography: Boric acid and related species are very polar and will stick to the baseline on normal-phase silica gel. If your product is less polar, flash chromatography is an effective purification method.
-
Problem 4: I'm experiencing low yield, especially with a polar product after an aqueous workup.
-
Root Cause Analysis: The product may be partially or fully partitioning into the aqueous layer during extraction. This is a common issue for phenols, diols, and other polar molecules, especially after quenching with methanol and then performing an aqueous extraction without first removing the methanol.[7]
-
Solutions to Maximize Yield:
-
Evaporate the Quenching Agent: If you quench with methanol, always remove it by evaporation before adding water and your extraction solvent (e.g., DCM, EtOAc).[7] Methanol is miscible with both water and many organic solvents, which can prevent clean phase separation and draw your product into the aqueous layer.
-
Back-Extraction: Always perform several back-extractions of the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Use Brine: Use brine for the final aqueous wash. The increased ionic strength of the aqueous layer decreases the solubility of organic compounds, pushing more of your product into the organic phase (the "salting-out" effect).[7]
-
References
-
Brückner Research Group. Lab-Specific Standard Operating Procedure (LSOP): Boron Tribromide (BBr3). University of Connecticut. [Link]
-
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282. (Note: A general review, a specific URL for direct access may not be available, but the citation is for a well-known review article on the topic). A representative open-access article discussing BBr₃ is available from ResearchGate: Boron Tribromide. [Link]
-
Reddit r/Chempros. (2023). BBr3 deprotection byproducts.[Link]
-
McOmie, J. F. W., & West, D. E. (1973). 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses, 53, 412. [Link]
-
ResearchGate. (2018). Dimethylation with BBr3?[Link]
-
Common Organic Chemistry. O-Demethylation (BBr3).[Link]
-
Rocha, J. B. T., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 1-8. [Link]
-
Chemical Safety Library. (2017). CSL00051: Quenching Boron Tribromide in Methanol.[Link]
-
Wikipedia. Boron tribromide.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Boron Tribromide in Industrial Applications.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. Chemical Safety Library [safescience.cas.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products After Tribromoborane-Methyl Sulfide Treatment
Welcome to the technical support guide for post-reaction purification involving Tribromoborane-methyl sulfide (BBr₃·SMe₂). This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful reagent for demethylation and other ether-cleavage reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your purification strategies.
Core Principles: Understanding the Reaction to Master the Purification
Tribromoborane (BBr₃) is a highly effective Lewis acid for cleaving ethers, particularly aryl methyl ethers, to yield phenols.[1][2] The BBr₃·SMe₂ complex offers a significant handling advantage over neat BBr₃. While BBr₃ is a volatile, corrosive, and violently water-reactive liquid, the dimethyl sulfide complex is a more stable solid, making it easier to store and handle.[3] However, the reactive species is still BBr₃, and understanding its mechanism is the key to a successful work-up.
The Mechanism of Ether Cleavage
The reaction proceeds through several key stages, each influencing the composition of your crude product mixture:
-
Lewis Acid-Base Adduct Formation: The highly Lewis acidic boron atom coordinates to the ethereal oxygen.
-
Carbon-Oxygen Bond Cleavage: This is the rate-determining step. The mechanism can vary. For tertiary alkyl ethers, an alkyl bromide is eliminated to form a dibromo(organo)borane.[4] For aryl methyl ethers, a more complex bimolecular mechanism involving two BBr₃-ether adducts is often at play.[4][5][6]
-
Formation of Boron Intermediates: The reaction generates alkoxyborane intermediates (e.g., ArOBBr₂). Recent studies have shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, producing triphenoxyborane [B(OPh)₃] before the final work-up.[7][8] This is critical because it means your crude mixture contains a complex array of boron species.
-
Hydrolysis (Work-up): The addition of a protic solvent (water, methanol, etc.) hydrolyzes all boron-oxygen and boron-bromide bonds. This step liberates the desired phenol (or alcohol) but also produces boric acid (H₃BO₃) and hydrobromic acid (HBr).[4]
The presence of these boron-based byproducts and the strong acidity generated during quenching are the primary sources of purification challenges.
General Purification Workflow: A Self-Validating Protocol
A robust purification strategy begins with a well-executed work-up. The following diagram and protocol outline the critical steps.
Caption: Standard workflow for a BBr₃·SMe₂ reaction.
Troubleshooting Guide: Your Questions Answered
This section addresses common issues encountered during the purification process in a direct Q&A format.
Question: My reaction seems incomplete or stalled. What could be the cause?
Answer: Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: While stoichiometry can be complex, a common starting point is using 1 to 1.5 equivalents of BBr₃ per ether group.[9] If your substrate contains other Lewis basic sites (e.g., carbonyls, nitriles, amines), you must add an extra equivalent of BBr₃ for each of those sites, as the reagent will coordinate there first.[9]
-
Reagent Quality: BBr₃ and its complex are highly moisture-sensitive.[2][3] Exposure to atmospheric moisture will deactivate the reagent. Always use freshly opened bottles or solutions and handle them under a strict inert atmosphere (Nitrogen or Argon).
-
Temperature: While many demethylations proceed at room temperature or below, some sterically hindered or less reactive ethers may require gentle heating to proceed to completion.[6]
Question: I see a lot of white, sticky, or baseline material on my TLC plate after work-up. How do I remove boron residues?
Answer: This is the most common purification challenge and is caused by residual boric acid and other borate species. These compounds are often highly polar and can streak on silica gel or even co-elute with polar products.
-
The Methanol Quench & Distillation Method: This is a highly effective, field-proven technique.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add anhydrous methanol to quench the excess BBr₃. This forms trimethyl borate, B(OMe)₃, which is volatile (b.p. 68-69 °C).
-
Remove the solvent and trimethyl borate under reduced pressure (rotary evaporator).
-
Add more methanol and repeat the evaporation. This can be done 2-3 times to drive off the majority of the boron.[10][11] This process is often confirmed by a "flame test," where a sample of the distillate will burn with a green flame if boron is present.[10]
-
Proceed with a standard aqueous work-up.
-
-
Azeotropic Removal with Toluene/i-Propanol: For stubborn boric acid, after the initial work-up and extraction, the crude product can be dissolved in toluene or isopropanol and concentrated under reduced pressure. These solvents form azeotropes with water, helping to remove the last traces of water and drive the equilibrium away from boric acid, making subsequent chromatography cleaner.
-
Silica Plug: Before committing to a full column, you can pass your crude product through a short plug of silica gel, eluting with a moderately polar solvent like ethyl acetate. Boron residues are often extremely polar and will stick to the very top of the silica, allowing your product to pass through.[11]
Question: An unmanageable emulsion or a solid agglomerate formed between the aqueous and organic layers during extraction. How can I resolve this?
Answer: This issue often arises from the precipitation of your product (especially if it's a phenol with other polar groups) or boron salts at the interface.
-
Add Brine: The first step is to try and break the emulsion by adding a saturated aqueous solution of NaCl (brine).[12] This increases the ionic strength of the aqueous phase, which can help force organic components out and break up the emulsion.
-
Alter the pH: If your product is phenolic, it will be deprotonated and soluble in a basic aqueous layer (pH > 10) and protonated and soluble in the organic layer at neutral or acidic pH. You can sometimes use this to your advantage. Try carefully adjusting the pH with dilute HCl or NaOH to see if the solid dissolves in one of the layers.[12] Be cautious, as your product's stability may be pH-dependent.
-
Filter the Mixture: If a persistent solid is present, you may need to filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite pad with both the aqueous and organic solvents used in the extraction to recover any adsorbed product. Then, separate the layers of the filtrate.
-
Solvent Change: Sometimes, the choice of extraction solvent is the problem. If you are using Dichloromethane (DCM), try switching to a less dense solvent like Ethyl Acetate. The change in interfacial tension can prevent emulsion formation.
Question: My product is a zwitterion or is highly water-soluble, and I'm losing most of it during the aqueous work-up. What should I do?
Answer: This is a critical challenge, especially in pharmaceutical synthesis. Aqueous work-ups can be detrimental for highly polar or zwitterionic products.[11]
-
Avoid Aqueous Work-up Entirely: The best strategy is to use the methanol quench and distillation method described above.[11] By removing boron as volatile B(OMe)₃, you can often avoid the need for an aqueous wash altogether. After the final evaporation, the crude residue can be directly subjected to chromatography.
-
Lyophilization (Freeze-Drying): If your product ends up in the aqueous layer and is resistant to extraction, you may need to freeze-dry the aqueous phase to recover your product as a solid, which can then be purified by other means (e.g., recrystallization from a non-aqueous solvent or reverse-phase chromatography).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for BBr₃·SMe₂? BBr₃·SMe₂ is safer than neat BBr₃ but still requires significant precautions. It is moisture-sensitive and will release corrosive HBr upon contact with air or water.[2][10]
-
Handling: Always handle in a certified chemical fume hood under an inert atmosphere (N₂ or Ar).[13]
-
PPE: Wear a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is common, but double-gloving is recommended).[13]
-
Quenching: The quenching process is exothermic and releases HBr gas. It must be done slowly, with cooling (ice bath), and in a fume hood.
Q2: What solvents are compatible with the reaction? The ideal solvent must be anhydrous and unreactive towards BBr₃.
-
Recommended: Dichloromethane (DCM) is the most common solvent.[1][14]
-
Avoid: Ethereal solvents (THF, Diethyl ether), alcohols, and any protic solvent will be cleaved by or react violently with BBr₃.[2][3]
Q3: Can BBr₃ cause side reactions other than ether cleavage? Yes. While it is an excellent reagent for ether cleavage, its high Lewis acidity can promote other reactions.
-
Bromination: In certain substrates like methoxybenzaldehydes, bromination of the carbonyl group can occur.[3]
-
Cyclization: BBr₃ can catalyze intramolecular cyclization reactions, which may be an unexpected pathway.[15]
-
Lactone Opening: Ester groups are generally stable, but lactones can be opened by BBr₃.[3]
Q4: How do I choose a quenching agent?
The choice of quenching agent is critical and depends on your product's properties.
| Quenching Agent | Pros | Cons | Best For |
| Methanol (anhydrous) | Forms volatile B(OMe)₃, allowing for non-aqueous work-up.[11] | Can methylate sensitive functional groups; product might be soluble in methanol, leading to loss if not evaporated.[12] | Zwitterionic, water-soluble, or base-sensitive products. |
| Water / Ice | Readily available, effectively hydrolyzes all boron species. | Highly exothermic, violent reaction if not controlled; generates HBr, making the mixture highly acidic; forces an aqueous extraction.[12][14] | "Robust" molecules that are not water-soluble and are stable to strong acid. |
| Sat. aq. NaHCO₃ | Quenches and neutralizes the acid in one step. | Vigorous gas evolution (CO₂); can be highly exothermic; may cause precipitation of salts.[14] | Acid-sensitive products where a basic work-up is tolerable. |
Detailed Protocols
Protocol 1: The Methanol Quench for Water-Sensitive Products
-
Once the reaction is deemed complete by TLC/LCMS, cool the reaction vessel to 0 °C in an ice bath.
-
Under an inert atmosphere, add anhydrous methanol dropwise via syringe. You will observe gas evolution (HBr) and a mild exotherm. Maintain the temperature below 10 °C.
-
Continue adding methanol until no further gas evolution is observed.
-
Remove the ice bath and allow the mixture to stir for 15 minutes at room temperature.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Re-dissolve the residue in a fresh portion of anhydrous methanol and concentrate to dryness again. Repeat this step one more time.
-
The resulting crude solid/oil can now be dissolved in a suitable solvent for direct chromatographic purification.
Protocol 2: Standard Aqueous Work-up for "Robust" Products
-
Once the reaction is complete, cool the reaction vessel to 0 °C.
-
Prepare a separate flask containing crushed ice or ice-water.[14]
-
Slowly and carefully, transfer the reaction mixture dropwise (e.g., via cannula or addition funnel) into the stirring ice-water. This must be done in a fume hood.
-
Allow the quenched mixture to stir and warm to room temperature for 30 minutes to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., DCM, Ethyl Acetate) three times.
-
Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
By understanding the chemical principles and anticipating the common pitfalls, you can transform the purification of BBr₃·SMe₂ reactions from a challenge into a routine and efficient process.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from a source providing access to the full text.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
ResearchGate. (n.d.). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Request PDF. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. Retrieved from [Link]
- ResearchGate. (n.d.). Boron Tribromide.
-
ResearchGate. (2018). Dimethylation with BBr3?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]
-
Reddit. (n.d.). BBr3 deprotection byproducts. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Boron tribromide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC. Retrieved from [Link]
- Purdue University. (n.d.). Boron Tribromide. Standard Operating Procedure. Retrieved from a general search for BBr3 safety protocols.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions: 0.2 mmol alkene, BBr3 or BCl3 (1.0 M in DCM,.... Scientific Diagram. Retrieved from [Link]
- Wiley Online Library. (n.d.). THE CLEAVAGE OF ETHERS. Retrieved from a general search for ether cleavage mechanisms.
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.... Retrieved from [Link]
Sources
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Boron tribromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.jp [sci-hub.jp]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. purdue.edu [purdue.edu]
- 14. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 15. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
A Guide to Solvent Selection, Stability, and Troubleshooting for Researchers
Welcome to the Technical Support Center for Tribromoborane-Methyl Sulfide (BBr₃·SMe₂). As Senior Application Scientists, we understand that the success of your synthesis often hinges on the nuanced behavior of your reagents. This guide is designed to provide you with in-depth technical insights and practical advice to ensure the stability and optimal performance of BBr₃·SMe₂ in your experiments. We will move beyond simple protocol steps to explain the underlying chemistry, helping you anticipate challenges and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of BBr₃·SMe₂.
Q1: Why use BBr₃·SMe₂ instead of neat BBr₃?
A1: Boron tribromide (BBr₃) is a highly reactive, corrosive, and moisture-sensitive liquid that fumes in air.[1][2][3] The complex with dimethyl sulfide (SMe₂) is a solid or is commercially available as a solution, which is significantly easier and safer to handle.[1][4] The SMe₂ ligand tempers the reactivity of the boron center, making the reagent more stable and less prone to violent reactions with adventitious moisture, while still being a highly effective reagent for applications like ether cleavage.[1]
Q2: What are the general classes of recommended solvents for BBr₃·SMe₂?
A2: The most suitable solvents are anhydrous aprotic solvents that do not have functional groups that can react with BBr₃. The primary recommendations fall into two categories:
-
Halogenated Solvents: Dichloromethane (DCM) is the most commonly used solvent for BBr₃ and its SMe₂ complex, offering excellent solubility and compatibility for many reactions, such as demethylation.[2][5][6]
-
Hydrocarbon Solvents: Saturated hydrocarbons like hexane and heptane, as well as aromatic solvents, are also compatible.[1]
Q3: Which solvents must be strictly avoided and why?
A3: Several common laboratory solvents are incompatible and will react with BBr₃·SMe₂, leading to reagent decomposition and potentially hazardous situations.
-
Protic Solvents: Water, alcohols, and primary or secondary amines will react violently and exothermically with BBr₃·SMe₂.[1][2][7] This is due to the high Lewis acidity of the boron center and the release of HBr gas upon reaction.
-
Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are not suitable solvents as they are cleaved by BBr₃, the very reaction this reagent is often used for.[1][2] This will consume your reagent and introduce byproducts into your reaction.
-
Other Reactive Solvents: Solvents with reactive functional groups like ketones, esters, or nitriles may form complexes or react under certain conditions. While sometimes used as substrates, they should be avoided as the primary solvent unless the reaction is specifically designed for it.
Troubleshooting Guide: Stability and Performance Issues
This section addresses specific problems you may encounter during your experiments, focusing on the role of the solvent.
Issue 1: Reduced Reagent Activity or Sluggish Reactions
Scenario: "I am performing a demethylation reaction that has worked before, but now it is slow or incomplete, even with a fresh bottle of BBr₃·SMe₂ solution."
Probable Cause & Solution:
The most likely culprit is solvent contamination, specifically with water. BBr₃·SMe₂ is highly sensitive to moisture.[1] Even trace amounts of water in your solvent can hydrolyze the reagent, reducing its effective concentration.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored under an inert atmosphere (e.g., over molecular sieves).
-
Inert Atmosphere Technique: Handle the BBr₃·SMe₂ solution under a dry, inert atmosphere (Nitrogen or Argon) at all times. Use dry syringes and needles for transfers.[8]
-
Reagent Titration: If you suspect your BBr₃·SMe₂ solution has degraded, you can titrate it to determine the active concentration. However, this is often more time-consuming than ensuring rigorous anhydrous technique from the start.
Issue 2: Precipitate Formation in BBr₃·SMe₂ Solution
Scenario: "I have observed a white or off-white precipitate forming in my stock solution of BBr₃·SMe₂ in dichloromethane."
Probable Cause & Solution:
This is often a sign of hydrolysis. When BBr₃·SMe₂ reacts with water, it can form boric acid and other boron-oxygen species, which are insoluble in nonpolar organic solvents like DCM.
Experimental Protocol: Verifying Solvent Purity
A simple test for gross water contamination in a solvent like DCM is to add a small amount of your BBr₃·SMe₂ solution to a larger volume of the solvent in a dry flask under an inert atmosphere. If a precipitate forms immediately, your solvent is likely wet.
Logical Workflow for Solvent Choice:
Caption: Decision workflow for selecting a compatible solvent.
Issue 3: Inconsistent Reaction Outcomes and Side Products
Scenario: "My reaction is not selective, and I am getting unexpected byproducts. Could the solvent be playing a role?"
Probable Cause & Solution:
Yes, the solvent can influence the reaction pathway. The Lewis acidity of BBr₃ can be modulated by the solvent, which in turn can affect the reaction mechanism. For instance, in complex molecules with multiple potential reaction sites (e.g., multiple ether groups, or the presence of carbonyls), the solvent can influence which site the BBr₃ coordinates to preferentially.[9]
Considerations for Solvent Choice:
-
Dichloromethane (DCM): Being a polar aprotic solvent, DCM is generally a good choice that solubilizes both the reagent and many organic substrates well. It is the standard for most ether deprotection reactions.[6]
-
Hexane/Heptane: In some cases, a less polar solvent like hexane may offer different selectivity by minimizing the solvation of intermediates. However, the solubility of polar substrates may be limited.
-
Aromatic Solvents (e.g., Toluene): These can sometimes be used, but be aware that the aromatic ring is a Lewis base and could potentially interact with the BBr₃.
Mechanistic Insight: The Role of Solvent in Ether Cleavage
The cleavage of aryl methyl ethers by BBr₃ proceeds through the formation of a BBr₃-ether adduct.[10][11] Computational studies suggest a bimolecular mechanism where a second BBr₃-ether adduct is involved in the rate-determining step.[10][12] The solvent cage around these charged intermediates is critical. A solvent like DCM can stabilize these intermediates, facilitating the reaction.
Caption: Simplified mechanism of BBr₃-mediated ether cleavage.
Data Summary: Solvent Compatibility
The stability of BBr₃·SMe₂ is critically dependent on the choice of solvent. The following table summarizes the compatibility based on established chemical principles and literature.
| Solvent Class | Examples | Compatibility | Rationale & Key Considerations |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Generally inert and provide good solubility. DCM is the most common and recommended solvent.[2][6] Must be anhydrous. |
| Saturated Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Inert and non-reactive. Good for reactions where low polarity is desired. Substrate solubility may be a limitation.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate | Generally compatible, but the aromatic π-system can act as a weak Lewis base. Can be used, but DCM or alkanes are often preferred.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | No | Ethers are cleaved by BBr₃ and are therefore unsuitable as solvents.[1][2] This will consume the reagent. |
| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | No | Reacts violently and exothermically to decompose the reagent and produce HBr gas.[1][2][3] STRICTLY AVOID. |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Low | These solvents contain heteroatoms (N, O, S) with lone pairs that can act as Lewis bases and coordinate strongly to the boron, inhibiting its desired reactivity. |
By understanding the chemical behavior of this compound and carefully selecting and handling your solvents, you can ensure the reliability and success of your experiments. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[13]
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- Suzuki, A., & Hara, S. (n.d.). Boron Tribromide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Korich, A. L., Lord, R. L., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University. [Link]
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Boron tribromide dimethyl sulfide, 1M solution in methylene chloride.
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Borane dimethyl sulfide complex.
- Apollo Scientific. (2023). Safety Data Sheet: Boron trifluoride methyl sulfide complex.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Borane dimethyl sulfide complex.
- Chem-Impex. (n.d.). Boron tribromide dimethyl sulfide complex.
- Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers.
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]
- Common Organic Chemistry. (n.d.). Boron Tribromide.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Sigma-Aldrich. (n.d.). Boron tribromide dimethyl sulfide complex 1.0M dichloromethane.
- Wikipedia. (n.d.). Borane dimethylsulfide.
- Stanetty, P., & Koller, H. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833–6837.
- Kumar, R., et al. (2011). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Beilstein Journal of Organic Chemistry, 7, 1373–1378.
- Fisher Scientific. (n.d.). Boron tribromide dimethyl sulfide, 1M solution in methylene chloride, AcroSeal™, Thermo Scientific Chemicals.
- Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.
- Wikipedia. (n.d.). Boron tribromide.
- Common Organic Chemistry. (n.d.).
- Reddit. (2018). BBr3 deprotection of ethers. How did it turn into a ketone?.
- ResearchGate. (2018).
- ResearchGate. (n.d.). (PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). BBr3-mediated dearomative spirocyclization of biaryl ynones: facile access to spiro[5.5]dienones.
- PubMed. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium.
- ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?.
- Chemical Comp
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- Cole-Parmer. (n.d.).
- Thermo Fisher Scientific. (2013).
- University of Michigan. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. Boron tribromide - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 11. sci-hub.box [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Managing Tribromoborane-Methyl Sulfide Reactions
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Welcome to the technical support center for handling reactions involving tribromoborane (BBr₃) and its complex with dimethyl sulfide (DMS). This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful reagents. The formation of the BBr₃·SMe₂ complex, and its subsequent reactions, are often accompanied by significant exothermicity. Failure to properly manage this heat evolution can lead to hazardous runaway reactions, reduced product yields, and increased impurity profiles.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, troubleshoot, and safely manage the thermal challenges associated with these reactions.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the exothermicity of BBr₃ reactions.
Q1: Why is the reaction between tribromoborane (BBr₃) and dimethyl sulfide (DMS) or other ethers so exothermic?
A1: The strong exotherm is due to the fundamental principles of Lewis acid-base chemistry. Tribromoborane is a potent Lewis acid because the boron atom has a vacant p-orbital, making it highly electron-deficient. Dimethyl sulfide (or an ether oxygen) is a Lewis base, possessing lone pairs of electrons on the sulfur (or oxygen) atom. The reaction involves the donation of a lone pair from the sulfur to the empty orbital of the boron, forming a stable coordination complex or adduct (BBr₃·SMe₂).[3] This bond formation is a thermodynamically favorable process that releases a significant amount of energy as heat (enthalpy of formation).[4][5]
Q2: What is the BBr₃·SMe₂ complex and why is it used instead of neat BBr₃?
A2: The BBr₃·SMe₂ complex is a solid adduct formed between tribromoborane and dimethyl sulfide. It is often preferred over neat, liquid BBr₃ for several practical reasons:
-
Improved Handling: The solid complex is less volatile and easier to handle than the fuming, highly corrosive neat liquid BBr₃.[3]
-
Moderated Reactivity: The complexation with DMS moderates the extreme Lewis acidity of BBr₃, making its reactions more controlled and selective.
-
Convenience: It can be weighed out and added to a reaction more easily than measuring a precise volume of the dense, moisture-sensitive liquid.[6]
Despite these advantages, the in situ formation of this complex or its reaction with a substrate is still highly exothermic and must be managed carefully.
Q3: What primary factors influence the intensity of the exotherm?
A3: Several experimental parameters critically dictate the rate of heat generation:
-
Rate of Addition: This is the most critical control parameter. Rapid addition of BBr₃ to a Lewis base (like a substrate with an ether group) will cause a rapid release of heat, potentially overwhelming the cooling capacity of the reactor and leading to a dangerous temperature spike.[7]
-
Concentration: Higher concentrations of reactants mean more bond-forming events per unit volume, leading to a faster temperature rise.
-
Initial Temperature: Starting the reaction at a very low temperature (e.g., -78 °C or 0 °C) provides a larger thermal buffer.[8][9] The reaction's heat must first overcome this initial cooling before reaching hazardous temperatures.
-
Solvent Choice: The solvent's heat capacity and boiling point are important. A solvent with a higher heat capacity can absorb more energy for a given temperature increase. A low-boiling-point solvent can begin to boil, creating a rapid pressure increase in a sealed system. Dichloromethane (DCM) is a common solvent for these reactions.[6][8]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the concentration of the limiting reagent is high, leading to a localized, rapid exotherm that can initiate a bulk runaway reaction.[1]
Part 2: Troubleshooting Guide - The "How-To"
This section provides actionable solutions to specific problems encountered during experiments.
Q: My reaction temperature is rising too quickly after I started adding BBr₃. What should I do immediately?
A: This is a critical situation that requires immediate and calm action to prevent a runaway reaction.
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the BBr₃ reagent.
-
Enhance Cooling: If your cooling bath's temperature has risen, add more coolant (e.g., dry ice to an acetone bath, or lower the cryostat setpoint).
-
Ensure Stirring: Verify that the mechanical or magnetic stirring is vigorous and effective. Inefficient mixing is a common cause of localized exotherms.[1]
-
Alert a Colleague: Inform a coworker about the situation. Do not work alone during a potentially hazardous procedure.[10]
Workflow for Emergency Temperature Control
Caption: Recommended setup for controlled BBr₃ addition.
By understanding the chemical principles and adhering strictly to these safety and procedural guidelines, you can effectively manage the exothermicity of tribromoborane-methyl sulfide reactions, ensuring safer experiments and more reliable results.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]
-
CORE. (n.d.). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Calorimetric study of the reaction between 1 a and BBr 3. Retrieved from [Link]
- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron trichloride. Chemistry & Industry, (42), 1658.
-
ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
-
ResearchGate. (2019). Safe Handling of Boranes at Scale. Retrieved from [Link]
-
ResearchGate. (2018). Dimethylation with BBr3?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Boron tribromide. Retrieved from [Link]
-
PubChem. (n.d.). Boron tribromide. Retrieved from [Link]
-
Reddit. (2012). How to dispose of boron tribromide?. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). Standard Operating Procedure for the Use of Boron Tribromide (BBr3). Retrieved from [Link]
-
Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]
-
ioKinetic. (n.d.). T2 Laboratories Runaway Reaction Hazards. Retrieved from [Link]
-
American Chemical Society. (2017). Chemical Safety Library: CSL00051. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) THE HEAT OF FORMATION OF BORON TRIBROMIDE–ACETONITRILE. Retrieved from [Link]
-
MDPI. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. Retrieved from [Link]
Sources
- 1. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 2. T2 Laboratories Runaway Reaction Hazards [iokinetic.com]
- 3. Boron tribromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity | MDPI [mdpi.com]
- 6. Boron Tribromide [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Troubleshooting Incomplete Demethylation with BBr₃·SMe₂
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently fielded questions about one of the most powerful yet sensitive reactions in the synthetic chemist's toolbox: the demethylation of aryl ethers using boron tribromide. The dimethyl sulfide complex (BBr₃·SMe₂) offers a safer, solid alternative to neat BBr₃, but it comes with its own set of nuances. Incomplete reactions can be frustrating, leading to significant delays and loss of valuable material.
This guide is structured to address your specific experimental issues in a direct, question-and-answer format. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you not only solve your immediate problem but also build a deeper understanding for future success.
Frequently Asked Questions (FAQs)
Q1: What is BBr₃·SMe₂ and why should I use it over neat BBr₃?
BBr₃·SMe₂ is a stable, solid complex of boron tribromide and dimethyl sulfide. Neat BBr₃ is a volatile, highly corrosive, and dangerously reactive fuming liquid.[1][2] The complex mitigates these handling hazards, making it easier and safer to store and dispense. However, this stability comes at the cost of slightly attenuated reactivity. The dimethyl sulfide acts as a leaving group, and the complex must first dissociate to release the active BBr₃ Lewis acid. This often means that reactions with the complex may require more forcing conditions (higher temperatures or longer reaction times) or a greater excess of the reagent compared to neat BBr₃.[3]
Q2: What is the fundamental mechanism of BBr₃-mediated demethylation?
The reaction hinges on the potent Lewis acidity of the boron atom.[4][5] The process can be summarized in three key steps:
-
Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ coordinates to the electron-rich oxygen atom of the methyl ether.[4][5]
-
Nucleophilic Attack: A bromide ion, either from another BBr₃-ether adduct or from a BBr₄⁻ species, attacks the methyl group in an Sₙ2-like fashion.[2][6][7] This cleaves the carbon-oxygen bond.
-
Hydrolysis: This generates methyl bromide (MeBr) and a diaryloxyboron bromide intermediate. During aqueous work-up, this intermediate is hydrolyzed to yield the desired phenol, boric acid, and HBr.[2]
Caption: Mechanism of BBr₃ Demethylation.
Troubleshooting Guide: Incomplete Conversion
This is the most common failure mode. You've run the reaction overnight, and TLC or LC-MS analysis shows a significant amount of starting material remaining.
Q3: I used 1.0 equivalent of BBr₃·SMe₂ for my single methoxy group, but the reaction stalled. What went wrong?
This is a classic stoichiometry issue. While the core reaction consumes one equivalent of BBr₃ per ether, every Lewis basic site in your molecule will consume an equivalent of the reagent.
Causality: BBr₃ is an indiscriminate Lewis acid. It will complex with any available electron pair donor. If your substrate contains other Lewis basic functional groups, they will compete with the target ether oxygen for the reagent, effectively sequestering it and preventing it from participating in the demethylation.[3][8]
Solution: Carefully inspect your substrate for other Lewis basic sites and add at least one full equivalent of BBr₃·SMe₂ for each one, in addition to the equivalents needed for demethylation.
| Functional Group | Reason for Excess BBr₃ | Recommended Equivalents (per group) |
| Ketones/Aldehydes | Carbonyl oxygen is Lewis basic. | 1.0 - 1.2 eq. |
| Esters | Carbonyl oxygen is Lewis basic. | 1.0 - 1.2 eq. |
| Amides | Carbonyl oxygen is highly Lewis basic. | 1.0 - 1.5 eq. |
| Nitriles | Nitrogen lone pair is Lewis basic. | 1.0 eq. |
| Amines/N-Heterocycles | Nitrogen lone pair is highly basic. | 1.0 - 2.0 eq. (depending on basicity) |
| Sulfoxides | Sulfoxide oxygen is Lewis basic. | 1.0 - 1.2 eq. |
Pro-Tip: It is often prudent to use a slight excess (e.g., 1.2 to 1.5 equivalents) even for the target methoxy group, especially when using the BBr₃·SMe₂ complex, to drive the reaction to completion.
Q4: My stoichiometry is correct, but the reaction is still incomplete. What should I check next?
If stoichiometry isn't the culprit, the issue lies with reaction conditions or reagent integrity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete demethylation.
-
Reagent Integrity: BBr₃ and its complex are extremely moisture-sensitive.[1] If the bottle has been opened multiple times or stored improperly, the reagent may be partially hydrolyzed and inactive. Always use a fresh bottle or a properly stored aliquot from a glovebox.
-
Anhydrous Conditions: This is non-negotiable. Glassware must be oven- or flame-dried. Solvents (typically Dichloromethane - DCM) must be anhydrous grade, preferably from a solvent purification system.[6] The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon). Any trace of water will rapidly decompose the reagent.
-
Temperature and Time: Demethylation is often started at low temperatures (-78 °C or 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature.[5][9] If your substrate is particularly electron-deficient or sterically hindered, room temperature may not be sufficient. Cautiously warming the reaction (e.g., to 40 °C in a sealed vial) can sometimes provide the necessary energy to overcome the activation barrier.
Troubleshooting Guide: Work-up and Yield Issues
Q5: My reaction went to completion, but I recovered very little product after work-up. I saw a lot of solid precipitate between the layers. Where is my product?
Your product is likely trapped in that precipitate. This is one of the most common pitfalls of this reaction.
Causality: During the reaction, boronate intermediates are formed. When you quench with water, these are hydrolyzed to boric acid and your phenolic product. However, these species can form complex polymeric boron salts, especially if your product has multiple hydroxyl groups that can chelate to boron.[10] These salts are often insoluble in both the aqueous and organic layers, crashing out as an intractable solid that physically traps your product.[10][11]
Solution: A Robust Quenching and Work-up Protocol
Do not quench the reaction directly with water or aqueous base.
-
Cool Down: Cool the reaction mixture back down to 0 °C or -20 °C in an ice or dry ice/acetone bath.
-
Methanol Quench: Slowly and carefully add anhydrous methanol (MeOH) dropwise. This will react with excess BBr₃ to form trimethoxyborane (B(OMe)₃) and HBr. This reaction is much less violent than quenching with water.[12][13] You will see gas evolution (HBr).
-
Remove Volatiles: Once the addition of methanol is complete and gas evolution has ceased, remove the solvent and volatiles (including B(OMe)₃ and MeBr) under reduced pressure.
-
Aqueous Work-up: To the residue, add your extraction solvent (e.g., DCM, EtOAc) and a dilute acid solution (e.g., 1M HCl). The acid helps to break down any remaining boron complexes.
-
Extraction: Proceed with a standard liquid-liquid extraction. If an emulsion or precipitate persists, adding brine can help break it up.[10]
Q6: I'm observing unexpected side products, such as bromination of my aromatic ring. Why is this happening?
Causality: During the reaction and especially during the work-up, hydrobromic acid (HBr) is generated. If your product is an activated aromatic ring (e.g., a phenol), it can be susceptible to electrophilic aromatic substitution (bromination) by Br₂ which can form from the oxidation of HBr. Furthermore, BBr₃ itself can sometimes promote undesired rearrangements or cyclizations in complex molecules.[14]
Solution:
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Careful Quench: The robust quenching protocol described above (Q5) is crucial. Quenching with methanol first and removing the HBr under vacuum before adding water can minimize the time your sensitive product is exposed to strong acid.
Experimental Protocol
General Protocol for Aryl Methyl Ether Demethylation using BBr₃·SMe₂
This is a general guideline. Specific substrate reactivity may require optimization of temperature, time, and stoichiometry.
Materials:
-
Aryl methyl ether (1.0 eq.)
-
BBr₃·SMe₂ complex (1.2 - 1.5 eq. per methoxy group, plus 1.2 eq. for each additional Lewis basic site)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
1M HCl (aq.)
-
Saturated NaCl solution (Brine)
-
Saturated NaHCO₃ solution (aq.)
-
Drying agent (Na₂SO₄ or MgSO₄)
-
Oven-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen/argon inlet, and bubbler
-
Syringes
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve the aryl methyl ether substrate in anhydrous DCM (concentration typically 0.1 - 0.5 M).
-
Cooling: Cool the solution to the desired starting temperature (typically -78 °C or 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Add the solid BBr₃·SMe₂ complex in one portion under a positive flow of inert gas. Alternatively, if using a solution of BBr₃, add it dropwise via syringe.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed (e.g., 30-40 °C), but this should be done with caution.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and dropwise, add anhydrous methanol. Stir for 15-20 minutes at 0 °C.
-
Solvent Removal: Remove all volatile components on a rotary evaporator.
-
Extraction: Redissolve the residue in an appropriate organic solvent (e.g., EtOAc, DCM) and 1M HCl. Transfer to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.
References
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
National Institutes of Health. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
CORE. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
ScholarWorks@GVSU. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
The Brückner Research Group. Standard Operating Procedure for the use of BBr3. [Link]
-
ResearchGate. Boron Tribromide. [Link]
-
ResearchGate. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
ResearchGate. (2018). Dimethylation with BBr3? [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
Common Organic Chemistry. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
Common Organic Chemistry. Boron Tribromide. [Link]
-
National Institutes of Health. (2012). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. [Link]
-
Reddit. (2020). BBr3 demethylation. [Link]
-
ResearchGate. (2021). How to increase yield of Demethylation reaction using BBr3? [Link]
-
Wikipedia. Boron tribromide. [Link]
-
Reddit. (2012). How to dispose of boron tribromide? [Link]
Sources
- 1. Boron Tribromide [commonorganicchemistry.com]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. reddit.com [reddit.com]
- 14. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
Effect of stoichiometry on Tribromoborane-methyl sulfide reactions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Tribromoborane-Methyl Sulfide Reactions
Welcome to the technical support center for tribromoborane (BBr₃) and its dimethyl sulfide complex (BBr₃·SMe₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using these powerful reagents, with a specific focus on how stoichiometry dictates reaction outcomes. The information is presented in a question-and-answer format to directly address common issues encountered in the lab.
Part 1: Frequently Asked Questions - Understanding the Reagent System
This section addresses fundamental questions about the reagents, their properties, and when to choose one over the other.
Q1: What is the primary difference between neat BBr₃ and the BBr₃·SMe₂ complex?
A1: The primary difference lies in their reactivity and ease of handling.
-
Tribromoborane (BBr₃): A neat, fuming liquid, BBr₃ is an extremely strong Lewis acid.[1] Its high reactivity makes it highly effective but also challenging to handle. It is highly sensitive to moisture and air, decomposing to produce corrosive hydrogen bromide (HBr) gas.[2] It also reacts violently with protic solvents like water and alcohols.[1][3]
-
BBr₃·SMe₂ (Tribromoborane-dimethyl sulfide complex): This is a Lewis acid-base adduct where the lone pair of electrons on the sulfur atom of dimethyl sulfide (SMe₂) coordinates with the empty p-orbital of the boron atom. This complex is typically a stable, off-white solid that is significantly easier to handle and store than the neat liquid.[2][4] The complexation tempers the Lewis acidity, making the reagent less aggressive and often more selective.
Q2: Why would I choose the BBr₃·SMe₂ complex over neat BBr₃?
A2: The choice depends on the specific requirements of your synthesis. The BBr₃·SMe₂ complex is preferred for several reasons:
-
Enhanced Stability & Safety: It is a solid that does not fume and has a much lower reactivity with atmospheric moisture, making it safer and easier to weigh and dispense.[2]
-
Improved Selectivity: The moderated reactivity can be advantageous when working with substrates containing multiple functional groups. For instance, while neat BBr₃ might aggressively react with esters or lactones at elevated temperatures, the complex can offer a wider window for selective ether cleavage.[5]
-
Convenience: Its stability allows for long-term storage without significant degradation.[2]
The main drawback is its reduced reactivity, which often necessitates using a larger excess of the reagent and potentially longer reaction times or higher temperatures compared to neat BBr₃.[2]
Q3: What solvents are compatible with BBr₃ and its SMe₂ complex?
A3: Proper solvent selection is critical.
-
Recommended: Halogenated solvents like dichloromethane (DCM) and carbon tetrachloride (CCl₄) are the most common and appropriate solvents.[1][6]
-
To Avoid: Protic solvents (water, alcohols) are strictly incompatible and react violently.[1][2] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are also generally inappropriate for neat BBr₃ as they are Lewis bases themselves and can be cleaved by the reagent.[2]
The choice of solvent can also influence the effective Lewis acidity of the reagent system. Polar, coordinating solvents can compete with the intended substrate for binding to the boron center, potentially reducing the reaction rate.[7]
Part 2: The Core Issue - Stoichiometry in Ether Cleavage Reactions
This section dives deep into how the ratio of reagents affects the reaction's success.
Q4: What is the "correct" stoichiometric ratio for cleaving a methyl ether with BBr₃?
A4: The answer is nuanced and depends on both the substrate and the specific BBr₃ reagent used.
-
Traditional Guideline (The "Safe" Approach): The widely accepted starting point is to use at least one equivalent of BBr₃ for every Lewis basic site in the molecule.[2] This includes the target ether oxygen, as well as any other basic nitrogens, carbonyl oxygens (esters, amides, ketones), or sulfurs that can form a complex with the Lewis acid. This ensures that enough free BBr₃ is available to react with the intended ether.
-
Advanced Mechanistic Insight (The "Efficient" Approach): Recent computational and experimental studies on simple aryl methyl ethers (like anisole) have shown that one equivalent of BBr₃ can catalytically cleave up to three equivalents of the ether.[8][9] The reaction proceeds through intermediates like dibromoborane phenoxide (Br₂BOPh) and bromoborane diphenoxide (BrB(OPh)₂), which are themselves still sufficiently Lewis acidic to activate another ether molecule.
Q5: If BBr₃ can be catalytic, why do most procedures recommend a stoichiometric excess?
A5: The 1:3 (BBr₃:ether) catalytic cycle is highly efficient for simple, unfunctionalized substrates under ideal conditions.[8] However, in the context of complex molecule synthesis, a stoichiometric excess is used for several practical reasons:
-
Competing Lewis Basic Sites: As mentioned, drug-like molecules are rarely simple. An excess of BBr₃ ensures the target ether is cleaved even in the presence of competing functional groups.[2]
-
Reagent Purity: BBr₃ is highly susceptible to deactivation by trace moisture. An excess provides a buffer against small amounts of water in the solvent or on the glassware.
-
Reaction Kinetics: Driving the reaction to completion in a reasonable timeframe often requires a higher concentration of the active reagent. This is especially true for the less reactive BBr₃·SMe₂ complex, where a 2- to 4-fold excess is common practice.[2]
Q6: How does the stoichiometry change when using the BBr₃·SMe₂ complex?
A6: Due to the stabilizing effect of the dimethyl sulfide, the BBr₃·SMe₂ complex is less reactive than neat BBr₃.[2][4] To achieve comparable reaction rates and conversions, a larger excess is almost always required. It is common to see procedures using 2 to 4 equivalents of the complex per ether group.[2] The exact amount will depend on the substrate's reactivity and the presence of other Lewis basic groups.
Data Summary: Stoichiometric Recommendations
| Reagent | Substrate Type | Typical Stoichiometry (per ether group) | Rationale & Key Considerations |
| BBr₃ | Simple Aryl Methyl Ether | 0.33 - 1.1 equivalents | Sub-stoichiometric amounts are possible but require careful optimization. 1.1 eq is a robust starting point.[8] |
| BBr₃ | Complex Molecule (multiple Lewis bases) | 1.0 eq per Lewis base + 1.0 eq for the ether | Ensures all basic sites are saturated and sufficient reagent is available for cleavage.[2] Often, a total of 2-5 eq is used.[6] |
| BBr₃·SMe₂ | Any Substrate | 2.0 - 4.0 equivalents | The reduced reactivity of the complex necessitates a larger excess to drive the reaction to completion.[2] |
Part 3: Troubleshooting Guide
Even with careful planning, experiments can go awry. This guide provides solutions to common problems.
Q7: Problem - My reaction is incomplete; significant starting material remains after the expected reaction time.
A7: This is a very common issue. Here is a checklist of potential causes and solutions.
-
Cause 1: Insufficient Reagent. You may have underestimated the number of Lewis basic sites in your starting material.
-
Solution: Re-evaluate your substrate. Identify every potential Lewis base (ethers, esters, amides, nitriles, amines, etc.) and ensure you are using at least one equivalent of BBr₃ per site. For the BBr₃·SMe₂ complex, consider increasing the excess from 2x to 4x.[2]
-
-
Cause 2: Reagent Deactivation. BBr₃ and its complex are highly sensitive to water. Any moisture will consume the reagent.
-
Solution: Ensure your solvent is anhydrous and that all glassware was rigorously flame- or oven-dried. Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).[2] Use a fresh bottle or a freshly titrated solution of the reagent if possible.
-
-
Cause 3: Insufficient Reaction Time or Temperature. The demethylation of sterically hindered or electron-deficient ethers can be sluggish.
Caption: Troubleshooting flowchart for an incomplete BBr₃ reaction.
Q8: Problem - I'm observing significant decomposition of my product or formation of multiple side products.
A8: This usually points to the reaction conditions being too harsh.
-
Cause 1: Temperature is too high. While heat can drive a sluggish reaction, it can also promote side reactions, especially with sensitive functional groups like esters, which can be cleaved by BBr₃ at higher temperatures.[5]
-
Solution: Perform the reaction at a lower temperature. Start the addition of BBr₃ at -78 °C or 0 °C and allow the mixture to warm slowly.[6] This maintains a low concentration of the active reagent and dissipates the heat of the exothermic Lewis acid-base complexation.
-
-
Cause 2: Excess reagent is too high. A large, unmitigated excess of a powerful Lewis acid can lead to undesired reactions.
-
Solution: While an excess is often needed, a massive excess can be detrimental. Use a more moderate excess (e.g., 1.5 - 2 equivalents for BBr₃ instead of 5) and compensate with a longer reaction time if necessary.
-
-
Cause 3: Problematic Work-up. The quenching step is highly exothermic and can cause degradation if not controlled.
-
Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a rapidly stirred vessel of ice water, or by the slow, dropwise addition of methanol at low temperature before the aqueous quench.[6] This safely neutralizes the excess BBr₃.
-
Q9: Problem - The reaction work-up is difficult, forming an inseparable emulsion.
A9: This is often caused by the boron-based byproducts formed after quenching. When excess BBr₃ is quenched with water, it forms boric acid (B(OH)₃) and HBr. The various borate species can act as emulsifying agents.
-
Solution 1: Dilution. Dilute the mixture with more organic solvent (e.g., DCM, Ether) before separation. This can help break the emulsion.[10]
-
Solution 2: pH Adjustment. Carefully adjusting the pH of the aqueous layer can alter the solubility of the borate species.
-
Solution 3: Filtration. In some cases, the boron byproducts may precipitate. Filtering the entire biphasic mixture through a pad of celite can help remove the solids that stabilize the emulsion.
Part 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a risk assessment before handling these hazardous reagents.
Protocol 1: Demethylation of an Aryl Methyl Ether using BBr₃ Solution in DCM
This protocol assumes the starting material has one ether group and no other major Lewis basic sites.
-
Apparatus Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
-
Reaction Preparation:
-
Dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the prepared flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Using a dry syringe, add BBr₃ (1.0 M solution in DCM, 1.2 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate may form as the Lewis acid-base adduct is generated.[10]
-
The rate of addition is crucial to control the exotherm.
-
-
Reaction Monitoring:
-
Quenching:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a rapidly stirring mixture of ice and water.
-
Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the ice water. Caution: This is highly exothermic and will release HBr gas. Perform in a well-ventilated fume hood.
-
-
Work-up:
-
Allow the quenched mixture to stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Diagram: BBr₃ Demethylation Mechanism & Stoichiometric Impact
Caption: Mechanism showing how one BBr₃ molecule can cleave multiple ether molecules.
Part 5: Safety and Handling FAQs
Q10: What are the essential safety precautions for working with BBr₃?
A10: BBr₃ is highly toxic, corrosive, and water-reactive.[1][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[3]
-
Ventilation: Work exclusively in a certified chemical fume hood.[3][12]
-
Inert Atmosphere: Handle the reagent under a dry inert gas (N₂ or Ar) to prevent decomposition.[2]
-
Quenching: Never quench with water or alcohols in a sealed container. The reaction is violent and produces gas.[1][13]
-
Spills: Have an appropriate spill kit ready. Do not use water on a BBr₃ spill. Use an inert absorbent material like vermiculite or sand.[12][14]
-
First Aid: An eyewash station and safety shower must be immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[13]
References
-
Reddit User Discussion on BBr₃ Demethylation. (2020). r/Chempros. [Link]
-
McOmie, J. F. W., & West, D. E. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses. [Link]
-
Tavernier, A., et al. (2021). Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. MDPI. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr₃). commonorganicchemistry.com. [Link]
-
Wikipedia. (n.d.). Boron tribromide. en.wikipedia.org. [Link]
-
CDC/NIOSH. (n.d.). Boron tribromide - NIOSH Pocket Guide to Chemical Hazards. cdc.gov. [Link]
-
Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS). commonorganicchemistry.com. [Link]
-
St. John, A., et al. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
St. John, A., et al. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Reddy, B. V. S., et al. (2016). BBr₃-mediated dearomative spirocyclization of biaryl ynones: facile access to spiro[5.5]dienones. Organic & Biomolecular Chemistry. [Link]
-
Papai, I., et al. (2020). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Chemical Science. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Tribromide. nj.gov. [Link]
-
ResearchGate. (2016). Discussion on Easy Ether cleavage. researchgate.net. [Link]
-
Appelt, C., et al. (2017). Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases. Dalton Transactions. [Link]
-
Bolm, C., et al. (n.d.). The solvent is evaporated under reduced pressure... Organic Syntheses. [Link]
-
National Institutes of Health. (2023). Examining the Potential Formation of Ternary DNA Complexes... NIH. [Link]
-
Le, D. D., et al. (2022). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron tribromide. coleparmer.com. [Link]
-
Golob, M., et al. (2010). Method for the rapid detection and molecular characterization of DNA alkylating agents by MALDI-TOF mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Stereoisomers of Lewis acid/base adducts... researchgate.net. [Link]
-
Köster, R., et al. (1995). 9-H-9-Borafluorene dimethyl sulfide adduct... Chemical Communications. [Link]
-
ChemHelp ASAP. (2019). Cleavage of ethers with acid. YouTube. [Link]
-
Michigan State University. (n.d.). Chemical Reactivity - Sulfur and Phosphorus Compounds. chemistry.msu.edu. [Link]
Sources
- 1. Boron tribromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron tribromide [cdc.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Strategies for Boron Impurity Removal in Organic Synthesis
Welcome to the Technical Support Center for Boron Impurity Removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual boron-containing reagents and byproducts in their reaction mixtures. Boronic acids, boronate esters, and related species are invaluable in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their removal post-reaction is often non-trivial and can significantly impact the purity, yield, and downstream applications of your target compounds.
This resource provides in-depth, field-proven insights and practical troubleshooting guidance to help you navigate these purification challenges effectively.
Section 1: Understanding the Challenge - Why is Boron Removal Difficult?
Boron-containing impurities present a unique set of purification challenges due to their distinct chemical properties:
-
Amphiphilic Nature: Boronic acids possess both a hydrophobic organic substituent and a hydrophilic B(OH)₂ group, leading to problematic behavior in both aqueous and organic solvents.
-
Lewis Acidity: The boron atom is a Lewis acid, causing strong interactions with Lewis basic materials like silica gel, which can lead to significant tailing, smearing, and product loss during chromatography.[2]
-
Structural Diversity: The vast range of boronic acids and esters used means there is no single, universally effective removal method.
-
Potential for Decomposition: Some boronic acids are unstable and can decompose during purification, especially under harsh conditions or prolonged exposure to silica gel.[3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of boron impurities in a question-and-answer format.
FAQ 1: Standard silica gel chromatography of my product is failing due to boron impurities. What's going wrong and what are my options?
Answer: This is a very common issue. Standard silica gel is acidic and contains Lewis basic silanol groups that interact strongly with the Lewis acidic boron center of your impurities.[2] This leads to severe streaking and often co-elution with your desired product.
Troubleshooting Steps & Solutions:
-
Silica Gel Deactivation: You can reduce the acidity of your silica gel.
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine (NEt₃) to cap the acidic silanol groups.[2]
-
Boric Acid Impregnation: While it may seem counterintuitive, impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better separation.[2][4]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For less polar compounds, neutral alumina can be an effective alternative to silica gel.[2]
-
Reversed-Phase (C18) Chromatography: If your compound is sufficiently polar, reversed-phase chromatography can be an excellent option. HPLC can be used for separating complex mixtures of boronic acids.[5]
-
-
Solvent System Modification: For polar boronic acids that streak with standard hexane/ethyl acetate systems, consider more polar mobile phases like dichloromethane/methanol.[6]
FAQ 2: I've tried aqueous workups, but the boron species are not being effectively removed. How can I improve my liquid-liquid extraction protocol?
Answer: Simple water or brine washes are often insufficient for removing boronic acids due to their partial solubility in organic solvents. The key is to exploit the chemical properties of the boronic acid to dramatically change its solubility.
Troubleshooting Steps & Solutions:
-
Basic Aqueous Extraction: Boronic acids are weakly acidic (pKa ~9).[1] Washing your organic layer with a basic aqueous solution (e.g., 1-2 M NaOH) will deprotonate the boronic acid to form a highly water-soluble boronate salt, which is then readily extracted into the aqueous phase.[6] This is highly effective, provided your target molecule is stable to basic conditions.
-
Diol Complexation Extraction: Boronic acids form reversible covalent complexes with molecules containing cis-diols.[1]
-
Sorbitol Extraction: Adding a polyol like sorbitol to the aqueous phase during extraction can chelate the boronic acid, significantly increasing its partitioning into the aqueous layer.[5]
-
Mechanism: The diol forms a stable, charged five-membered ring complex with the boronic acid, rendering it highly water-soluble.
-
FAQ 3: My product is sensitive to both acid and base, and chromatography is leading to low yields. Are there other methods I can use?
Answer: Yes, scavenger resins are an excellent choice for sensitive substrates. These are solid-supported reagents that selectively bind to the impurity, which can then be removed by simple filtration. This avoids harsh pH conditions and chromatographic stress on your molecule.
Recommended Scavenger Resins for Boron Removal:
| Scavenger Type | Functional Group | Mechanism of Action | Typical Use Case |
| Trisamine-based | Tris(hydroxymethyl)aminomethane (Tris) or related polyamines | Forms a stable complex with the boronic acid.[7] | General purpose removal of boronic acids and other electrophiles.[8] |
| Diol-based | N-methyl-D-glucamine or Diethanolamine (DEAM) | The diol functionality chelates the boronic acid, sequestering it onto the solid support.[7] | Highly selective for boronic acids and boronate esters. |
Workflow for Using Scavenger Resins:
The process is straightforward and involves adding the resin to the crude reaction mixture, stirring for a specified time, and then filtering to remove the resin-bound impurity.
Caption: General workflow for impurity removal using a scavenger resin.
FAQ 4: How can I confirm that all boron impurities have been removed from my final compound?
Answer: Relying solely on ¹H NMR can be misleading, as boron-containing impurities may not have distinct proton signals or may be present at low levels. More specific analytical techniques are required for confirmation.
Recommended Analytical Methods:
| Method | Principle | Sensitivity & Use Case |
| ¹¹B NMR Spectroscopy | Direct detection of the boron nucleus. | Provides a clear and unambiguous signal for any boron-containing species. It is an excellent tool for confirming the presence or absence of boron. |
| ICP-MS / ICP-OES | Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry.[9][10] | These are highly sensitive elemental analysis techniques capable of detecting boron at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[11] They are the methods of choice in pharmaceutical development where stringent limits on elemental impurities are required.[9] |
| Colorimetric Methods | Reaction with dyes like curcumin or azomethine-H to produce a colored compound that can be quantified by spectrophotometry.[12] | A simpler, more accessible method for quantitative analysis when ICP instrumentation is not available.[9][13] |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Basic Liquid-Liquid Extraction
This protocol is effective for removing acidic boronic acid impurities from a product that is stable to basic conditions.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) aqueous solution.
-
Water (deionized).
-
Brine (saturated NaCl aqueous solution).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Separatory funnel.
Methodology:
-
Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH(aq) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to fully separate. The deprotonated boronic acid salt will be in the upper aqueous layer (for solvents denser than water, it will be the lower layer).
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution one more time to ensure complete removal.
-
Wash the organic layer with water, followed by brine, to remove residual base and dissolved water.
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. suprasciences.com [suprasciences.com]
- 8. biotage.com [biotage.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Determination | Borates Today [borates.today]
Validation & Comparative
A Comparative Guide to Ether Cleavage: Tribromoborane-Methyl Sulfide (BBr3·SMe2) vs. Boron Tribromide (BBr3)
For the Modern Chemist: Navigating the Nuances of Ether Deprotection
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic cleavage of ether protecting groups is a critical and often challenging step. Ethers are prized for their stability, yet this very robustness necessitates potent reagents for their removal. For decades, boron tribromide (BBr3) has been the go-to reagent, a powerful workhorse for dealkylation, especially of aryl methyl ethers. However, its high reactivity and hazardous nature have led to the development of more user-friendly alternatives. Among these, the tribromoborane-methyl sulfide complex (BBr3·SMe2) has emerged as a compelling option, offering a balance of efficacy and improved handling characteristics.
This guide provides a detailed, objective comparison of BBr3 and its dimethyl sulfide complex, BBr3·SMe2, for ether cleavage. We will delve into their mechanisms of action, practical applications, and safety considerations, supported by experimental protocols, to empower researchers in selecting the optimal reagent for their specific synthetic needs.
Boron Tribromide (BBr3): The Potent Workhorse
Boron tribromide is a colorless, fuming liquid that is a strong Lewis acid, readily reacting with ethers to effect their cleavage[1][2]. Its high reactivity has made it a staple in organic synthesis for the deprotection of a wide variety of ethers[3].
Mechanism of Action: A Deeper Look
The cleavage of ethers by BBr3 is initiated by the coordination of the highly Lewis acidic boron atom to the ethereal oxygen, forming an oxonium ion complex. This coordination weakens the carbon-oxygen bond, facilitating cleavage. For a long time, the mechanism was thought to proceed via a straightforward nucleophilic attack of a bromide ion on the activated alkyl group[4].
However, recent density functional theory (DFT) calculations suggest a more nuanced, bimolecular mechanism for the cleavage of aryl methyl ethers[5][6][7]. In this proposed pathway, a second molecule of the BBr3-ether adduct acts as the bromide source, attacking the methyl group of the first adduct in a process analogous to an SN2 reaction[5][6][7]. This avoids the formation of highly charged intermediates that were previously thought to be involved[5][6][7].
Figure 1: Proposed bimolecular mechanism for BBr3-mediated ether cleavage.
Performance and Scope
BBr3 is particularly effective for the demethylation of aryl methyl ethers, a common final step in the synthesis of natural products[3][8]. The reaction generally proceeds under mild conditions, often at or below room temperature[8]. However, the high reactivity of BBr3 can lead to a lack of selectivity in molecules with multiple functional groups. For instance, while ester groups generally survive under ether cleavage conditions, lactones can be opened[1]. At elevated temperatures, other functional groups like esters and lactones can also be cleaved[1].
Handling and Safety
The primary drawback of BBr3 is its hazardous nature. It is highly sensitive to moisture and fumes in the air, releasing hydrogen bromide (HBr) gas[1][2]. It reacts violently with protic solvents such as water and alcohols[1][2]. Therefore, all manipulations of BBr3 must be carried out under a dry, inert atmosphere using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[1][2].
Experimental Protocol: Demethylation of an Aryl Methyl Ether with BBr3
This protocol is a representative example for the demethylation of an aryl methyl ether.
Materials:
-
Aryl methyl ether
-
Boron tribromide (1M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr3 solution (1.1-1.5 equiv per ether group) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of deionized water.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Figure 3: Experimental workflow for BBr3·SMe2-mediated ether cleavage.
Head-to-Head Comparison
| Feature | Boron Tribromide (BBr3) | This compound (BBr3·SMe2) |
| Physical Form | Colorless, fuming liquid [1] | White solid [1] |
| Handling/Stability | Highly moisture-sensitive; fumes in air; requires inert atmosphere handling [1][2] | More stable in air; easier to handle and weigh [1] |
| Reactivity | Highly reactive; reactions are often fast at low temperatures [8] | Less reactive; may require higher temperatures and longer reaction times |
| Stoichiometry | Typically 1.1-1.5 equivalents per ether group | Often requires a 2- to 4-fold excess [1] |
| Selectivity | Can be difficult to control with multiple sensitive functional groups [3] | Potentially milder conditions may offer improved selectivity in some cases |
| Safety | Reacts violently with protic solvents; corrosive and toxic [1][2] | Safer to handle due to lower reactivity with atmospheric moisture |
Conclusion: Choosing the Right Reagent
The choice between boron tribromide and its dimethyl sulfide complex ultimately depends on the specific requirements of the synthesis and the capabilities of the laboratory.
Boron tribromide (BBr3) remains the reagent of choice for its high reactivity and efficiency, particularly for large-scale reactions where its lower cost and stoichiometry are advantageous. However, its use demands a high level of technical skill and appropriate safety infrastructure to manage its hazardous nature.
This compound (BBr3·SMe2) is an excellent alternative when ease of handling and safety are paramount. Its solid form and reduced sensitivity to air make it ideal for smaller-scale syntheses, for researchers less experienced with highly reactive reagents, and in settings where specialized handling equipment is limited. The trade-off is its lower reactivity, which often necessitates a larger excess of the reagent and potentially longer reaction times.
By understanding the distinct profiles of these two powerful reagents, researchers can make an informed decision to optimize their synthetic strategies for successful ether deprotection.
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Funded Articles. 37. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. [Link]
-
Organic Syntheses Procedure. 3,3'-dihydroxybiphenyl. [Link]
-
Boron Tribromide - Reagent Guide. ResearchGate. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3 -Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Sousa, S. F., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(24), 5295–5299. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Common Organic Chemistry. Boron Tribromide. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Demethylation: Comparing Tribromoborane-Methyl Sulfide with Key Alternatives
In the landscape of synthetic organic chemistry, particularly within drug development and natural product synthesis, the cleavage of methyl ethers is a critical and frequently encountered transformation. The methoxy group serves as a robust and reliable protecting group for phenols, yet its efficient and selective removal is paramount in the final stages of a synthetic route. The choice of demethylating agent can significantly impact yield, purity, and the preservation of other sensitive functional groups within a complex molecule.
This guide provides an in-depth comparison of tribromoborane-methyl sulfide (BBr₃·SMe₂), a widely used reagent, with its common alternatives. We will delve into the mechanistic underpinnings, practical handling considerations, and substrate scope, supported by experimental data and protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Rise of Boron-Based Reagents: A Focus on BBr₃·SMe₂
For decades, chemists relied on harsh methods like heating with strong protic acids (HBr, HI) or molten pyridine hydrochloride to cleave aryl methyl ethers.[1][2][3] These conditions, however, are often incompatible with the delicate architectures of modern pharmaceutical candidates. The introduction of boron tribromide (BBr₃) revolutionized this space, offering a powerful method for demethylation at or below room temperature.[3][4]
Despite its efficacy, neat BBr₃ is a volatile, highly corrosive, and dangerously reactive liquid that fumes in air.[1][5] This presents significant handling and safety challenges. The development of the this compound complex (BBr₃·SMe₂), a stable, weighable solid, was a major advancement, offering the potent demethylating power of BBr₃ in a much safer and more convenient form.[5]
Mechanism of Action: A Lewis Acid-Mediated Pathway
The demethylation of aryl methyl ethers by both BBr₃ and its methyl sulfide complex proceeds through a well-understood mechanism. The strongly Lewis acidic boron atom coordinates to the Lewis basic ether oxygen. This coordination activates the ether, making the methyl group susceptible to nucleophilic attack by a bromide ion, which is delivered either from the reagent itself or is present as a counter-ion.[3][6] This Sₙ2 displacement results in the formation of an aryloxydibromoborane and methyl bromide.[3] Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the desired phenol.[3]
Recent computational studies suggest a more intricate mechanism where one equivalent of BBr₃ can sequentially cleave up to three equivalents of an aryl methyl ether, proceeding through aryloxydibromoborane and diaryloxybromoborane intermediates before final hydrolysis.[7][8] This finding has important implications for reagent stoichiometry.
Caption: Mechanism of aryl methyl ether demethylation using BBr₃.
Comparative Analysis of Demethylating Agents
The selection of a demethylating agent is a multifactorial decision. Below, we compare BBr₃·SMe₂ with its primary alternatives.
| Reagent | Typical Conditions | Reactivity | Selectivity | Handling & Safety | Key Advantages | Key Disadvantages |
| BBr₃·SMe₂ | DCM, 0°C to RT | High | Good | White solid; easier and safer to handle than neat BBr₃. Moisture sensitive.[5] | Excellent balance of reactivity and ease of handling.[5] | May require a 2-4 fold excess of reagent for complete conversion.[5] |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT | Very High | Moderate to Good | Highly corrosive and volatile liquid/gas; reacts violently with water.[1][5] | Extremely powerful; can be used in substoichiometric amounts.[7][8] | Hazardous and difficult to handle; low tolerance for some functional groups.[9] |
| Boron Trichloride (BCl₃) | DCM, RT to reflux | Moderate | Good to Excellent | Gas; typically used as a 1M solution in DCM.[10] | Milder than BBr₃, allowing for greater selectivity with sensitive substrates.[10] | Less reactive than BBr₃; may require higher temperatures or longer reaction times. |
| Trimethylsilyl Iodide (TMSI) | CH₃CN or CH₂Cl₂, RT to reflux | Moderate | Good | Often generated in situ. Highly moisture sensitive and can be expensive.[11] | Effective non-boron alternative; useful when Lewis acids are problematic.[11] | Prone to hydrolysis; iodide can be a competing nucleophile.[11] |
| Thiolates (e.g., EtSNa) | High-boiling solvents (e.g., DMF), reflux | Moderate | Substrate Dependent | Strong nucleophiles and bases. Odor can be an issue with volatile thiols.[11] | Effective for specific substrates; avoids acidic conditions. | Requires high temperatures; strong basicity limits functional group tolerance. |
| HBr or HI | Acetic acid or neat, reflux | Low | Poor | Strong, corrosive acids. | Inexpensive and simple. | Extremely harsh conditions; poor functional group compatibility and low selectivity.[1][4] |
Field-Proven Insights & Experimental Protocols
Causality in Reagent Choice:
-
For substrates with multiple methoxy groups: Neat BBr₃ is often the reagent of choice due to its sheer power. Its ability to cleave multiple ethers, sometimes with surprising selectivity guided by adjacent functional groups (e.g., carbonyls), is well-documented.[5]
-
For acid-sensitive substrates: While all boron halides are Lewis acids, the BCl₃ reagent is notably milder than BBr₃.[10] This reduced reactivity can be harnessed to selectively cleave a labile methyl ether while preserving other acid-sensitive groups like acetals or silyl ethers.
-
When Boron Reagents Fail: In cases where chelation to the boron center is problematic or leads to decomposition, switching to an entirely different mechanism is advisable. Nucleophilic reagents like TMSI or thiolates offer an orthogonal approach to ether cleavage.[11]
Experimental Protocol: General Procedure for Demethylation using BBr₃
This protocol is a representative example based on numerous literature procedures.[1][8][12] All operations must be conducted in a certified fume hood using appropriate personal protective equipment. The reaction must be maintained under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the reagent.
Caption: Standard experimental workflow for BBr₃-mediated demethylation.
Step-by-Step Methodology:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aryl methyl ether (1.0 equiv).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Cooling: The reaction vessel is cooled in an appropriate bath (e.g., dry ice/acetone for -78°C or an ice/water bath for 0°C). The choice of temperature is substrate-dependent; more sensitive substrates benefit from lower initial temperatures.
-
Reagent Addition: A solution of BBr₃ in DCM (typically 1.0 M) is added dropwise via syringe over 5-15 minutes. The stoichiometry is critical; typically 1.1-1.5 equivalents are used per ether group.[4] For BBr₃·SMe₂, a 2-4 fold excess may be required.[5]
-
Reaction: The reaction is allowed to warm slowly to room temperature and stirred for a period ranging from 2 hours to overnight.[12]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once complete, the reaction is carefully quenched by slowly adding it to a vigorously stirred beaker of ice water or a saturated aqueous solution of NaHCO₃.[12] Caution: This is an exothermic process.
-
Workup: The mixture is stirred for 30 minutes to ensure complete hydrolysis. The organic layer is separated, and the aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography, recrystallization, or preparative HPLC to yield the final phenolic compound.
Conclusion
This compound (BBr₃·SMe₂) stands as a highly valuable reagent, providing a safe and effective method for the demethylation of aryl methyl ethers. It offers a significant practical advantage over its highly hazardous precursor, neat BBr₃, without substantially compromising reactivity for many common substrates.
However, no single reagent is a panacea. A thorough understanding of the alternatives is crucial for any practicing chemist. Milder reagents like BCl₃ provide an avenue for enhanced selectivity, while mechanistically distinct reagents such as TMSI offer solutions when boron-based Lewis acids are unsuitable. By carefully considering the substrate's functional group tolerance, the desired selectivity, and practical safety concerns, researchers can confidently select the optimal demethylating agent to advance their synthetic campaigns.
References
-
Reddit. (2020). BBr3 demethylation. r/Chempros. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
-
Common Organic Chemistry. Boron Trichloride. Available at: [Link]
- Google Patents. (CN100999445A). Demethyl method of aryl methyl ether.
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available at: [Link]
-
YouTube. (2020). in the chemical literature: demethylation of an aryl ether. ChemHelpASAP. Available at: [Link]
-
ResearchGate. Boron Tribromide. Available at: [Link]
-
ResearchGate. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
Valdivia, M. C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2016). What demethylating reagent do you suggest?. Available at: [Link]
-
Wikipedia. Demethylation. Available at: [Link]
-
Reddit. (2015). demethylation by BBr3 or HBr. r/chemhelp. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Demethylation - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Boron Trichloride [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
A Comparative Guide to Demethylation: Unraveling the Mechanistic Nuances of Tribromoborane-Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the intricate process of drug development and natural product synthesis, the cleavage of methyl ethers is a critical deprotection step. Among the arsenal of reagents available for this transformation, boron tribromide (BBr₃) has long been a stalwart choice. However, its high reactivity and challenging handling have paved the way for more user-friendly alternatives. This guide provides an in-depth technical comparison of the classic boron tribromide and its more stable complex, tribromoborane-methyl sulfide (BBr₃-SMe₂), focusing on their reaction mechanisms, practical applications, and performance based on experimental data.
The Enduring Challenge of Demethylation
The methyl group is a ubiquitous protecting group for hydroxyl functionalities in complex molecules due to its relative stability. Its removal, however, often requires harsh conditions that can compromise other sensitive functional groups within the molecule.[1][2] Traditional methods employing strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI) often necessitate high temperatures, limiting their applicability in the synthesis of complex, polyfunctionalized molecules.[2] This has driven the exploration of milder and more selective reagents.
Boron Tribromide (BBr₃): The Powerful Precursor
Boron tribromide is a potent Lewis acid that readily cleaves aryl methyl ethers, typically at or below room temperature, a significant advantage over high-temperature methods.[2] Its efficacy stems from the strong electrophilicity of the boron atom, which readily coordinates to the ether oxygen.
The Evolving Mechanistic Picture of BBr₃ Demethylation
For decades, the mechanism of BBr₃-mediated demethylation was conceptualized as a straightforward process involving the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group.[3][4] This SN2-type displacement results in the formation of the desired phenol, methyl bromide, and a boron-oxygen species that is subsequently hydrolyzed during aqueous workup.[3][5]
However, recent density functional theory (DFT) calculations have unveiled a more intricate, three-cycle mechanism that suggests one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[3][6] This proposed pathway involves charged intermediates and highlights the dynamic nature of the boron center.[3]
Figure 1. Simplified representation of the proposed three-cycle mechanism for BBr₃-mediated demethylation.
This compound (BBr₃-SMe₂): A User-Friendly Alternative
The primary drawbacks of neat BBr₃ are its high reactivity with atmospheric moisture, producing corrosive hydrogen bromide gas, and its fuming nature, which necessitates handling in a well-ventilated fume hood with stringent safety precautions.[7] To mitigate these challenges, the commercially available this compound complex (BBr₃-SMe₂) was introduced. This white solid is significantly more stable and easier to handle than its liquid counterpart.[7]
Mechanistic Considerations for BBr₃-SMe₂
The demethylation mechanism with BBr₃-SMe₂ is believed to proceed through the initial dissociation of the complex to release free BBr₃, which then acts as the active demethylating agent, following a similar pathway as neat BBr₃. The dimethyl sulfide serves as a stabilizing carrier that tempers the reactivity of the boron tribromide. However, this stabilization also means that a higher concentration or an excess of the reagent may be required to achieve reaction rates and yields comparable to neat BBr₃.[7]
Head-to-Head Comparison: BBr₃ vs. BBr₃-SMe₂
The choice between BBr₃ and BBr₃-SMe₂ often comes down to a trade-off between reactivity and ease of handling. Below is a comparative analysis based on key performance indicators.
| Feature | Boron Tribromide (BBr₃) | This compound (BBr₃-SMe₂) |
| Physical Form | Fuming liquid[7] | White solid[7] |
| Handling | Requires syringe techniques under inert atmosphere; highly moisture-sensitive.[7] | Easier to handle and weigh, less sensitive to atmospheric moisture.[7] |
| Reactivity | Highly reactive, often effective at low temperatures (-78 °C to RT).[2] | Generally less reactive, may require higher temperatures or longer reaction times. |
| Stoichiometry | Typically 1-1.2 equivalents per methyl ether group.[7] | Often requires a 2- to 4-fold excess to achieve complete conversion.[7] |
| Functional Group Tolerance | Good tolerance for many functional groups, but can affect esters and lactones under certain conditions.[7] | Generally exhibits similar or slightly milder reactivity profile, potentially offering better selectivity in complex substrates. |
Experimental Data: A Performance Snapshot
While comprehensive side-by-side studies across a wide range of substrates are limited in the literature, the following table summarizes typical reaction conditions and outcomes for the demethylation of a generic aryl methyl ether.
| Reagent | Equivalents | Temperature (°C) | Time (h) | Typical Yield (%) |
| BBr₃ | 1.1 | 0 to RT | 2-4 | >90 |
| BBr₃-SMe₂ | 2.5 | RT to 40 | 12-24 | 80-95 |
Functional Group Compatibility: A Critical Consideration
A key advantage of boron-based reagents is their generally good functional group tolerance compared to harsher acidic methods.
Groups generally stable to both BBr₃ and BBr₃-SMe₂:
-
Alkenes
-
Alkynes
-
Halides (I, Br, Cl, F)
-
Nitro groups
-
Ketones
-
Aldehydes (though side reactions can occur with BBr₃)[7]
Groups that may be affected:
-
Esters and Lactones: BBr₃ can cleave esters, particularly at elevated temperatures.[7] BBr₃-SMe₂ is generally considered milder and may offer better selectivity.
-
Acetals and Ketals: Can be cleaved by BBr₃.
-
Silyl Ethers: Cleavage of t-butyldimethylsilyl (TBDMS) and t-butyldiphenylsilyl (TBDPS) ethers can occur.[7]
-
Carbonyl groups in aldehydes: Can undergo bromination with BBr₃.[7]
The choice of reagent can be critical when dealing with multifunctional molecules. For instance, in the late-stage demethylation of a complex natural product, the milder nature of BBr₃-SMe₂ might be advantageous to avoid undesired side reactions, even at the cost of a longer reaction time or the need for excess reagent.
Experimental Protocols
Protocol 1: Demethylation of an Aryl Methyl Ether using BBr₃
Materials:
-
Aryl methyl ether (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Boron tribromide (1.0 M solution in DCM, 1.1 mL, 1.1 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringe, magnetic stirrer, and standard glassware for workup.
Procedure:
-
Dissolve the aryl methyl ether (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5-10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Figure 2. Experimental workflow for demethylation using BBr₃.
Protocol 2: Demethylation of an Aryl Methyl Ether using BBr₃-SMe₂
Materials:
-
Aryl methyl ether (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 15 mL)
-
This compound complex (2.5 mmol)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
Procedure:
-
To a solution of the aryl methyl ether (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask, add the BBr₃-SMe₂ complex (2.5 mmol) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Conclusion: Making an Informed Choice
Both BBr₃ and its methyl sulfide complex are powerful reagents for the demethylation of aryl methyl ethers. The choice between them is dictated by the specific requirements of the synthesis.
-
For rapid and high-yielding demethylations of relatively robust substrates, neat BBr₃ remains the reagent of choice, provided the appropriate handling facilities and expertise are available.
-
For substrates with sensitive functional groups or when ease of handling and safety are paramount, BBr₃-SMe₂ presents a more attractive option. While it may require a larger excess of the reagent and longer reaction times, its milder nature can be a significant advantage in complex synthetic sequences.
Ultimately, the optimal choice of reagent requires a careful consideration of the substrate's complexity, the desired reaction scale, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed and effective decision for their specific demethylation challenges.
References
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Tribromoborane-Methyl Sulfide in Functional Group Demethylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective cleavage of methyl ethers is a critical transformation, particularly in the late-stage modification of complex molecules and drug development. Among the arsenal of demethylating agents, tribromoborane-methyl sulfide (BBr₃·SMe₂) has emerged as a compelling alternative to its parent Lewis acid, boron tribromide (BBr₃). This guide provides an in-depth comparison of the selectivity of BBr₃·SMe₂ towards various functional groups, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.
Introduction: The Rise of a Stabilized Reagent
Boron tribromide is a powerful and widely used reagent for the cleavage of ethers and esters.[1] Its high reactivity, however, is a double-edged sword, often leading to a lack of selectivity and challenging handling due to its high moisture sensitivity and corrosive nature.[1] The complexation of BBr₃ with dimethyl sulfide (SMe₂) yields a stable, solid reagent that is significantly easier to handle and store, while still retaining the potent demethylating capabilities of BBr₃.[1] This enhanced stability, however, comes with a nuanced reactivity profile that warrants a detailed examination of its selectivity across different functional groups.
The fundamental mechanism of methyl ether cleavage by boron trihalides involves the Lewis acidic boron center coordinating to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion.[2][3] The dimethyl sulfide in BBr₃·SMe₂ acts as a leaving group, liberating BBr₃ in situ to initiate this process. While this moderates the reactivity, it also introduces subtleties in chemoselectivity that can be exploited for selective transformations.
Unveiling the Selectivity Profile: Ethers vs. Other Functional Groups
The utility of any demethylating agent hinges on its ability to selectively cleave the target methyl ether without affecting other sensitive functionalities within a molecule. This section dissects the selectivity of BBr₃·SMe₂ towards common functional groups encountered in complex molecule synthesis.
The Primary Target: Aryl Methyl Ethers
BBr₃·SMe₂ is highly effective for the demethylation of aryl methyl ethers, a common protecting group for phenols.[1] The reaction generally proceeds under mild conditions, offering a significant advantage over harsher methods. However, achieving complete demethylation may necessitate the use of an excess of the reagent, typically two- to four-fold.[1]
Table 1: Demethylation of Aryl Methyl Ethers with Boron Tribromide
| Entry | Substrate | Reagent | Equivalents of Reagent | Conditions | Yield (%) | Reference |
| 1 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ | 3 | CH₂Cl₂, rt, overnight | 77 | [4] |
| 2 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ | 0.9 | CH₂Cl₂, rt, overnight | 37 (mono-demethylated) + 22 (di-demethylated) | [4] |
| 3 | Anisole | BBr₃ | 1 | CH₂Cl₂, rt, 18h | ~99 | [3] |
| 4 | Anisole | BBr₃ | 0.66 | CH₂Cl₂, rt, 18h | ~96 | [3] |
Esters: A Tale of Two Carbonyls
A significant advantage of boron-based Lewis acids is their general tolerance of ester functionalities under conditions required for ether cleavage. Generally, ester groups survive reaction conditions for ether cleavage with BBr₃.[1] This selectivity is crucial in the synthesis of polyfunctional molecules.
However, the nature of the ester is a critical determinant of its stability. While methyl and ethyl esters are often stable, more labile esters, such as tert-butyl esters, are susceptible to cleavage by BBr₃.[5] In fact, a clear reactivity hierarchy has been established for BBr₃:
CO₂C(CH₃)₃ > CH₂OPh > CO₂CH₃ [5]
This indicates that tert-butyl esters are more readily cleaved than benzyl ethers, which in turn are more reactive than methyl esters. This differential reactivity provides a valuable tool for selective deprotection strategies.
Lactones, cyclic esters, on the other hand, are readily opened by BBr₃ under mild conditions to yield ω-halocarboxylic acids.[1] This reactivity difference between acyclic and cyclic esters must be a key consideration during synthetic planning.
Amides and Carbamates: An Area of Caution
The reactivity of BBr₃ and its dimethyl sulfide complex with amides and carbamates is less systematically documented. Amide bonds are generally robust, but the Lewis acidic nature of boron trihalides can lead to complex formation and, in some cases, cleavage, particularly under forcing conditions.
Carbamates, such as the common Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups, are designed to be cleaved under specific conditions. While there is a lack of direct comparative data for BBr₃·SMe₂, it is known that BBr₃ can cleave amino acid protecting groups like benzyloxycarbonyl and t-butoxycarbonyl, with the potential for simultaneous hydrolysis of ester functions.[1] Therefore, caution is advised when employing BBr₃·SMe₂ in the presence of these protecting groups, and careful optimization of reaction conditions is necessary to achieve the desired selectivity.
Comparative Analysis with Other Demethylating Agents
To fully appreciate the utility of BBr₃·SMe₂, it is essential to compare its performance with other common demethylating agents.
Table 2: Comparison of Common Demethylating Agents
| Reagent | Advantages | Disadvantages | Selectivity Profile |
| BBr₃·SMe₂ | - Stable, easy-to-handle solid- Milder than BBr₃ | - May require excess reagent- Limited data on amide/carbamate compatibility | - Good selectivity for aryl methyl ethers over many esters.- Reactivity hierarchy allows for selective deprotection. |
| BBr₃ | - Highly reactive, often faster reactions | - Highly corrosive and moisture-sensitive- Can lack selectivity | - Powerful, but can lead to undesired side reactions.[1] |
| BCl₃ | - Less reactive than BBr₃, can offer better selectivity in some cases | - Still a corrosive gas/liquid | - Can be more easily controlled by stoichiometry and temperature.[1] |
| TMSI (Iodotrimethylsilane) | - Effective for a wide range of ethers | - Moisture sensitive, can generate HI | - Can be a very powerful reagent, sometimes lacking selectivity. |
Boron trichloride (BCl₃) is a weaker Lewis acid than BBr₃ and can sometimes provide a higher degree of selectivity.[1] The choice between BBr₃·SMe₂ and BCl₃ will often depend on the specific substrate and the desired outcome. Iodotrimethylsilane (TMSI) is another potent reagent, but its high reactivity can also lead to a lack of chemoselectivity.
Experimental Protocols and Methodologies
The successful application of BBr₃·SMe₂ relies on careful experimental execution. The following protocols provide a general framework for its use in the demethylation of aryl methyl ethers.
General Protocol for Aryl Methyl Ether Demethylation
Causality Behind Experimental Choices:
-
Anhydrous Conditions: BBr₃·SMe₂ is moisture-sensitive, and the presence of water will lead to its decomposition and the formation of HBr, which can cause unwanted side reactions.
-
Inert Atmosphere: Prevents the reaction of the reagent with atmospheric moisture and oxygen.
-
Low-Temperature Addition: The initial coordination of the Lewis acid to the ether is often exothermic. Adding the reagent at low temperature helps to control the reaction rate and prevent potential side reactions.
-
Excess Reagent: As the BBr₃ is complexed with dimethyl sulfide, a stoichiometric excess is often required to drive the reaction to completion.[1]
-
Careful Quenching: The reaction mixture contains reactive boron species that must be quenched carefully with a protic solvent like methanol or water to hydrolyze the boron-oxygen bonds and liberate the desired phenol.
Mechanistic Considerations for Selectivity
The selectivity of BBr₃·SMe₂ is a complex interplay of electronic and steric factors. The Lewis acidity of the boron center is attenuated by the dimethyl sulfide ligand, making it less reactive than free BBr₃. This moderation allows for greater discrimination between different Lewis basic sites within a molecule.
The relative Lewis basicity of the functional groups plays a crucial role. Ethers are generally more Lewis basic than esters, leading to preferential coordination of the boron reagent to the ether oxygen. Furthermore, the stability of the leaving group in the subsequent Sₙ2 reaction influences the reaction rate.
Conclusion and Future Outlook
This compound offers a practical and often more selective alternative to boron tribromide for the demethylation of aryl methyl ethers. Its stability and ease of handling make it an attractive reagent for complex molecule synthesis. The general trend of selectivity, with ethers being more reactive than most esters, provides a reliable basis for synthetic planning. However, the reactivity of other functional groups, particularly amides and carbamates, requires careful consideration and empirical validation.
Future research should focus on generating more comprehensive and quantitative comparative data on the selectivity of BBr₃·SMe₂ across a wider range of functional groups under standardized conditions. Such studies will further solidify its position as a valuable tool in the synthetic chemist's toolbox and enable more predictable and efficient synthetic strategies in drug discovery and development.
References
-
Reddit. (2020). BBr3 demethylation. r/Chempros. [Link]
-
Suzuki, A., & Hara, S. (n.d.). Boron Tribromide. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. [Link]
-
McOmie, J. F. W., & West, D. E. (n.d.). 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses, 49, 412. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Organic Chemistry Portal. [Link]
- Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase. (n.d.).
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Salomon, C. J., et al. (1994). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 50(42), 12007-12050. [Link]
-
A hierarchy of aryloxide deprotection by boron tribromide. (2008). PubMed. [Link]
-
Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Primary amide synthesis by amide cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. (2023). Royal Society of Chemistry. [Link]
-
Metal-Mediated, Autolytic Amide Bond Cleavage: A Strategy for the Selective, Metal Complexation-Catalyzed, Controlled Release of Metallodrugs. (2023). National Institutes of Health. [Link]
-
Selective C–N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (2022). MDPI. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Organic Chemistry Portal. [Link]
-
Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Shinde, G., & Sundén, H. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chemistry – A European Journal, 29(1016). [Link]
-
Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2026). American Chemical Society. [Link]
-
BBr3-mediated dearomative spirocyclization of biaryl ynones: facile access to spiro[5.5]dienones. (2018). Royal Society of Chemistry. [Link]
-
Demonstration of broad functional group compatibility. Reaction conditions. (n.d.). ResearchGate. [Link]
-
CO 2 Unlocks Reactivity: Boryl Silyl Ketene Acetals Enable Mild and Direct C C Bond Cleavage. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Aryl Ether Demethylation: A Quantitative Comparison of Tribromoborane-Methyl Sulfide and Alternatives
For researchers, synthetic chemists, and professionals in drug development, the cleavage of aryl methyl ethers is a frequent and often critical step in the synthesis of complex molecules. The selection of the appropriate demethylating agent is paramount to achieving high yields and preserving sensitive functional groups. This guide provides an in-depth, quantitative analysis of tribromoborane-methyl sulfide (BBr₃-SMe₂), a common reagent for this transformation, and objectively compares its performance against other established methods. The insights provided are grounded in experimental data to empower you to make informed decisions for your specific synthetic challenges.
The Role of Tribromoborane Complexes in Demethylation
Tribromoborane (BBr₃) is a powerful Lewis acid renowned for its efficacy in cleaving the robust carbon-oxygen bond of aryl methyl ethers.[1] However, neat BBr₃ is a volatile, corrosive, and highly moisture-sensitive liquid, posing significant handling challenges.[2] To mitigate these issues, the commercially available solid complex of tribromoborane with dimethyl sulfide (BBr₃-SMe₂) offers a more stable and user-friendly alternative.[3] While advantageous in handling, it is crucial to understand that the complex may exhibit different reactivity and require adjusted stoichiometry for optimal performance.[3]
The generally accepted mechanism for BBr₃-mediated ether cleavage involves the formation of a Lewis acid-base adduct between the boron center and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group. Recent computational studies suggest a more intricate mechanism involving charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of an aryl methyl ether.[4][5]
Quantitative Yield Comparison: BBr₃ vs. Alternatives
Table 1: Comparative Yields for the Demethylation of Various Aryl Methyl Ethers
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1-Methoxynaphthalene | BBr₃ | CH₂Cl₂, 1 hr, RT | 93 | [6] |
| 2-Methoxynaphthalene | BBr₃ | CH₂Cl₂, 1 hr, RT | 96 | [6] |
| 4-Methoxybiphenyl | BBr₃ | CH₂Cl₂, 1 hr, RT | 95 | [6] |
| 3,3'-Dimethoxybiphenyl | BBr₃ | CH₂Cl₂, overnight, RT | 77-86 | [7] |
| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ | Benzene, 3 equiv. | 77 | [6] |
| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | HBr/AlBr₃ | Benzene | Decomposition | [6] |
| Guaiacol | Iodocyclohexane | DMF, reflux, 4 hr | 91 | [8] |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | MgI₂ | Solvent-free, 120°C, 10 hr | 87 | [9] |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | MgI₂ | Solvent-free, 120°C, 10 hr | 83 | [9] |
Analysis of Performance:
-
Tribromoborane (BBr₃): As evidenced by the data, neat BBr₃ consistently delivers high to excellent yields for the demethylation of a range of aryl methyl ethers under relatively mild conditions (room temperature).[6] Its effectiveness with sterically hindered and electronically diverse substrates makes it a go-to reagent.
-
This compound (BBr₃-SMe₂): While specific side-by-side comparative yield data with neat BBr₃ is scarce in the literature, it is generally understood that BBr₃-SMe₂ can achieve comparable yields, though often requiring a larger excess of the reagent (two- to four-fold) to drive the reaction to completion.[3] The primary advantage lies in its improved stability and ease of handling.
-
Hydrobromic Acid (HBr): This classical reagent often requires harsh conditions, such as high temperatures, which can limit its functional group tolerance.[2] For instance, attempts to demethylate 2,2'-di-iodo-5,5'-dimethoxybiphenyl with HBr led to decomposition, whereas BBr₃ effected the transformation cleanly.[6]
-
Iodocyclohexane: This reagent, in conjunction with a polar aprotic solvent like DMF, offers a milder alternative, providing a high yield for the demethylation of guaiacol.[8] The in situ generation of HI is thought to be the active demethylating species.
-
Magnesium Iodide (MgI₂): This reagent has shown considerable promise, particularly under solvent-free conditions, for the demethylation of various aryl ethers, including those with sensitive functional groups like aldehydes.[9]
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for the demethylation of a representative substrate are provided below.
Protocol 1: Demethylation of 3,3'-Dimethoxybiphenyl using Tribromoborane (BBr₃)
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
3,3'-Dimethoxybiphenyl
-
Boron tribromide (BBr₃)
-
Anhydrous Methylene Chloride (CH₂Cl₂)
-
Ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3'-dimethoxybiphenyl (8.0 g, 0.037 mol) in anhydrous methylene chloride (120 mL) in a 250-mL flask equipped with a magnetic stirrer and an air condenser.
-
Cool the flask to -80°C using an acetone-dry ice bath.
-
Carefully add a solution of boron tribromide (15.9 g, 0.063 mol) in anhydrous methylene chloride (40 mL) to the stirred solution through the condenser. A white precipitate will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The solution should become clear and brownish-yellow.
-
Carefully hydrolyze the reaction by adding 130 mL of water. A white solid will precipitate.
-
Add 500 mL of ether to dissolve the solid.
-
Separate the organic layer and extract it with 240 mL of 2N sodium hydroxide solution.
-
Neutralize the alkaline extract with dilute hydrochloric acid and extract with 300 mL of ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Remove the ether under reduced pressure to yield the crude product, which can be further purified by recrystallization from benzene to afford 3,3'-dihydroxybiphenyl.
Expected Yield: 77-86%[7]
Protocol 2: Demethylation of a Generic Aryl Methyl Ether using this compound (BBr₃-SMe₂) (Conceptual)
Note: This is a generalized protocol based on the understanding that an excess of the reagent is often required.[3]
Materials:
-
Aryl methyl ether
-
This compound complex
-
Anhydrous Methylene Chloride (CH₂Cl₂)
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl methyl ether (1 equivalent) in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add this compound complex (2-4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0°C and cautiously quench with methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic and Workflow Visualizations
To further elucidate the processes discussed, the following diagrams are provided.
Reaction Mechanism
Caption: Generalized mechanism of BBr₃-mediated aryl ether demethylation.
Experimental Workflow
Caption: A typical experimental workflow for aryl ether demethylation.
Causality, Integrity, and Safety
Expertise and Experience: The choice between neat BBr₃ and its dimethyl sulfide complex is often dictated by a balance of reactivity and practicality. For highly sensitive or precious substrates where maximizing yield is critical, the higher reactivity of neat BBr₃ may be preferable, provided the appropriate handling facilities are available. For routine or larger-scale demethylations, the operational simplicity and enhanced safety of BBr₃-SMe₂ often outweigh the need for a slight excess of the reagent. The stoichiometry of BBr₃ should be carefully considered, with at least one equivalent required for each ether and other Lewis basic functional groups in the molecule to ensure complete reaction.[6]
Trustworthiness: The protocols described are designed to be self-validating. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating. A proper aqueous workup is essential to quench any remaining reagent and to separate the desired phenolic product from boron salts.
Safety Considerations:
-
Tribromoborane (BBr₃) and its dimethyl sulfide complex are corrosive and react violently with water. [2] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction.
Conclusion
Tribromoborane and its dimethyl sulfide complex are highly effective reagents for the demethylation of aryl methyl ethers, consistently providing good to excellent yields under relatively mild conditions. The choice between the neat reagent and its complex is a trade-off between reactivity and ease of handling. While BBr₃-SMe₂ offers significant practical advantages in terms of stability and safety, it may require a larger excess to achieve comparable results to neat BBr₃.
For substrates that are sensitive to harsh acidic conditions, milder alternatives such as iodocyclohexane or magnesium iodide present viable options and have demonstrated high efficacy in specific cases. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers to select the optimal demethylation strategy for their synthetic targets, ensuring both high yields and operational safety.
References
-
Zuo, L., Yao, S., Wang, W., & Duan, W. (2008). An efficient method for demethylation of aryl methyl ethers. Tetrahedron Letters, 49(25), 4054-4056. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., & Cheng, M. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., & Cheng, M. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. ResearchGate. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Sci-Hub. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Zuo, L., Yao, S., Wang, W., & Duan, W. (2008). An efficient method for demethylation of aryl methyl ethers. University of Arizona. [Link]
-
McOmie, J. F. W., & West, D. E. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses. [Link]
-
Williard, P. G., & Fryhle, C. B. (1980). Boron trihalide-methyl sulfide complexes as convenient reagents for dealkylation of aryl ethers. Tetrahedron Letters, 21(39), 3731-3734. [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Reddit. (2018, February 22). demethylation by BBr3 or HBr. r/chemhelp. [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. [Link]
-
McOmie, J. F. W., & West, D. E. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. [Link]
-
Sigma-Aldrich. (n.d.). Boron Tribromide. ResearchGate. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Zuo, L., Yao, S., Wang, W., & Duan, W. (2008). An efficient method for demethylation of aryl methyl ethers. Arizona Board of Regents. [Link]
-
Reddit. (2018, February 22). demethylation by BBr3 or HBr. r/chemhelp. [Link]
Sources
- 1. Boron Tribromide [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Steric Hindrance: A Comparative Guide to the Efficacy of BBr₃·SMe₂ in Cleaving Hindered Ethers
In the intricate world of organic synthesis, particularly in the realms of natural product synthesis and drug development, the cleavage of ether bonds is a fundamental transformation. However, when these ether linkages are sterically encumbered, their deprotection presents a significant challenge, often leading to low yields, harsh reaction conditions, and undesired side reactions. This guide provides an in-depth technical comparison of Boron Tribromide Dimethyl Sulfide Complex (BBr₃·SMe₂) with other common reagents for the cleavage of hindered ethers, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Challenge of Hindered Ether Cleavage
Ethers are generally stable functional groups, but their cleavage is often necessary to unmask hydroxyl groups in synthetic intermediates. The reaction typically proceeds via nucleophilic substitution (Sₙ1 or Sₙ2) at the carbon atom of the ether bond after activation of the ether oxygen by a Lewis or Brønsted acid.[1] In the case of hindered ethers, such as those involving tertiary, neopentyl, or heavily substituted aryl groups, the steric bulk around the ether linkage impedes the approach of the nucleophile, making cleavage significantly more difficult. This necessitates the use of potent reagents and carefully optimized conditions.
BBr₃·SMe₂: A Tamed Titan for Ether Demethylation
Boron tribromide (BBr₃) is a powerful Lewis acid renowned for its ability to cleave ethers.[2] However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and the degradation of sensitive functional groups.[3] Furthermore, neat BBr₃ is a fuming, corrosive, and highly moisture-sensitive liquid, posing significant handling challenges.[4]
The complex of boron tribromide with dimethyl sulfide (BBr₃·SMe₂) emerges as a more manageable and often more selective alternative. The coordination of the dimethyl sulfide to the boron center moderates the Lewis acidity of BBr₃, taming its reactivity. This complex is a stable, crystalline solid that is easier and safer to handle than its neat counterpart, although it is still moisture-sensitive and should be handled under an inert atmosphere.[4] While effective, it's worth noting that a two- to four-fold excess of BBr₃·SMe₂ may be necessary to complete the dealkylation of some alkyl aryl ethers.[4]
The Mechanism of Action
The cleavage of ethers by BBr₃ and its dimethyl sulfide complex is initiated by the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This coordination weakens the C-O bond, making the carbon atom more susceptible to nucleophilic attack. Recent computational studies suggest that for many ethers, the reaction proceeds through a novel bimolecular pathway where a second molecule of the BBr₃ adduct acts as the bromide donor.[5][6] This bimolecular mechanism has important implications for hindered ethers, as the steric bulk surrounding the ether may obstruct the approach of the second adduct, potentially slowing down the reaction or preventing it altogether.
For tertiary and other sterically hindered ethers that can form stable carbocations, the cleavage can also proceed through an Sₙ1-type mechanism following the initial Lewis acid activation.[1]
Comparative Analysis: BBr₃·SMe₂ vs. The Alternatives
The choice of reagent for cleaving a hindered ether is critical and depends on the specific substrate, the presence of other functional groups, and the desired selectivity. Here, we compare the performance of BBr₃·SMe₂ with neat BBr₃, Boron Trichloride (BCl₃), and Iodotrimethylsilane (TMSI).
BBr₃·SMe₂ vs. Neat BBr₃
| Feature | BBr₃·SMe₂ | Neat BBr₃ |
| Reactivity | High, but moderated | Extremely high and often aggressive |
| Selectivity | Generally higher, especially with sensitive functional groups | Lower, prone to side reactions and degradation |
| Handling | Stable, crystalline solid; easier and safer to handle | Fuming, corrosive, highly moisture-sensitive liquid |
| Stoichiometry | Often requires a larger excess (2-4 equivalents)[4] | Typically used in near-stoichiometric amounts |
| Ideal for | Cleavage of ethers in complex molecules with sensitive functionalities | Aggressive cleavage of robust ethers |
The primary advantage of BBr₃·SMe₂ over neat BBr₃ lies in its attenuated reactivity, which often translates to higher selectivity and cleaner reactions, particularly in the presence of other Lewis acid-sensitive groups. While a larger excess of the reagent may be required, the improved handling characteristics and potentially higher yields of the desired product often justify this trade-off.
The BCl₃ Advantage: Selective Cleavage of Hindered Aryl Ethers
Boron trichloride (BCl₃) presents a compelling alternative, especially when selectivity is paramount. Research has shown that BCl₃ is a remarkably efficient reagent for the selective cleavage of sterically hindered methoxy groups in methoxyarenes.[7][8] This selectivity is attributed to the lower nucleophilicity of the chloride ion compared to bromide, which allows for finer discrimination between different ether environments.[8]
For instance, in polymethoxyarenes, BCl₃ can selectively cleave the most sterically hindered methoxy group, leaving other, less hindered methoxy groups intact.[8] This level of selectivity is often difficult to achieve with the more reactive BBr₃.
| Reagent | Substrate Type | Key Advantage |
| BBr₃·SMe₂ | General hindered ethers | Moderated reactivity, improved handling over neat BBr₃ |
| BCl₃ | Sterically hindered aryl methoxy ethers | High selectivity for the most hindered group[7][8] |
Iodotrimethylsilane (TMSI): A Milder Alternative
Iodotrimethylsilane (TMSI) is another effective reagent for ether cleavage, often operating under milder conditions than boron halides.[9] It is particularly useful for cleaving a variety of ethers, including hindered ones.[9] TMSI can be generated in situ from the less expensive and more stable chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), which is a significant practical advantage.[9]
The mechanism involves the formation of a silyl oxonium ion, followed by nucleophilic attack of the iodide ion.[9] While generally mild, TMSI can be corrosive and reacts with water.[9]
| Reagent | Key Features |
| BBr₃·SMe₂ | Potent Lewis acid, effective for robust ethers |
| TMSI | Milder conditions, can be generated in situ[9] |
Experimental Protocols & Methodologies
General Protocol for Hindered Ether Cleavage with BBr₃·SMe₂
This protocol is a general guideline and should be optimized for each specific substrate. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Hindered ether substrate
-
Boron tribromide dimethyl sulfide complex (BBr₃·SMe₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate glassware for anhydrous reactions (e.g., flame-dried flasks with septa)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, dissolve the hindered ether (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath. Add BBr₃·SMe₂ (2.0 - 4.0 equiv) portion-wise over several minutes. The reaction mixture may change color or become heterogeneous.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature. This will decompose the excess BBr₃·SMe₂ and the boron-containing byproducts.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams have been generated.
Caption: A typical experimental workflow for the cleavage of a hindered ether using BBr₃·SMe₂.
Caption: Simplified mechanism of hindered ether cleavage by BBr₃·SMe₂.
Conclusion and Future Outlook
BBr₃·SMe₂ stands as a valuable and practical reagent for the cleavage of hindered ethers. Its moderated reactivity compared to neat BBr₃ offers improved selectivity and safer handling, making it a preferred choice in many synthetic applications. For the selective deprotection of sterically hindered aryl methoxy groups, BCl₃ often provides superior results due to its finer-tuned reactivity. The choice between these reagents, along with others like TMSI, will ultimately depend on the specific molecular context and the desired outcome.
While significant progress has been made, the development of even milder and more selective reagents for the cleavage of hindered ethers remains an active area of research. The exploration of catalytic methods and novel activating agents will undoubtedly continue to provide chemists with more sophisticated tools to tackle this persistent synthetic challenge.
References
- Williard, P. G., & Fryhle, C. B. (1980). Boron trihalide-methyl sulfide complexes as convenient reagents for dealkylation of aryl ethers. Tetrahedron Letters, 21(39), 3731-3734.
- Gerrard, W., & Lappert, M. F. (1952). The cleavage of ethers by boron trichloride. Journal of the Chemical Society (Resumed), 1486-1490.
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282.
- Lord, R. L., & Tantillo, D. J. (2009). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. The Journal of organic chemistry, 74(15), 5697–5700.
- Sousa, S. F., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. European Journal of Organic Chemistry, 2013(28), 6293-6297.
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European journal of organic chemistry, 2015(34), 7460–7467. [Link]
-
Grand Valley State University. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Williams, F. J., et al. (2022). Regiocontrolled cleavage of dialkyl ethers using regenerative borates as a sustainable alternative to boron trichloride. ChemRxiv. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
Pearson+. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and.... [Link]
-
Reddit. Will BBr3 cleave a benzyl ether?. [Link]
-
RSC Publishing. Boron trichloride as a selective demethylating agent for hindered ethers. [Link]
-
RSC Publishing. Cleavage of Sterically Hindered Esters with Boron Trichloride. [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
YouTube. ether cleavage with strong acids. [Link]
-
ResearchGate. Recent Advances in Ether Dealkylation. [Link]
-
National Center for Biotechnology Information. Hindered dialkyl ether synthesis with electrogenerated carbocations. [Link]
-
Semantic Scholar. Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. [Link]
-
ResearchGate. A Hierarchy of Aryloxide Deprotection by Boron Tribromide. [Link]
-
Reddit. BBr3 deprotection of ethers. How did it turn into a ketone?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hindered dialkyl ether synthesis with electrogenerated carbocations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 7. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to Lewis Acid Catalysts for C-O Bond Cleavage
For researchers, synthetic chemists, and professionals in drug development, the selective cleavage of carbon-oxygen (C-O) bonds is a foundational transformation. Ethers, esters, and epoxides, ubiquitous functional groups in natural products, pharmaceuticals, and polymers, often require deprotection or modification. Lewis acid catalysis offers a powerful and often milder alternative to harsh Brønsted acids for effecting these transformations. This guide provides an in-depth comparison of common Lewis acid catalysts for C-O bond cleavage, grounded in mechanistic principles and supported by experimental data, to aid in the rational selection of the optimal catalyst for your specific application.
The Central Role of Lewis Acids in C-O Bond Activation
The inertness of the C-O bond in ethers stems from the high basicity of the corresponding alkoxide leaving group. Lewis acids facilitate cleavage by coordinating to the oxygen atom, which serves two primary purposes: it polarizes the C-O bond, making the carbon atom more electrophilic, and it transforms the alkoxy moiety into a better leaving group.[1][2] The reaction can then proceed through various mechanisms, including SN1, SN2, or more complex pathways involving oxidative addition in the case of transition metal catalysts.[3][4] The choice of Lewis acid is therefore critical, as it dictates the reaction pathway, substrate scope, and functional group tolerance.
A Comparative Analysis of Key Lewis Acid Catalyst Classes
The diverse array of Lewis acids available to chemists can be broadly categorized. Here, we compare some of the most prominent classes, highlighting their strengths, weaknesses, and typical applications.
Boron-Based Lewis Acids: The Classical Choice
Boron trihalides, particularly boron tribromide (BBr₃) and boron trichloride (BCl₃), are powerful and widely used reagents for ether cleavage. Their high Lewis acidity allows for the cleavage of even unactivated alkyl and aryl ethers.
Mechanism: The reaction typically proceeds via coordination of the boron trihalide to the ether oxygen, followed by nucleophilic attack of the halide on one of the adjacent carbon atoms. For primary and secondary ethers, an SN2 mechanism is common.[1][5] With tertiary ethers, the reaction can proceed through a more SN1-like pathway due to the stability of the resulting carbocation.[2][6]
Advantages:
-
High Reactivity: Effective for a broad range of ethers, including sterically hindered and electron-rich aromatic ethers.
-
Well-Established: A vast body of literature exists, providing numerous examples and protocols.
Disadvantages:
-
Harshness: Can be too reactive, leading to side reactions and poor functional group tolerance.
-
Stoichiometric Requirement: Often required in stoichiometric amounts, leading to significant waste.
-
Moisture Sensitivity: Highly sensitive to moisture, requiring stringent anhydrous conditions.
A notable advancement in this class is the use of mixed chloro-/fluoroaryl boranes, such as B(C₆F₅)₂(C₆Cl₅), which have shown enhanced tolerance to water, allowing for C-O deoxygenations under atmospheric conditions.[7]
Aluminum-Based Lewis Acids: Versatile and Powerful
Aluminum halides, like aluminum chloride (AlCl₃), are strong Lewis acids frequently employed in Friedel-Crafts reactions, but they also find application in C-O bond cleavage. More recently, organoaluminum reagents like trimethylaluminum (AlMe₃) have been shown to dramatically accelerate C-O bond cleavage in conjunction with transition metal catalysts.[8]
Mechanism: Similar to boron trihalides, aluminum-based Lewis acids coordinate to the ether oxygen, activating the C-O bond for nucleophilic attack. In combination with nickel catalysts, AlMe₃ has been shown to increase the rate of aryl ether cleavage by several orders of magnitude.[8]
Advantages:
-
High Lewis Acidity: Effective for cleaving strong C-O bonds.
-
Synergistic Effects: Can be used in combination with transition metals to achieve high catalytic efficiency.
Disadvantages:
-
Moisture Sensitivity and Reactivity: Highly pyrophoric and reactive, requiring careful handling.
-
Stoichiometric Use: Often used in stoichiometric amounts, particularly in classical applications.
Lanthanide Triflates: "Green" and Water-Tolerant Catalysts
Lanthanide triflates (Ln(OTf)₃) have emerged as a class of "green" Lewis acids due to their water stability and recyclability.[9][10] Their catalytic activity is tunable by changing the lanthanide ion.
Mechanism: The catalytic activity of lanthanide triflates in ether cleavage correlates with the ionic radius of the lanthanide ion; smaller ionic radii lead to higher Lewis acidity and greater catalytic activity.[11][12] Computational studies have shown that the reaction pathway for C-O cleavage involves a C-H → O-H proton transfer in concert with the weakening of the C-O bond of the coordinated ether.[11][12]
Advantages:
-
Water Tolerance: Can be used in aqueous media, reducing the need for dry organic solvents.[10]
-
Recyclability: Can often be recovered and reused, improving the overall sustainability of the process.[9]
-
Tunable Acidity: The Lewis acidity can be fine-tuned by selecting the appropriate lanthanide metal.
Disadvantages:
-
Milder Acidity: May not be as effective as stronger Lewis acids like BBr₃ for very unreactive ethers.
-
Cost: Some lanthanide triflates can be expensive.
Table 1: Comparison of Lanthanide Triflate Activity in Ether C-O Bond Cleavage
| Lanthanide Triflate | Ionic Radius (pm) | Relative Catalytic Activity |
| La(OTf)₃ | 103 | Lower |
| Sm(OTf)₃ | 95.8 | Intermediate |
| Yb(OTf)₃ | 86.8 | Higher |
Data compiled from computational studies on the activation energy for C-O bond cleavage.[11]
Iron-Based Catalysts: Sustainable and Economical
Iron, being abundant and non-toxic, is an attractive metal for developing sustainable catalytic processes.[13][14] Iron-catalyzed C-O bond activation has seen significant progress, offering a viable alternative to precious metal catalysts.[13][14]
Mechanism: Iron catalysts can operate through various mechanistic manifolds, including oxidative addition pathways.[13][15] For instance, bis(imino)pyridine iron complexes have been shown to cleave the C-O bond of ethers and esters.[15] Heterogeneous iron-based catalysts have also been developed for the aerobic oxidative cleavage of C-C bonds in alcohols to form esters, showcasing the versatility of iron catalysis.[16]
Advantages:
-
Sustainability: Iron is abundant, inexpensive, and has low toxicity.[13][14]
-
Versatile Reactivity: Can catalyze a range of C-O bond cleavage reactions, including cross-coupling reactions.[13]
Disadvantages:
-
Catalyst Deactivation: In some cases, catalyst deactivation can be an issue.[15]
-
Reaction Conditions: May require specific ligands or reaction conditions to achieve high efficiency.
Silyl-Based Reagents: Mild and Selective Cleavage
Trimethylsilyl iodide (TMSI) is a popular reagent for the cleavage of ethers, particularly for the deprotection of aryl alkyl ethers to generate phenols.[17] It is often generated in situ from the more stable and less expensive trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[17]
Mechanism: TMSI coordinates to the ether oxygen, increasing the leaving group ability of the latent phenoxide. The ether is then cleaved by an SN2 reaction, generating an alkyl iodide and a silyl ether, which is subsequently hydrolyzed to the phenol.[17]
Advantages:
-
Mild Conditions: Often effective at or below room temperature.
-
Selectivity: Can exhibit selectivity for the cleavage of certain types of ethers. For example, a method for the selective cleavage of primary MPM ethers using TMSI/Et₃N has been reported.[18]
Disadvantages:
-
Atom Economy: The reaction has poor atom economy, generating trimethylsiloxane and an alkyl iodide as byproducts.[17]
-
Cost and Instability: TMSI itself is expensive and unstable, though in situ generation mitigates these issues.[17]
-
Environmental Concerns: Organoiodine byproducts can be hazardous to the environment.[17]
Experimental Protocols: A Practical Guide
To provide a practical context, here are representative step-by-step methodologies for C-O bond cleavage using selected Lewis acid catalysts.
Protocol for Ether Cleavage using in situ Generated TMSI
This protocol is adapted for the dealkylation of an aryl alkyl ether.
Materials:
-
Aryl alkyl ether (1.0 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Sodium iodide (NaI) (1.5 mmol)
-
Trimethylsilyl chloride (TMSCl) (1.2 mmol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl alkyl ether and anhydrous acetonitrile.
-
Add sodium iodide to the solution and stir until it is fully dissolved.
-
Slowly add trimethylsilyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Lanthanide Triflate-Catalyzed Ether Cleavage
This protocol describes a general procedure for the cleavage of an ether using a lanthanide triflate catalyst.
Materials:
-
Ether substrate (1.0 mmol)
-
Lanthanide triflate (e.g., Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the lanthanide triflate and the anhydrous solvent.
-
Add the ether substrate to the catalyst suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a general mechanism for Lewis acid-catalyzed ether cleavage and a typical experimental workflow.
Caption: A flowchart depicting a typical experimental workflow for a Lewis acid-catalyzed C-O bond cleavage reaction.
Conclusion and Future Outlook
The choice of a Lewis acid catalyst for C-O bond cleavage is a critical decision that significantly impacts the efficiency, selectivity, and sustainability of a chemical transformation. While classical reagents like boron trihalides offer high reactivity, modern catalysts based on lanthanides and iron provide milder and more environmentally benign alternatives. The development of catalysts that operate under mild conditions, tolerate a wide range of functional groups, and are recyclable will continue to be a major focus of research in this area. By understanding the underlying mechanistic principles and the comparative performance of different catalyst systems, researchers can make more informed decisions to advance their synthetic endeavors.
References
-
Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Vaddepalli, M., et al. (2013). Reaction Pathways and Energetics of Etheric C–O Bond Cleavage Catalyzed by Lanthanide Triflates. ACS Catalysis. [Link]
-
Vaddepalli, M., et al. (2013). Reaction Pathways and Energetics of Etheric C-O Bond Cleavage Catalyzed by Lanthanide Triflates. Pacific Northwest National Laboratory. [Link]
-
Bart, S. C., et al. (2008). Carbon-oxygen bond cleavage by bis(imino)pyridine iron compounds: Catalyst deactivation pathways and observation of acyl C-O bond cleavage in esters. Princeton University. [Link]
-
Frlan, R., & Kikelj, D. (2017). Iron-Catalyzed C-O Bond Activation: Opportunity for Sustainable Catalysis. PubMed. [Link]
-
Frlan, R., & Kikelj, D. (2017). Iron-Catalyzed C-O Bond Activation: Opportunity for Sustainable Catalysis. Angewandte Chemie International Edition. [Link]
-
Marks, T. J. (2016). Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis. Accounts of Chemical Research. [Link]
-
Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. ResearchGate. [Link]
-
Liao, Y., et al. (2022). Origins of Lewis acid acceleration in nickel-catalysed C–H, C–C and C–O bond cleavage. Nature Chemistry. [Link]
-
Catalytic Carbon–Oxygen Bond Cleavage. Ames Laboratory. [Link]
-
Cammarota, R. C., et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. PubMed. [Link]
-
Fischer–Tropsch process. Wikipedia. [Link]
-
Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. ACS Omega. [Link]
-
Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Tan, S., et al. (2022). Heterogeneous Iron-Catalyzed Aerobic Oxidative Cleavage of C–C Bonds in Alcohols to Esters. ACS Sustainable Chemistry & Engineering. [Link]
-
Rosales, V. I., et al. (2024). Mixed Chloro-/Fluoroaryl Boranes as Lewis Acid Catalysts for C–O Bond Cleavage/Reduction. Organometallics. [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
What is the mechanism for catalytic cleavage of ethers by Lewis Acid's?. Sciencemadness.org. [Link]
-
Origins of Lewis acid acceleration in nickel-catalysed C–H, C–C and C–O bond cleavage. ResearchGate. [Link]
-
Lanthanide trifluoromethanesulfonates. Wikipedia. [Link]
-
Selective cleavage of primary MPM ethers with TMSI/Et3N. ResearchGate. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Cleavage of C-O Bond in Ethers. Unacademy. [Link]
-
Metal-Catalysed Ether Cleavages. ACS Green Chemistry Institute. [Link]
-
Martin, R., & Cornella, J. (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Chemical Society Reviews. [Link]
-
Lewis acid/base cooperativity. Aldridge Group, University of Oxford. [Link]
-
Recent Advances in C-O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. PubMed. [Link]
-
Recent Advances in Lewis-acid Chemistry. ChemistryViews. [Link]
-
Cleavage of Ethers with Acids. YouTube. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Substrate and Lewis Acid Coordination Promote O–O Bond Cleavage of an Unreactive L2CuII2(O22–) Species to Form L2CuIII2(O)2 Cores with Enhanced Oxidative Reactivity. Journal of the American Chemical Society. [Link]
-
Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]
-
Reaction condition for acid catalyzed ether cleavage. Reddit. [Link]
-
THE CLEAVAGE OF ETHERS. Chemical Reviews. [Link]
-
Lewis acids and bases. Wikipedia. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction Pathways and Energetics of Etheric C-O Bond Cleavage Catalyzed by Lanthanide Triflates | Journal Article | PNNL [pnnl.gov]
- 13. Iron-Catalyzed C-O Bond Activation: Opportunity for Sustainable Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Validation of Demethylation Products
Introduction: The Critical Role of Demethylation Validation in Therapeutic Development
The targeted demethylation of biomolecules, particularly in the context of epigenetic modifiers like histone or DNA demethylases, represents a frontier in therapeutic intervention for cancer and other diseases. The success of these strategies hinges on our ability to accurately confirm the removal of a methyl group from the target molecule. This validation is not merely a qualitative check; it requires quantitative rigor to understand reaction efficiency, kinetics, and specificity. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides an in-depth comparison of primary spectroscopic methods for the validation of demethylation products, grounded in experimental data and first-hand laboratory insights. We will explore the "why" behind technique selection, offering a framework for robust, self-validating experimental design.
The Chemical Signature of Demethylation: What Are We Measuring?
At its core, demethylation is the conversion of a methyl-ether (R-O-CH₃) or methyl-amine (R-NH-CH₃) to a hydroxyl (R-OH) or primary amine (R-NH₂), respectively. This seemingly simple chemical transformation induces subtle yet measurable changes in the molecule's electronic and vibrational states, which spectroscopic methods are exquisitely sensitive to. Our goal is to select the technique that best captures these specific changes for our molecule of interest.
UV-Vis Spectroscopy: A First-Pass, High-Throughput Assessment
UV-Vis spectroscopy is often the initial tool of choice due to its simplicity, speed, and amenability to high-throughput screening. It measures the absorption of ultraviolet and visible light by a molecule, which is influenced by its electronic structure.
The "Why": Causality Behind Experimental Choices
The removal of a methyl group can alter the electronic conjugation or the local chemical environment of a chromophore within the molecule. For instance, the conversion of an anisole group (methoxybenzene) to a phenol results in a shift in the absorption maximum (λ_max), often to a longer wavelength (a bathochromic or "red" shift), and a change in the molar absorptivity (extinction coefficient). This phenomenon, known as a solvatochromic shift, can be exploited for quantitative analysis.
Experimental Protocol: UV-Vis Validation of a Phenolic Product
-
Reagent Preparation:
-
Prepare a stock solution of the methylated substrate (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the purified, demethylated product standard (10 mM in DMSO).
-
Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
-
Standard Curve Generation:
-
Perform a serial dilution of the demethylated product standard in the reaction buffer to create a concentration series (e.g., 0 µM to 100 µM).
-
Measure the absorbance of each standard at the predetermined λ_max of the product in a quartz cuvette or UV-transparent microplate.
-
Plot absorbance vs. concentration and perform a linear regression to obtain the standard curve.
-
-
Reaction Quenching & Measurement:
-
Run the enzymatic demethylation reaction.
-
At specified time points, quench the reaction (e.g., by adding 0.1% trifluoroacetic acid).
-
Measure the absorbance of the quenched reaction mixture at the same λ_max.
-
-
Quantification:
-
Interpolate the absorbance of the reaction samples onto the standard curve to determine the concentration of the demethylated product formed.
-
Data Presentation: Comparative Analysis
| Technique | Principle | Sensitivity | Throughput | Structural Information | Key Limitation |
| UV-Vis | Change in electronic absorption | Micromolar (µM) | High | Minimal (confirmatory) | Requires a chromophoric change near the demethylation site. |
| NMR | Change in nuclear magnetic environment | Millimolar (mM) | Low | High (definitive) | Requires high sample concentration and purity. |
| Mass Spec | Change in mass-to-charge ratio | Femto- to Picomolar (fM-pM) | Medium-High | High (confirmatory) | Provides no information on the site of demethylation in isomers. |
| FTIR/Raman | Change in vibrational modes | Micro- to Millimolar (µM-mM) | Medium | Moderate (functional groups) | Susceptible to interference from buffer components; Raman can suffer from fluorescence. |
Nuclear Magnetic Resonance (¹H NMR): The Gold Standard for Structural Elucidation
When unambiguous structural confirmation is required, ¹H NMR spectroscopy is the definitive technique. It provides detailed information about the chemical environment of each proton in a molecule.
The "Why": Pinpointing the Change
The protons of a methyl group (e.g., in -O-CH₃) have a characteristic chemical shift in the ¹H NMR spectrum (typically 3.5-4.0 ppm). Upon demethylation, this signal disappears entirely. Concurrently, a new signal corresponding to the hydroxyl proton (-OH) may appear (variable ppm), and the chemical shifts of adjacent aromatic or aliphatic protons will shift slightly due to the change in the electronic environment. This provides unequivocal proof of demethylation and its precise location.
Experimental Workflow: ¹H NMR
Caption: Workflow for ¹H NMR validation of demethylation.
Trustworthiness: A Self-Validating System
The internal consistency of NMR data provides a self-validating system. The disappearance of one specific signal (-OCH₃) must be accompanied by predictable shifts in neighboring proton signals. The integration (area under the peak) of the disappearing signal can also be used for quantification relative to an internal standard.
Mass Spectrometry: High-Sensitivity Detection of Mass Change
Mass spectrometry (MS) is an ultra-sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for confirming the mass difference resulting from the loss of a methyl group (CH₂), which is approximately 14.01565 Da.
The "Why": The Invariant Signature of Mass
Unlike spectroscopic methods that rely on changes in electronic or vibrational properties, MS directly measures a fundamental and invariant property: mass. The loss of a methyl group results in a predictable mass shift that is easily resolved by modern mass spectrometers. This makes it a highly reliable confirmatory technique.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Quench the enzymatic reaction at various time points.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a suitable LC column (e.g., C18 reverse-phase).
-
Run a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% formic acid) to separate the substrate, product, and other reaction components.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC is directed into the mass spectrometer (e.g., an electrospray ionization - ESI - source).
-
The mass spectrometer is set to scan for the expected m/z values of both the methylated substrate and the demethylated product.
-
Extracted Ion Chromatograms (EICs) are generated for these specific m/z values.
-
-
Data Analysis:
-
Integrate the peak area of the substrate and product EICs.
-
Calculate the percentage conversion: (Product Area / (Product Area + Substrate Area)) * 100.
-
Visualization: The Demethylation Mass Shift
Caption: Mass spectrometry detects the precise mass loss of a methyl group.
Vibrational Spectroscopy (FTIR & Raman): Probing Functional Group Changes
Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational modes of molecules. They are sensitive to changes in bond vibrations upon demethylation.
The "Why": Vibrational Fingerprints
-
FTIR: The conversion of an ether (C-O-C stretch, ~1000-1300 cm⁻¹) to an alcohol (broad O-H stretch, ~3200-3600 cm⁻¹) provides a clear signature.
-
Raman: While less sensitive to O-H bonds, Raman can be excellent for detecting changes in aromatic ring breathing modes or C-H stretching vibrations upon demethylation, particularly in aqueous solutions where the water O-H signal would overwhelm the FTIR spectrum.
Authoritative Grounding
The specific vibrational frequencies associated with functional groups are well-established and serve as the basis for structural assignments in these techniques. For a comprehensive database of characteristic vibrational frequencies, authoritative sources such as the NIST Chemistry WebBook are invaluable resources.
Conclusion: An Integrated Approach to Validation
No single technique is universally superior. A robust validation strategy often employs a combination of methods. A typical workflow might start with UV-Vis or LC-MS for high-throughput screening and quantitative analysis, followed by ¹H NMR for definitive structural confirmation of lead candidates. The choice of technique should be guided by the specific chemical properties of the molecule, the required throughput, and the level of structural detail needed. By understanding the fundamental principles and causal relationships behind each method, researchers can design self-validating experiments that ensure the integrity and trustworthiness of their findings in the competitive landscape of drug development.
References
-
Introduction to Spectroscopy - Title: Introduction to Spectroscopy, 5th Edition | Source: Cengage Learning | URL: [Link]
-
NIST Chemistry WebBook - Title: NIST Chemistry WebBook | Source: National Institute of Standards and Technology | URL: [Link]
-
High-Throughput Screening (HTS) - Title: High-Throughput Screening for Enzyme Inhibitors | Source: NIH National Center for Biotechnology Information | URL: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) - Title: Liquid Chromatography-Mass Spectrometry | Source: American Chemical Society | URL: [Link]
A Researcher's Guide to Demethylation: Cost-Effectiveness Analysis of Tribromoborane-Methyl Sulfide
In the landscape of pharmaceutical and fine chemical synthesis, the cleavage of aryl methyl ethers is a frequent and critical transformation. This reaction, often a deprotection step, unmasks a phenol's hydroxyl group, a key functional handle for further derivatization or a requisite for biological activity. While numerous reagents can achieve this, the choice often involves a trade-off between reactivity, safety, and cost.
This guide provides a detailed, experience-driven comparison of tribromoborane-methyl sulfide (BBr₃·SMe₂), a stabilized solid reagent, against its highly reactive parent, neat boron tribromide (BBr₃), and other common alternatives. We will dissect the true cost-effectiveness, moving beyond the price-per-gram to a holistic analysis of operational expenses, safety overhead, and synthetic efficiency.
The Incumbent vs. The Challenger: BBr₃ and BBr₃·SMe₂
The demethylation of an aryl methyl ether is fundamentally a Lewis acid-mediated process. The choice of reagent dictates the reaction's profile, from the temperature required to the sensitivity of other functional groups in the molecule.
Boron Tribromide (BBr₃): The Aggressive Standard
For decades, boron tribromide has been the go-to reagent for ether cleavage due to its sheer power.[1][2][3][4] It is a potent Lewis acid that readily coordinates to the ether oxygen, weakening the carbon-oxygen bond.[3]
Mechanism of Action: The classical mechanism involves the formation of an oxonium complex, followed by an Sₙ2 attack on the methyl group by a bromide ion.[1][5] However, recent computational and experimental studies suggest a more nuanced reality, potentially involving bimolecular pathways or charged intermediates that allow for multiple demethylation cycles per equivalent of BBr₃.[6][7][8][9][10] This explains why sub-stoichiometric amounts can sometimes be effective.[7]
Performance and Drawbacks: BBr₃ is highly effective, often providing high yields where other reagents fail.[11] Its high reactivity, however, is a double-edged sword.
-
Handling: It is a dense, colorless liquid that fumes aggressively in moist air, releasing corrosive hydrogen bromide (HBr) gas.[12] Accurate measurement can be challenging, and it reacts violently with protic solvents like water and alcohols.[1][12]
-
Reaction Conditions: To control its exothermic reaction, it is almost always used at low temperatures, typically ranging from -78 °C to 0 °C, which requires specialized cooling baths.[1][13]
-
Safety: The significant safety risks associated with BBr₃ necessitate stringent handling protocols, including the use of chemical fume hoods, specialized personal protective equipment (PPE), and careful quenching procedures.[14][15][16]
This compound (BBr₃·SMe₂): The Stable Alternative
BBr₃·SMe₂ is a commercially available complex where the extreme Lewis acidity of BBr₃ is tempered by coordination with dimethyl sulfide.[12][17][18] This transforms a hazardous liquid into a manageable off-white solid, profoundly changing its handling and reactivity profile.[18][19]
Mechanism and Performance: The mechanism is analogous to that of BBr₃, but the dissociation of the dimethyl sulfide ligand is a prerequisite for the ether coordination. This initial step moderates the reagent's reactivity.
-
Handling: As a stable solid, BBr₃·SMe₂ is significantly easier and safer to handle, weigh, and dispense than its neat counterpart.[12] It does not fume and its reaction with atmospheric moisture is far less vigorous.[17][20]
-
Reaction Conditions: The reduced reactivity means that reactions are often performed at warmer temperatures, from ambient to reflux, eliminating the need for cryogenic baths.[12] However, this often translates to longer reaction times or the need for a greater excess of the reagent (typically 2-4 equivalents per ether group) to drive the reaction to completion.[12]
-
Selectivity: The milder nature of BBr₃·SMe₂ can be a significant advantage when working with complex molecules. It often exhibits greater functional group tolerance, reducing the risk of undesired side reactions that can occur with the more aggressive BBr₃.[11][12]
A Holistic Cost-Effectiveness Analysis
The true cost of a chemical transformation extends far beyond the sticker price of the reagents. A comprehensive analysis must account for reagent stoichiometry, operational costs (time, energy, equipment), safety overhead, and the economic impact of reaction yield and purity.
Reagent and Stoichiometry Costs
While market prices fluctuate, BBr₃·SMe₂ often has a higher price per mole than BBr₃ (when purchased as a 1M solution). However, the required stoichiometry plays a crucial role. While BBr₃ is often used with a slight excess (1.1-1.5 eq.),[13][21] BBr₃·SMe₂ may require a larger excess to achieve similar efficacy, potentially offsetting the handling advantages on a pure reagent-cost basis.[12]
| Reagent | Form | Molecular Weight ( g/mol ) | Representative Price | Approx. Price per Mole |
| BBr₃·SMe₂ | Solid | 312.66[18] | ~$357 / 100g[19] | ~$1116 |
| BBr₃ | 1M Solution in DCM | 250.52 | ~$246 / 100mL[22] | ~$2460 |
Note: Prices are illustrative and subject to change. Bulk pricing will significantly differ. The price per mole for the BBr₃ solution is calculated based on the molarity provided by the supplier.
Operational and Safety Overhead
This is where BBr₃·SMe₂ demonstrates its primary value. The "hidden costs" associated with a highly hazardous reagent like BBr₃ can be substantial, particularly in process development and manufacturing environments.
-
Safety & Handling: The reduced risk associated with BBr₃·SMe₂ translates directly into lower costs for specialized training, engineering controls (e.g., glove boxes may not be required), and PPE. The risk of accidents and exposure is significantly minimized.
-
Equipment & Energy: The ability to run reactions at ambient or elevated temperatures with BBr₃·SMe₂ eliminates the cost and logistical complexity of acquiring, handling, and using dry ice or cryogenic chillers.
-
Time & Labor: While BBr₃ reactions may be faster, the time spent on careful, slow addition at low temperatures and on meticulous quenching procedures can be substantial. The ease of setup with the solid BBr₃·SMe₂ can streamline workflow, saving valuable researcher time.
Substrate Compatibility
For drug development professionals working with complex, multi-functional molecules, synthetic efficiency is paramount. A reagent that avoids the need for additional protection and deprotection steps is invaluable. The milder nature of BBr₃·SMe₂ often provides a wider functional group tolerance, preserving sensitive moieties that might be degraded by neat BBr₃. This can shorten a synthetic sequence by several steps, leading to dramatic savings in time, materials, and labor, which far outweigh any initial difference in reagent cost.
The Broader Landscape: Alternative Reagents
To provide full context, it is useful to compare BBr₃·SMe₂ against other established methods for aryl methyl ether cleavage.
| Reagent/Method | Typical Conditions | Relative Cost | Key Advantages | Key Disadvantages |
| BBr₃·SMe₂ | RT to reflux in DCM | Moderate | Excellent handling, good safety profile, good functional group tolerance | May require excess reagent or longer reaction times |
| BBr₃ | -78 °C to 0 °C in DCM | Moderate-High | Highly reactive, very effective | Hazardous, difficult to handle, moisture-sensitive, requires low temp.[1] |
| HBr | High temp. (~130 °C) in H₂O or AcOH | Low | Inexpensive, simple procedure | Harsh conditions, poor functional group tolerance.[1][2] |
| AlCl₃ / Nucleophile | Reflux in DCM or MeCN | Low | Inexpensive | Lower reactivity than boron reagents, often requires additives.[1] |
| Thiolates (e.g., L-Selectride, NaSMe) | High temp. in polar aprotic solvents (DMF, NMP) | Moderate | Nucleophilic (non-acidic), good for certain substrates | High temperatures, potential for side reactions, odor issues with some thiols.[1][2][23] |
| TMSI (Iodotrimethylsilane) | 0 °C to RT in MeCN or CHCl₃ | High | Often neutral conditions, highly effective | Expensive, highly moisture-sensitive.[23] |
Experimental Protocols: A Practical Comparison
The difference in handling and procedure is best illustrated by representative experimental protocols.
Protocol 1: Demethylation using BBr₃·SMe₂ (Representative)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl methyl ether (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Reagent Addition: Add solid this compound complex (2.0-3.0 eq.) to the stirred solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 40 °C) as required. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully add methanol dropwise to quench the excess reagent. This will be followed by the slow addition of water.
-
Work-up: Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol 2: Demethylation using BBr₃ Solution (Representative)[6][13]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl methyl ether (1.0 eq.) and anhydrous dichloromethane (0.1-0.5 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add boron tribromide (1.0 M solution in DCM, 1.2-1.5 eq.) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time, then let it warm slowly to 0 °C or room temperature. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, re-cool the mixture to -78 °C or 0 °C. Very slowly and carefully add methanol dropwise to quench the excess reagent, controlling the gas evolution. Then, slowly add water.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product as required.
Conclusion and Recommendation
While neat boron tribromide remains a powerful tool for ether cleavage, its hazardous nature imposes significant handling, safety, and equipment costs that are not immediately apparent from its price tag. This compound emerges as a highly compelling alternative.
For researchers in drug discovery and process development, BBr₃·SMe₂ should be considered the primary reagent for aryl methyl ether demethylation.
The justification is clear:
-
Safety and Handling: The dramatic improvement in safety and ease of handling reduces operational risk and overhead.
-
Operational Simplicity: Eliminating the need for cryogenic conditions simplifies experimental setup and reduces energy costs.
-
Enhanced Selectivity: Its milder reactivity can improve yields and purity with complex substrates, potentially shortening synthetic routes and saving significant resources.
While BBr₃·SMe₂ may appear more expensive on a per-mole basis and can require longer reaction times, its benefits in safety, simplicity, and selectivity often make it the more cost-effective and logical choice for modern, safety-conscious research and development environments. The true cost is not in the bottle, but in the successful, safe, and efficient execution of the chemical step.
References
-
Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
ResearchGate. (2016, August 4). What demethylating reagent do you suggest?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. Retrieved from [Link]
-
Reddit. (2018, February 22). demethylation by BBr3 or HBr. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
Das, B. C., & Erande, T. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Retrieved from [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4487. Retrieved from [Link]
-
PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
-
ScholarWorks@GVSU. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
American Chemical Society. (n.d.). Boron Reagents in Synthesis: Boron Chemistry: An Overview. Retrieved from [Link]
-
CORE. (2015, October 21). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
ResearchGate. (2015, December 1). Use of organoboron halides in organic synthesis. Retrieved from [Link]
-
American Elements. (n.d.). Boron Tribromide Dimethyl Sulfide Complex. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. Retrieved from [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Retrieved from [Link]
-
PubMed. (2020, May 24). Recent Advances in Dissecting the Demethylation Reactions in Natural Product Biosynthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Retrieved from [Link]
-
PubMed Central. (2024, October 19). The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent advances in dissecting the demethylation reactions in natural product biosynthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
-
PubMed Central. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methylation-Demethylation Dynamics: Implications of Changes in Acute Kidney Injury. Retrieved from [Link]
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 5. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 14. fishersci.ie [fishersci.ie]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. echemi.com [echemi.com]
- 18. chemimpex.com [chemimpex.com]
- 19. biosynth.com [biosynth.com]
- 20. fishersci.com [fishersci.com]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. Boron tribromide dimethyl sulfide, 1M solution in methylene chloride, AcroSeal , Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Demethylation: A Comparative Analysis of Chemical and Enzymatic Reagents
For researchers, scientists, and drug development professionals, the selective removal of a methyl group—a process known as demethylation—is a critical step in chemical synthesis and modification. The choice of demethylation reagent can significantly impact reaction efficiency, substrate compatibility, and overall safety and environmental footprint. This guide provides an in-depth, objective comparison of commonly used demethylation reagents, supported by experimental data and field-proven insights to inform your selection process.
Introduction to Demethylation
Demethylation, the cleavage of a methyl group from a molecule, is a fundamental transformation in organic chemistry.[1] In drug development, it is often employed to unmask a reactive functional group, such as a phenol, that was previously protected as a methyl ether. The stability of the methyl ether protecting group necessitates the use of potent reagents for its removal.[2][3] This guide will explore the performance, safety, and environmental impact of both classical chemical reagents and emerging enzymatic alternatives.
Chemical Demethylation Reagents: A Head-to-Head Comparison
The landscape of chemical demethylation is dominated by a few key players, each with a distinct profile of reactivity, selectivity, and associated hazards. The primary categories are Lewis acids and nucleophilic reagents.[4]
Lewis Acid-Mediated Demethylation
Lewis acids facilitate demethylation by coordinating to the ether oxygen, thereby activating the methyl group for nucleophilic attack.
Mechanism of Action: BBr₃ is a powerful Lewis acid that readily complexes with the ether oxygen. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group, proceeding via an Sₙ2 mechanism to yield an alkoxydibromoborane, which is subsequently hydrolyzed to the desired phenol and boric acid.[2]
Performance: BBr₃ is renowned for its high reactivity and is often the reagent of choice for cleaving aryl methyl ethers.[2][3] It is effective at or below room temperature, a significant advantage over high-temperature methods.[5] However, its high reactivity can sometimes lead to a lack of selectivity in polyfunctionalized molecules. Studies have shown that BBr₃ can sometimes lead to undesired side reactions or incomplete demethylation depending on the substrate.[5]
Mechanism of Action: Similar to BBr₃, AlCl₃ acts as a Lewis acid, activating the ether for demethylation. Its reactivity is generally lower than that of BBr₃.[2]
Performance: AlCl₃ is a more cost-effective option than BBr₃ and can be effective for certain substrates, particularly when used in combination with a nucleophile like ethanethiol.[6] However, it often requires higher reaction temperatures and may not be as broadly applicable as BBr₃. For some substrates, AlCl₃ provides poor yields.[6]
Brønsted Acid-Mediated Demethylation
Mechanism of Action: HBr, a strong Brønsted acid, protonates the ether oxygen to form an oxonium ion. The bromide ion then acts as a nucleophile to displace the methyl group.[2]
Performance: This method typically requires harsh conditions, including high temperatures (reflux), which can limit its use with sensitive substrates.[2] While effective for robust molecules, the high temperatures can lead to side reactions and lower yields.
Nucleophilic Demethylation
Mechanism of Action: Thiolates, generated in situ from a thiol and a base, are potent nucleophiles that directly attack the methyl group of the ether in an Sₙ2 reaction.
Performance: Thiolate-mediated demethylation offers a milder alternative to strong acid methods. Historically, the use of low-molecular-weight thiols like ethanethiol was hampered by their foul odor. The development of odorless long-chain thiols, such as 1-dodecanethiol, has made this method more practical and scalable.[7] This method has been shown to be highly efficient for a broad range of aryl methyl ethers, often providing clean and fast conversions with high yields.[7]
Performance Summary of Chemical Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | Scalability |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to room temp | High reactivity, effective at low temperatures | High cost, moisture-sensitive, corrosive, can lack selectivity[2][5] | Moderate, requires specialized equipment |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or other solvents, often heated | Cost-effective | Lower reactivity than BBr₃, often requires high temperatures, can be less efficient[2][6] | Good |
| Hydrobromic Acid (HBr) | 48% aqueous solution or in acetic acid, reflux | Inexpensive | Harsh conditions (high temp), limited substrate scope[2] | Good |
| Thiolates (e.g., 1-dodecanethiol/NaOH) | NMP or DMSO, 130°C | Milder than strong acids, high yields, odorless (with long-chain thiols), scalable[7] | Requires high boiling point solvents, potential for sulfur-containing byproducts | Excellent |
Enzymatic Demethylation: A Greener Alternative
In recent years, enzymatic methods have emerged as a promising alternative to traditional chemical demethylation, offering high selectivity and milder reaction conditions. These biocatalytic approaches align with the principles of green chemistry by reducing hazardous waste and energy consumption.[8]
Cytochrome P450 Monooxygenases
Mechanism of Action: Cytochrome P450 enzymes are a large family of heme-containing monooxygenases that catalyze the oxidation of a wide range of substrates.[1] In the context of demethylation, they hydroxylate the methyl group, which then spontaneously decomposes to formaldehyde and the corresponding phenol.[9][10]
Performance: P450 systems, such as the GcoAB system, have been engineered to efficiently demethylate lignin-derived aromatic compounds.[11][12] These enzymatic reactions proceed at or near ambient temperature and neutral pH, offering excellent functional group tolerance. However, the substrate scope can be limited by the enzyme's active site, and the requirement for cofactors like NADPH can add to the cost and complexity of the system.[13] Comparative studies have shown that while enzymatic methods can be highly selective, their reaction rates may be slower than those of aggressive chemical reagents.[14][15][16]
Laccase-Mediator Systems (LMS)
Mechanism of Action: Laccases are multi-copper oxidases that can oxidize phenolic compounds.[17] For the demethylation of non-phenolic aryl methyl ethers, a "mediator" is required. The laccase oxidizes the mediator, which in turn oxidizes the substrate, leading to demethylation.[18]
Performance: Laccase-mediator systems have been successfully applied to the demethylation of various aromatic compounds.[17][19] The choice of mediator is crucial for the efficiency and selectivity of the reaction. While offering a green alternative, the cost of the enzyme and mediator, as well as potential issues with enzyme stability and reuse, are important considerations for large-scale applications.[20]
Environmental and Safety Comparison
The choice of a demethylation reagent has significant implications for laboratory safety and environmental impact. A thorough risk assessment should consider the hazards of the reagents themselves, as well as their byproducts and the solvents used.
Chemical Reagents: Hazards and Environmental Fate
| Reagent | Key Safety Hazards | Primary Byproduct | Byproduct Hazards and Environmental Fate |
| Boron Tribromide (BBr₃) | Corrosive, toxic by inhalation and ingestion, reacts violently with water.[5] | Methyl bromide (CH₃Br) | Toxic, ozone-depleting substance.[21] Acute toxicity to aquatic life (LC50 for fish ~3.9 mg/L).[22] |
| Aluminum Chloride (AlCl₃) | Corrosive, causes severe skin and eye damage. | Aluminum salts | Can be toxic to aquatic life at high concentrations (96-hour LC50 for fish ~3.580 ppm for AlCl₃).[23] |
| Hydrobromic Acid (HBr) | Highly corrosive, causes severe burns.[24] | Methyl bromide (CH₃Br) | Toxic, ozone-depleting substance.[21] Acute toxicity to aquatic life (LC50 for fish ~3.9 mg/L).[22] |
| 1-Dodecanethiol | Skin and eye irritant, potential for allergic skin reaction. | Dimethyl disulfide and other sulfur compounds | Can have aquatic toxicity. 1-dodecanethiol itself is very toxic to aquatic life with long-lasting effects.[25][26] |
Enzymatic Reagents: A Safer and More Sustainable Profile
Enzymatic reactions are generally conducted in aqueous media under mild conditions, significantly reducing the risks associated with corrosive and volatile chemical reagents.[8] The enzymes themselves are biodegradable, and the reactions do not produce hazardous byproducts like methyl bromide. This makes enzymatic demethylation a more environmentally benign approach. However, the production and purification of enzymes can have its own environmental footprint, and the disposal of large quantities of biomass from fermentation processes needs to be considered.
Experimental Protocols
General Procedure for BBr₃ Demethylation
-
Dissolve the aryl methyl ether in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in CH₂Cl₂ (typically 1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and slowly quench with water or methanol.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for 1-Dodecanethiol Demethylation
-
To a sealable reaction vessel, add the aryl methyl ether, sodium hydroxide (2-3 equivalents), and 1-dodecanethiol (1.5-2 equivalents).
-
Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the mixture to 130°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with aqueous HCl (e.g., 1 M) and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
General Protocol for Laccase-Mediator System (LMS) Demethylation
-
Prepare a buffer solution (e.g., sodium acetate buffer, pH 4.5-5.0).
-
Dissolve the substrate and the mediator (e.g., ABTS or HBT) in the buffer.
-
Initiate the reaction by adding the laccase enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, stop the reaction (e.g., by boiling or adding an inhibitor).
-
Extract the product with an organic solvent.
-
Purify the product using appropriate chromatographic techniques.[17][19]
Visualizing Demethylation Pathways
Chemical Demethylation Mechanisms
Caption: Cytochrome P450-catalyzed demethylation pathway.
Conclusion and Future Outlook
The selection of a demethylation reagent requires a careful balancing of performance, safety, and environmental considerations. For small-scale laboratory synthesis where high reactivity is paramount, BBr₃ remains a powerful tool, albeit with significant safety and environmental drawbacks. For larger-scale and industrial applications, the odorless thiolate-based methods offer an excellent combination of efficiency, milder conditions, and improved safety.
The future of demethylation is increasingly pointing towards enzymatic methods . While currently more niche, the high selectivity, mild reaction conditions, and favorable environmental profile of enzymes like cytochrome P450s and laccases make them an attractive area for further research and development. As our understanding of enzyme engineering and biocatalysis grows, we can expect to see more robust and cost-effective enzymatic solutions for demethylation and other challenging chemical transformations, paving the way for a more sustainable future in drug development and chemical synthesis.
References
-
Methyl bromide: Combined Draft risk assessment (DRA) and drinking water assessment (DWA) in support of the Registration. (2018). Retrieved from [Link]
-
Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. (2025). PubMed Central. Retrieved from [Link]
-
SIAM 13, 6-9 November 2001 US/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 74-83-9 Chemical Name Methyl bromide Structural Formu. (2001). Retrieved from [Link]
-
O-Demethylation. (2024). Chem-Station Int. Ed. Retrieved from [Link]
-
ENVIRONMENTAL RISK ASSESSMENT REPORT: TERT-DODECANETHIOL (CAS NO: 25103-58-6). (n.d.). GOV.UK. Retrieved from [Link]
-
Demethylating Reaction of Methyl Ethers. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review of the Toxicity and Environmental Behaviour of Hydrogen Bromide in Air. (n.d.). GOV.UK. Retrieved from [Link]
-
Toxic effects of aluminium salts to fish Cyprinus carpio. (2016). International Journal of Fisheries and Aquatic Studies. Retrieved from [Link]
-
Aluminium in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]
-
Demethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. (2018). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. (2018). ResearchGate. Retrieved from [Link]
-
Recent Methods of Lignin Demethylation: A Mini Review. (n.d.). AIP Publishing. Retrieved from [Link]
-
Effect of Aluminum Concentration in Water on Its Toxicity and Bioaccumulation in Zooplankton (Chaoborus and Chironomus) and Carp (Cyprinus carpio L.) Roe. (n.d.). PubMed. Retrieved from [Link]
-
Methyl Bromide: Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved from [Link]
-
methyl bromide. (2005). Rotterdam Convention. Retrieved from [Link]
-
Methyl Bromide. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]
-
Hydrogen Bromide Final AEGL Document. (n.d.). EPA. Retrieved from [Link]
-
Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods. (2025). PubMed. Retrieved from [Link]
-
Oxidation of phenols by laccase and laccase-mediator systems. Solubility and steric issues. (2025). ResearchGate. Retrieved from [Link]
-
Immediately Dangerous to Life or Health (IDLH) Value Profile Hydrogen Bromide. (n.d.). CDC. Retrieved from [Link]
-
Hydrogen bromide. (n.d.). CDC. Retrieved from [Link]
-
Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. (n.d.). PubMed Central. Retrieved from [Link]
-
Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Environmental Impacts of Dodecane Usage and Mitigation Strategies. (2025). Retrieved from [Link]
-
REVIEW Advancements and Perspectives toward Lignin Valorization via O-Demethylation. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent. (n.d.). PubMed. Retrieved from [Link]
-
Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase–mediator systems. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. (n.d.). Infinita Biotech. Retrieved from [Link]
-
Aluminium in aquatic environments: abundance and ecotoxicological impacts. (2022). ResearchGate. Retrieved from [Link]
-
Catalysis by cytochrome P-450 of an oxidative reaction in xenobiotic aldehyde metabolism: deformylation with olefin formation. (n.d.). PubMed Central. Retrieved from [Link]
-
Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling. (2026). ResearchGate. Retrieved from [Link]
-
Draft Aquatic Life Ambient Water Quality Criteria for Aluminum 2017. (n.d.). EPA. Retrieved from [Link]
-
Review Cytochromes P450 and metabolism of xenobiotics. (n.d.). Retrieved from [Link]
-
1.4: Lewis Acids and Bases, Electrophiles and Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Review Article Cytochrome P450 Biocatalysts: A Route to Bioremediation. (n.d.). Retrieved from [Link]
-
Tert-dodecanethiol. (n.d.). PubChem. Retrieved from [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). ResearchGate. Retrieved from [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. (n.d.). PubMed Central. Retrieved from [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). ACS Publications. Retrieved from [Link]
-
Comparison between Lewis base, Nucleophile and Lowry Bronsted Base. (n.d.). CurlyArrows Organic Chemistry. Retrieved from [Link]
-
Copper Oxidation Improves Dodecanethiol Blocking Ability in Area‐Selective Atomic Layer Deposition. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 7. Enzymatic approaches for profiling cytosine methylation and hydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 9. Catalysis by cytochrome P-450 of an oxidative reaction in xenobiotic aldehyde metabolism: deformylation with olefin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpras.com [ijpras.com]
- 14. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase–mediator systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 22. deq.nc.gov [deq.nc.gov]
- 23. fisheriesjournal.com [fisheriesjournal.com]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. Tert-dodecanethiol | C12H26S | CID 32793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tribromoborane-Methyl Sulfide (BBr₃·SMe₂)
This guide provides a detailed, safety-first protocol for the proper disposal of Tribromoborane-Methyl Sulfide (BBr₃·SMe₂). As a stabilized form of the highly reactive and hazardous boron tribromide, the BBr₃·SMe₂ complex offers safer handling for synthetic applications, such as ether cleavage.[1] However, its fundamental reactivity remains. The disposal process is not merely waste management; it is an essential, final chemical step that requires the same level of precision and care as any synthetic procedure. This document outlines the chemical principles, operational steps, and safety protocols necessary to neutralize this reagent responsibly.
Part 1: Immediate Safety and Hazard Assessment
Before handling BBr₃·SMe₂, a thorough understanding of its hazards is critical. The complex's primary danger stems from the boron tribromide component, which reacts violently with protic substances like water.[2][3] This reaction is highly exothermic and liberates hydrogen bromide (HBr), a toxic and corrosive gas.[4][5]
Critical Hazard Summary
| Hazard Classification | Description | Primary Concern |
|---|---|---|
| Water Reactivity | Reacts violently and exothermically with water, moisture, and alcohols.[2][6] | Rapid release of heat and toxic HBr gas, potential for pressure buildup and splashing. |
| Acute Toxicity | Fatal if inhaled or swallowed.[3][7] | The BBr₃ component and the HBr byproduct are extremely destructive to respiratory tissues.[8] |
| Corrosivity | Causes severe skin burns and eye damage.[7][9] | Direct contact leads to immediate and severe tissue damage. |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood.[5][8] The following PPE is the minimum requirement for ensuring personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield.[10] | Protects against splashes of the corrosive liquid and potential violent reactions. |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[5][8] | Provides a barrier against a highly corrosive substance. Change gloves immediately upon contamination. |
| Body Protection | Flame-resistant laboratory coat, buttoned to full length.[8] | Protects skin from splashes and is a safeguard against potential ignition from exothermic reactions.[11] |
| General Wear | Full-length pants and closed-toe shoes.[8] | Ensures no skin is exposed, a fundamental laboratory safety practice. |
Part 2: The Chemistry of Disposal: A Mechanistic Overview
The core principle of BBr₃·SMe₂ disposal is controlled hydrolysis and neutralization . The objective is to safely break down the reactive boron-bromide bonds and neutralize the acidic byproducts.
The overall reaction proceeds in two main stages:
-
Hydrolysis: The BBr₃·SMe₂ complex reacts with water to form boric acid, hydrogen bromide, and dimethyl sulfide.
-
Equation: BBr₃·S(CH₃)₂ + 3 H₂O → B(OH)₃ + 3 HBr + S(CH₃)₂[2] This step is dangerously exothermic if not controlled. The HBr produced is a strong, corrosive acid.
-
-
Neutralization: The acidic HBr is immediately neutralized by a base, such as sodium bicarbonate or sodium hydroxide, to form a stable salt (sodium bromide) and water.
-
Equation: 3 HBr + 3 NaHCO₃ → 3 NaBr + 3 H₂O + 3 CO₂ (g) Using a weak base like sodium bicarbonate is often preferred for initial neutralization as it is less aggressive than strong bases and the resulting effervescence provides a visual indicator of the reaction's progress.
-
By performing a slow "reverse quench"—adding the reactive material to the quenching solution—we can manage the reaction rate and thermal output effectively.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for the safe quenching and neutralization of small to moderate quantities (up to ~100 mL of a 1M solution) of BBr₃·SMe₂ waste.
Experimental Protocol: Quenching and Neutralization
Materials:
-
BBr₃·SMe₂ waste (in solution or as a solid).
-
Inert solvent (e.g., dichloromethane or hexanes) for dilution.[11]
-
Large Erlenmeyer flask (at least 10x the volume of the total quenching solution).
-
Stir plate and magnetic stir bar.
-
Dropping funnel.
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1-2 M aqueous solution.
-
pH paper or pH meter.
-
Hazardous waste container, properly labeled.
Procedure:
-
Preparation:
-
Don your full PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Place a large Erlenmeyer flask containing a magnetic stir bar in an ice bath on a stir plate.
-
Prepare the quenching solution: For every 10 mL of 1M BBr₃·SMe₂ solution to be disposed of, prepare at least 200 mL of a cold (~0 °C) 1 M sodium bicarbonate solution in the Erlenmeyer flask. Begin gentle stirring. Causality: Using a large excess of a cold, basic solution ensures immediate neutralization of the HBr byproduct and helps absorb the heat generated during hydrolysis.[12][13]
-
-
Dilution of Waste:
-
If the BBr₃·SMe₂ waste is neat or highly concentrated, dilute it with an equal volume of a dry, inert solvent like dichloromethane.[11] This further moderates the reaction rate.
-
Transfer the diluted waste solution to a dropping funnel mounted above the Erlenmeyer flask.
-
-
Controlled Addition (Quenching):
-
CRITICAL: Add the BBr₃·SMe₂ solution from the dropping funnel to the stirring bicarbonate solution extremely slowly, one drop at a time .
-
Carefully monitor the reaction. You will observe gas evolution (CO₂). If the effervescence becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the reaction to subside before continuing.
-
Maintain the ice bath throughout the addition to dissipate heat.
-
-
Completion and Final Neutralization:
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for at least one hour to ensure the reaction is complete.
-
Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more bicarbonate solution or a dilute NaOH solution until the target pH is reached.
-
-
Waste Collection:
-
Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste.
-
Any contaminated disposables (gloves, pipettes, paper towels) must be collected in a separate, labeled container for solid hazardous waste.[5]
-
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical steps and decision points in the BBr₃·SMe₂ disposal process.
Caption: Logical workflow for the safe disposal of BBr₃·SMe₂.
Part 4: Emergency Procedures
In the event of an accident, immediate and correct action is vital.
| Scenario | Response Protocol |
| Skin Contact | Immediately move to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][14] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6] |
| Spill | Evacuate the immediate area and alert personnel. Do NOT attempt to clean up a spill with water or combustible materials.[6][15] Cover the spill with an inert absorbent material like sand or vermiculite. Contact your institution's Environmental Health & Safety (EHS) department for cleanup.[16] |
| Fire | Do NOT use water. Use a dry chemical (Class D) or CO₂ extinguisher. Fires involving BBr₃ will produce toxic HBr gas.[6][15] |
References
-
Boron tribromide | BBr3 | CID 25134 . PubChem - National Institutes of Health. [Link]
-
Hazardous Substance Fact Sheet - Boron Tribromide . New Jersey Department of Health. [Link]
-
Standard Operating Procedure - Boron Tribromide . University of California, Santa Barbara. [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE . Amherst College. [Link]
-
How To Safely Dispose of Boric Acid . Lab Alley. [Link]
-
CSL00051 - Chemical Safety Library . American Chemical Society. [Link]
-
Boron tribromide - Wikipedia . Wikipedia. [Link]
-
Boron Tribromide - Encyclopedia of Reagents for Organic Synthesis . ResearchGate. [Link]
-
Boric acid - Chemtalk . Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Disposal Of Boric Acid . Sciencing. [Link]
-
Material Safety Data Sheet - Boron tribromide . Cole-Parmer. [Link]
-
Common Name: BORON TRIBROMIDE . New Jersey Department of Health. [Link]
-
How to dispose of boron tribromide? : r/chemistry . Reddit. [Link]
-
The Brückner Research Group - CB-LSOP-BBr3.docx . University of Connecticut. [Link]
-
Sciencemadness Discussion Board - Boron Tribromide . Sciencemadness. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]
-
BORON TRIBROMIDE 99% EXTRA PURE MSDS . Loba Chemie. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Boron tribromide | BBr3 | CID 25134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. purdue.edu [purdue.edu]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Chemical Safety Library [safescience.cas.org]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Boron Tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling Tribromoborane-Methyl Sulfide Complex
For the modern researcher, harnessing the power of potent reagents like Tribromoborane-methyl sulfide (BBr₃·SMe₂) is key to unlocking novel synthetic pathways, from pharmaceutical development to advanced materials science.[1] This complex, which tames the reactivity of boron tribromide, is an invaluable tool for demethylation and other sensitive transformations. However, its utility is matched by its significant hazards. This guide is crafted from field-proven experience to provide a robust framework for handling BBr₃·SMe₂, ensuring that your focus remains on your research, underpinned by an uncompromising commitment to safety. We will move beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Foundational Hazard Analysis: Understanding the Adversary
Effective protection begins with a thorough understanding of the risks. This compound, whether as a solid or in solution (commonly in dichloromethane), presents a multi-faceted threat profile.[1][2] It is not merely a single hazardous substance but a combination of the reactive complex and, often, a hazardous solvent.
Key Hazards of this compound Complex:
| Hazard Type | Description | Rationale and Consequences |
|---|---|---|
| Extreme Corrosivity | Causes severe skin burns and serious, potentially permanent, eye damage.[3] | Upon contact with moisture (e.g., in skin, eyes, or mucous membranes), the complex can hydrolyze to form hydrobromic acid (HBr), a highly corrosive acid. This leads to immediate and severe chemical burns.[4] |
| High Acute Toxicity | Fatal if swallowed or inhaled.[5] Harmful in contact with skin.[2] | The substance and its decomposition products are systemically toxic. Inhalation can lead to severe irritation and corrosion of the respiratory tract. |
| Water Reactivity | Reacts violently with water and moisture.[5][6] | This exothermic reaction rapidly releases toxic and corrosive hydrogen bromide gas, creating a significant inhalation hazard and pressure buildup in enclosed spaces.[4] This reactivity dictates the necessity of an inert atmosphere for all handling and storage. |
| Solvent Hazards | Often supplied in Dichloromethane (DCM), a suspected carcinogen.[2] | Methylene chloride (DCM) carries its own risks, including potential carcinogenicity and organ damage with prolonged exposure.[6] The overall risk profile is a composite of both the reagent and its solvent. |
| Stench | The compound has a strong, unpleasant odor.[2] | While not a direct toxicological threat, the powerful stench can be disruptive and indicates a potential breach of containment. |
The Cornerstone of Safety: Engineering Controls
Before a single piece of Personal Protective Equipment (PPE) is donned, your primary defense is robust engineering controls. PPE is the final barrier, not the first.
-
Chemical Fume Hood: All manipulations of BBr₃·SMe₂ are mandatory inside a certified chemical fume hood.[2][7] This is non-negotiable. The hood's constant airflow contains vapors and protects you from inhalation, which is a primary exposure route.[3]
-
Inert Atmosphere: Due to its extreme sensitivity to moisture, handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[5][8] This not only preserves the reagent's integrity but also prevents the formation of corrosive HBr gas.
-
Safety Stations: An operational and accessible safety shower and eyewash station must be located in immediate proximity to the handling area.[7][9] In the event of an exposure, immediate flushing is critical to minimizing injury.[3]
The Personal Protective Equipment (PPE) Protocol
Your PPE is your last line of defense, tailored to the specific task. The selection process must be deliberate and rooted in the chemical's properties.
Tier 1: Baseline Laboratory Attire
This is the minimum standard for entry into any laboratory where BBr₃·SMe₂ is stored or handled, regardless of whether you are directly working with it.
-
Long pants and closed-toe shoes: Provides a basic barrier against accidental splashes.
-
Safety glasses: Standard protection against unexpected projectiles.
Tier 2: Active Handling PPE
This ensemble is required for any direct manipulation, including weighing, transferring, or adding the reagent to a reaction.
-
Eye and Face Protection: A multi-layered approach is essential.
-
Hand Protection:
-
Gloves: No single glove material is impervious to all chemicals indefinitely. Always inspect gloves for tears or pinholes before use.[11] A common and effective practice is to wear two pairs of nitrile gloves. For extended work or when handling the reagent in DCM, consider a more robust glove like Viton or a laminate film glove as the outer layer. Consult a glove compatibility chart for your specific solvent and conditions. After handling, remove gloves using the proper technique to avoid contaminating your skin.
-
-
Body Protection:
-
Flame-retardant lab coat: Provides a removable barrier to protect your skin and clothing.[11]
-
Chemical-resistant apron: Worn over the lab coat, this adds another layer of protection against corrosive spills.
-
Tier 3: Respiratory Protection
Engineering controls (the fume hood) are designed to prevent the need for respiratory protection. However, it is required in specific, non-routine situations:
-
Emergency Situations: In the case of a large spill or a failure of the primary engineering controls.
-
Specific Procedures: If a particular operation has the potential to generate aerosols or vapors beyond the containment capacity of the fume hood.
In these instances, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors (e.g., ABEK filter type) is necessary.[11] For major spills or fire, a self-contained breathing apparatus (SCBA) is required.[9] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task.
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard transfer operation, integrating the safety principles discussed.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the safety shower and eyewash are unobstructed.
-
Don all required Tier 2 PPE.
-
Assemble all necessary glassware, ensuring it is dry and free of contaminants. Purge the reaction vessel with an inert gas.
-
-
Transfer:
-
Secure the reagent bottle.
-
Slowly and carefully uncap the bottle, anticipating a potential pressure difference.
-
Using a clean, dry syringe or cannula, draw the required amount of the reagent. Perform this action slowly to avoid generating aerosols.
-
Dispense the reagent into the reaction vessel against the inner wall to minimize splashing.
-
Securely recap the reagent bottle.
-
-
Post-Transfer:
-
Rinse the syringe/cannula with a suitable, dry, non-protic solvent (e.g., dry dichloromethane) into a dedicated waste container.
-
Wipe down the exterior of the reagent bottle and any affected surfaces within the fume hood.
-
Properly remove and dispose of gloves. Wash hands thoroughly.
-
Disposal Plan: Cradle-to-Grave Responsibility
Disposal of BBr₃·SMe₂ and associated waste must be handled with as much care as its use.
-
Excess Reagent and Contaminated Materials: All materials that have come into contact with the reagent (gloves, paper towels, silica gel, etc.) are considered hazardous waste. They must be collected in a clearly labeled, sealed container.[2][7]
-
Quenching: Never quench excess BBr₃·SMe₂ with water or other protic solvents in an open container due to the violent reaction.[5][12] A slow, controlled quench is necessary. A typical procedure involves slowly adding the reagent to a cooled, stirred solution of a less reactive alcohol like isopropanol or butanol, under an inert atmosphere. This should only be performed by experienced personnel.
-
Waste Disposal: The final neutralized waste and all contaminated solids must be disposed of through your institution's environmental health and safety office as hazardous waste.[10] Do not pour any of it down the drain.[9]
By integrating this comprehensive safety framework into your laboratory workflow, you can confidently and safely leverage the synthetic power of this compound. Your safety, and the safety of those around you, is paramount.
References
-
Chem Service. (2015, February 24). SAFETY DATA SHEET: Boron tribromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. orgsyn.org [orgsyn.org]
- 9. biosynth.com [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
